molecular formula C15H13N B1344019 4-(3,5-Dimethylphenyl)benzonitrile CAS No. 935552-89-9

4-(3,5-Dimethylphenyl)benzonitrile

Cat. No.: B1344019
CAS No.: 935552-89-9
M. Wt: 207.27 g/mol
InChI Key: XRXGVDHXCUMXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenyl)benzonitrile is a high-purity (97%) organic compound that serves as a versatile and critical intermediate in advanced chemical synthesis. Its primary application is in the development of liquid crystals, which are essential components in modern display technologies such as LCD screens . The molecular structure of this compound contributes to the desired thermal and electro-optical properties of these materials. Beyond display materials, this benzonitrile derivative is employed in the creation of specialized polymers and coatings that require high thermal stability and chemical resistance . In the pharmaceutical industry, it is valued in research and development for constructing drug candidates, particularly those targeting specific receptors or enzymes, due to its structural properties . The nitrile group is a valuable functional handle, making this compound a key precursor in the synthesis of various heterocyclic compounds, which have further applications in agrochemicals and dyes . The significance of benzonitrile intermediates in medicinal chemistry is highlighted by their role in the synthesis of active pharmaceutical ingredients. For example, similar dimethylphenylbenzonitrile structures are key building blocks in the synthesis of potent antiviral agents like Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 . This underscores the value of such compounds in developing therapeutics with high genetic barriers to resistance. Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGVDHXCUMXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648722
Record name 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935552-89-9
Record name 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethylphenyl)benzonitrile via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(3,5-Dimethylphenyl)benzonitrile, a key biaryl structural motif, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into the selection of reagents and catalysts, and presents a detailed, step-by-step experimental protocol. By explaining the causality behind experimental choices, this guide aims to empower scientists to not only successfully synthesize the target molecule but also to strategically troubleshoot and adapt the methodology for other biaryl syntheses.

Introduction: The Strategic Importance of Biaryl Nitriles and the Suzuki Coupling

Biaryl structures are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The target molecule, this compound, combines the biaryl framework with a nitrile group, a versatile functional handle for further chemical transformations.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[1][3][4] Its popularity stems from several key advantages:

  • Mild Reaction Conditions: The reaction typically proceeds under conditions that tolerate a wide variety of functional groups.[5][6]

  • High Yields and Selectivity: Suzuki coupling is known for its efficiency and predictability.[2][5]

  • Commercially Available Reagents: A vast array of boronic acids and their derivatives are readily available.[5]

  • Favorable Toxicological Profile: The organoboron reagents used are generally less toxic and more environmentally benign than other organometallic coupling partners.[3]

This guide focuses on the coupling of 1-bromo-3,5-dimethylbenzene[7] with 4-cyanophenylboronic acid[8] to yield this compound.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][9][10] The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[4][10][11]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar²B(OH)₃]⁻ ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar¹-Ar² (Product) RedElim->Pd0 BoronicAcid Ar²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronate->Transmetalation Activates Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1. Oxidative Addition: The Initiating Step

The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, 1-bromo-3,5-dimethylbenzene) to a coordinatively unsaturated 14-electron Pd(0) complex.[9][10] This is often the rate-determining step of the reaction.[4] The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar Pd(II) species.[9][10] The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[2][3] For this synthesis, an aryl bromide is chosen as it offers a good balance of reactivity and stability.[12]

2.2. Transmetalation: The Key Carbon-Carbon Bond Formation Step

Transmetalation involves the transfer of the organic moiety from the organoboron species (4-cyanophenylboronic acid) to the palladium(II) center, displacing the halide.[3][4] This step is critically dependent on the presence of a base.[13][14] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex.[14][15][16]

2.3. Reductive Elimination: Product Release and Catalyst Regeneration

The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, this compound.[3][10] This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, thus closing the catalytic cycle.[9]

Experimental Design: A Scientist's Guide to Reagent Selection

The success of a Suzuki coupling hinges on the judicious selection of each component. Here, we dissect the rationale behind the choice of catalyst, ligand, base, and solvent for the synthesis of this compound.

3.1. The Palladium Catalyst and Ligand System: A Synergistic Duo

While numerous palladium sources can be used, the choice of ligand is often more critical to the reaction's success. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.[3][10]

  • For General Utility: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) This is a widely used, air-stable, and commercially available catalyst.[17] The triphenylphosphine ligands are effective for a broad range of Suzuki couplings.[10] However, for more challenging substrates, such as sterically hindered aryl chlorides, more advanced ligand systems may be required.[18][19]

  • For Enhanced Reactivity: Palladium Acetate (Pd(OAc)₂) with SPhos For substrates that are less reactive, a combination of a palladium precursor like Pd(OAc)₂ with a specialized ligand is often employed. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a highly effective, electron-rich, and bulky biaryl phosphine ligand developed by the Buchwald group.[20][21] This class of ligands is known to promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for lower catalyst loadings.[21][22][23] SPhos is particularly adept at coupling aryl chlorides and sterically demanding substrates.[20][22]

3.2. The Role of the Base: More Than Just a Proton Scavenger

The base is essential for the transmetalation step.[13][14] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[9][14]

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): These are effective, inexpensive, and commonly used bases for Suzuki couplings, often in an aqueous solution mixed with an organic solvent.[24][25]

  • Potassium Phosphate (K₃PO₄): A stronger base that is often effective when carbonates are not, particularly with more challenging substrates.[21]

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base that can sometimes provide superior results due to its higher solubility in organic solvents.

The choice of base can significantly impact the reaction rate and yield, and some empirical screening may be necessary for novel substrate combinations.[14]

3.3. Solvent Systems: Creating the Ideal Reaction Environment

The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic substrates and the inorganic base.[9][26]

  • Toluene/Ethanol/Water or Dioxane/Water: These are classic solvent systems for Suzuki couplings.[11][25][27] They provide a good medium for both the organic and inorganic components of the reaction.

  • N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc): Polar aprotic solvents that can be effective, particularly at higher temperatures.[28]

It is crucial to degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions involving substrates similar to those in our target synthesis. This data is compiled for illustrative purposes to guide experimental design.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-3,5-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/Ethanol/Water8012>95
24-Bromotoluene4-Cyanophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane100892
31-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Methanol/Water80 (MW)0.590
4Aryl BromideArylboronic AcidPd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄ (3)TolueneRT1689

Yields are highly dependent on the specific substrates and reaction conditions.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound using a standard and reliable catalyst system.

Experimental_Workflow start Start reagents 1. Combine Reactants: - 1-Bromo-3,5-dimethylbenzene - 4-Cyanophenylboronic acid - Na₂CO₃ - Pd(PPh₃)₄ start->reagents vessel 2. Prepare Reaction Vessel: - Add magnetic stir bar - Seal with septum reagents->vessel degas 3. Degas System: - Evacuate and backfill with N₂/Ar (3x) vessel->degas solvent 4. Add Degassed Solvent: - Toluene/Ethanol/Water via syringe degas->solvent heat 5. Heat Reaction: - Heat to 85 °C with vigorous stirring solvent->heat monitor 6. Monitor Progress: - Use TLC or GC-MS heat->monitor workup 7. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine monitor->workup Upon completion purify 8. Isolate & Purify: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purify analyze 9. Characterize Product: - NMR, MS, etc. purify->analyze end End analyze->end

Sources

In-depth Spectroscopic Guide to 4-(3,5-Dimethylphenyl)benzonitrile: A Structural Elucidation Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Biphenyl Nitriles

Substituted biphenyls represent a class of organic compounds with significant importance in medicinal chemistry, materials science, and catalysis. Their unique three-dimensional structure, arising from restricted rotation around the central aryl-aryl single bond, can lead to atropisomerism, a form of axial chirality. The electronic and steric nature of the substituents on the phenyl rings dictates the conformational preferences and biological activity of these molecules. 4-(3,5-Dimethylphenyl)benzonitrile is a key example of this structural class, featuring a nitrile group, which is a common pharmacophore, and a dimethylphenyl moiety that imparts specific steric and electronic properties. A thorough understanding of its three-dimensional structure and electronic landscape is paramount for its application in drug design and materials development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of such molecules in solution. This technical guide provides a comprehensive overview of the methodologies and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural characterization of this compound.

I. Foundational Principles: Experimental Design for NMR Analysis

The successful spectroscopic characterization of this compound hinges on meticulous sample preparation and a well-defined NMR experimental strategy. The choice of solvent, sample concentration, and the suite of NMR experiments are critical for obtaining high-quality, interpretable data.

Optimized Sample Preparation Protocol

A homogenous and contaminant-free sample is a prerequisite for high-resolution NMR spectroscopy. The following protocol is recommended for preparing an NMR sample of this compound:

Materials:

  • This compound (Molecular Formula: C₁₅H₁₃N, Molecular Weight: 207.27 g/mol )[1]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Cotton or glass wool for filtration

  • Tetramethylsilane (TMS) as an internal standard (optional)

Step-by-Step Protocol:

  • Weighing the Sample: For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 50-100 mg is recommended to ensure a good signal-to-noise ratio.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃. The choice of solvent is critical; it should fully dissolve the analyte and have minimal overlapping signals with the compound of interest.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of TMS to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.

  • Homogenization: Gently agitate the NMR tube to ensure a homogenous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

A Multi-dimensional Approach to NMR Data Acquisition

A comprehensive understanding of the molecular structure of this compound requires a suite of NMR experiments. The following workflow outlines the recommended experiments and their purpose:

Caption: Recommended NMR experimental workflow for the structural elucidation of this compound.

II. Spectral Interpretation: Decoding the Structure of this compound

The following sections detail the anticipated NMR spectra of this compound and provide a systematic guide to their interpretation. The predicted chemical shifts are based on the analysis of structurally related compounds such as biphenyl and substituted benzonitriles.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum provides the initial and most sensitive information about the proton framework of the molecule. For this compound, we expect to see signals corresponding to the aromatic protons on both phenyl rings and the methyl protons.

Anticipated ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7Doublet2HH-2', H-6'
~ 7.6Doublet2HH-3', H-5'
~ 7.3Singlet2HH-2, H-6
~ 7.1Singlet1HH-4
~ 2.4Singlet6H-CH₃

Interpretation:

  • The protons on the benzonitrile ring (H-2', H-3', H-5', H-6') are expected to appear as two doublets due to ortho-coupling. The electron-withdrawing nature of the nitrile group will deshield these protons, causing them to resonate at a lower field (higher ppm).

  • The protons on the 3,5-dimethylphenyl ring (H-2, H-4, H-6) will appear as two singlets. The two equivalent protons at positions 2 and 6 will give one singlet, and the proton at position 4 will give another.

  • The six equivalent protons of the two methyl groups will appear as a sharp singlet at a higher field (lower ppm).

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, often acquired in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of unique carbon environments and the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary).

Anticipated ¹³C NMR Data:

Chemical Shift (δ, ppm)DEPT-135Assignment
~ 145No SignalC-1' (quaternary)
~ 140No SignalC-1 (quaternary)
~ 138No SignalC-3, C-5 (quaternary)
~ 132PositiveC-3', C-5' (CH)
~ 129PositiveC-4 (CH)
~ 128PositiveC-2', C-6' (CH)
~ 125PositiveC-2, C-6 (CH)
~ 119No Signal-C≡N (quaternary)
~ 112No SignalC-4' (quaternary)
~ 21Positive-CH₃

Interpretation:

  • The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons, while quaternary carbons and CH₂ groups will be absent. A DEPT-90 experiment would only show signals for CH carbons. This information is crucial for unambiguously assigning the carbon signals.

  • The quaternary carbons, including the one attached to the nitrile group (C-4') and the ipso-carbons of the biphenyl linkage (C-1 and C-1'), will be identified by their absence in the DEPT spectra.

  • The chemical shift of the nitrile carbon is expected to be in the range of 118-120 ppm.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

2.3.1. COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings

The COSY spectrum will show cross-peaks between protons that are spin-spin coupled. For this compound, the key expected correlation is between the ortho-coupled protons on the benzonitrile ring.

Caption: Expected key COSY correlation in this compound.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. Each CH group and the methyl groups will show a cross-peak in the HSQC spectrum.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity

The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is arguably the most powerful experiment for piecing together the molecular structure, as it allows for the connection of different spin systems and the identification of quaternary carbons.

Key Expected HMBC Correlations:

  • The methyl protons (~2.4 ppm) will show correlations to the quaternary carbons C-3 and C-5, as well as the protonated carbon C-4 and C-2/C-6 on the dimethylphenyl ring.

  • The protons on the benzonitrile ring (H-2'/H-6' and H-3'/H-5') will show correlations to the nitrile carbon (~119 ppm) and the quaternary carbon C-4'.

  • Crucially, the protons on one ring will show long-range correlations to the ipso-carbon of the other ring, confirming the biphenyl linkage. For instance, H-2/H-6 should show a correlation to C-1'.

Caption: Logical workflow for integrating 1D and 2D NMR data to confirm the structure of this compound.

III. Conclusion: A Comprehensive Structural Portrait

By systematically applying the suite of NMR experiments outlined in this guide—from fundamental 1D ¹H and ¹³C spectroscopy to advanced 2D COSY, HSQC, and HMBC techniques—a complete and unambiguous structural characterization of this compound can be achieved. The integration of these datasets provides a powerful, self-validating system for confirming atomic connectivity and elucidating the three-dimensional structure of this important biphenyl derivative. This detailed spectroscopic information is fundamental for understanding its chemical reactivity, biological activity, and potential applications in various scientific disciplines.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition. 2011 , 50(30), 6722-6737. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • PubMed Central. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. [Link]

  • PrepChem. Synthesis of a) 3,5-Dimethyl-4-(3-ethinylpropoxy)benzonitrile. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • National Institutes of Health. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

Sources

Physical and chemical properties of 4-(3,5-Dimethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-(3,5-Dimethylphenyl)benzonitrile (CAS No. 935552-89-9). This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science. It delves into the synthesis, characterization, and potential applications of this biaryl nitrile compound, offering insights grounded in established chemical principles and data from analogous structures. The guide includes detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling and analytical characterization, supplemented by predictive spectral data and a discussion of its potential biological significance.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique three-dimensional arrangement that can be tailored for specific molecular interactions. This compound, a member of this class, combines the rigid framework of a biphenyl system with the versatile reactivity of a nitrile group. The nitrile moiety is a key functional group in many pharmaceuticals, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] This guide aims to provide a detailed technical resource on this compound, consolidating available data with expert analysis to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any scientific endeavor. While experimentally determined data for this compound is not extensively available in the public domain, we can infer its properties based on its structure and data from related compounds.

PropertyValue/DescriptionSource/Basis
CAS Number 935552-89-9[2]
Molecular Formula C₁₅H₁₃N[2]
Molecular Weight 207.27 g/mol [2]
Appearance Reported as a solid by commercial suppliers.[3]
Melting Point Not explicitly reported. Expected to be a crystalline solid with a melting point above room temperature, typical for biaryl compounds of this molecular weight.Inferred
Boiling Point Not explicitly reported. Expected to be significantly higher than benzonitrile (190.7 °C) due to increased molecular weight and van der Waals forces.Inferred from[4][5]
Solubility Expected to be soluble in common organic solvents such as acetone, diethyl ether, ethanol, and benzene.[4] Limited solubility in water is anticipated, similar to other benzonitrile derivatives.[4][5]Inferred
Purity Commercially available with a purity of ≥97%.[3]

Synthesis of this compound

The most logical and widely employed method for the synthesis of unsymmetrical biaryls such as this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction Principle

The synthesis involves the coupling of 4-cyanophenylboronic acid with 1-bromo-3,5-dimethylbenzene (or vice versa, coupling 3,5-dimethylphenylboronic acid with 4-bromobenzonitrile) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings.[9][10]

Materials and Reagents:

  • 4-Cyanophenylboronic acid

  • 1-Bromo-3,5-dimethylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask, add 4-cyanophenylboronic acid (1.0 eq), 1-bromo-3,5-dimethylbenzene (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add potassium carbonate (3.0 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants 4-Cyanophenylboronic Acid 1-Bromo-3,5-dimethylbenzene Reaction Suzuki-Miyaura Coupling (Reflux, Inert Atmosphere) Reactants->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane / H₂O Solvent->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura synthesis workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

  • Aromatic Protons: The protons on the benzonitrile ring (positions 2, 3, 5, and 6) will likely appear as two doublets in the downfield region (around 7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the 3,5-dimethylphenyl ring will appear as two singlets, one for the proton at position 4' (around 7.2-7.4 ppm) and another for the two equivalent protons at positions 2' and 6' (around 7.1-7.3 ppm).

  • Methyl Protons: The two equivalent methyl groups at positions 3' and 5' will give a sharp singlet in the upfield region (around 2.3-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework.

  • Aromatic Carbons: A number of signals are expected in the aromatic region (120-150 ppm). The carbon bearing the nitrile group will be significantly deshielded. The quaternary carbons of the biphenyl linkage and those bearing the methyl groups will also be identifiable.

  • Nitrile Carbon: The carbon of the nitrile group will appear as a distinct signal in the downfield region (around 118-120 ppm).

  • Methyl Carbons: The two equivalent methyl carbons will give a signal in the upfield region (around 20-22 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups.

  • Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹. This is a characteristic peak for aromatic nitriles.[11][12]

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

  • Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the aromatic rings.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 207.1048, corresponding to the molecular formula C₁₅H₁₃N.

  • Fragmentation: Fragmentation may involve the loss of the nitrile group or cleavage of the biphenyl bond, leading to characteristic fragment ions.

Analytical Characterization Workflow

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Elucidation cluster_purity Purity Assessment Synthesis Crude this compound Purification Column Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity HPLC / GC-MS NMR->Purity MS->Purity

Caption: Analytical workflow for characterization.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity or material science applications for this compound have not been extensively reported, its structural motifs suggest several areas of potential interest.

Medicinal Chemistry

Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[1] The biaryl structure can mimic the binding of endogenous ligands to biological targets, and the nitrile group can participate in key hydrogen bonding interactions. The dimethylphenyl moiety can provide favorable hydrophobic interactions within a binding pocket. Further research is warranted to explore the potential of this compound as a scaffold for the development of novel therapeutic agents.

Materials Science

Biaryl compounds are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.[13] The rigid structure of the biphenyl core can impart desirable thermal and electronic properties. The polar nitrile group can influence the molecular packing and electronic characteristics of the material. The substitution pattern on the phenyl rings allows for fine-tuning of these properties.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with all chemicals, it should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related benzonitriles, toxicity has been studied, and they are generally considered to be of moderate toxicity.[14]

Conclusion

This compound is a biaryl nitrile with significant potential for applications in both drug discovery and materials science. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed protocol for its synthesis, and a discussion of its potential applications. While further experimental data is needed to fully elucidate its characteristics, this document serves as a valuable resource for researchers interested in exploring the potential of this intriguing molecule.

References

  • ChemDB. Properties of substance: benzonitrile. [Link]

  • International Journal of Scientific & Technology Research. Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ChemWhat. This compound CAS#: 935552-89-9. [Link]

  • NIST. Benzonitrile. [Link]

  • Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. [Link]

  • NIST. Benzeneacetonitrile, 3,5-dimethyl-. [Link]

  • PubChem. (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481. [Link]

  • NIST. Benzonitrile, 3,5-dimethyl-. [Link]

  • CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • PubMed. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. [Link]

  • ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]

  • NIST. Benzonitrile. [Link]

  • ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • National Institutes of Health. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. [Link]

  • National Institutes of Health. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • FooDB. Showing Compound benzonitrile (FDB029710). [Link]

  • ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • PLOS. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. [Link]

  • ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. [Link]

  • ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

  • SpectraBase. 4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts. [Link]

  • ChemBK. 4-Hydroxy-3,5-Dimethylbenzonitrile. [Link]chem/4-Hydroxy-3,5-Dimethylbenzonitrile)

Sources

Quantum chemical calculations for 4-(3,5-Dimethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(3,5-Dimethylphenyl)benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a biphenyl derivative of significant interest due to its structural motifs, which are common in pharmacologically active compounds and functional materials. Understanding its three-dimensional structure, electronic landscape, and spectroscopic properties is paramount for predicting its behavior and designing new molecules with tailored functions. This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound using Density Functional Theory (DFT). We will detail the theoretical underpinnings of the chosen methods, present a step-by-step computational protocol, and explain how to interpret the resulting data to gain actionable insights for research and development.

Introduction: The Rationale for Computational Scrutiny

This compound (CAS No. 935552-89-9) is an aromatic compound featuring two phenyl rings linked by a single C-C bond.[1] One ring is substituted with a nitrile group (-CN), a potent electron-withdrawing group and hydrogen bond acceptor, while the other is substituted with two methyl groups (-CH₃), which act as weak electron-donating groups. This specific arrangement of functional groups dictates the molecule's overall polarity, reactivity, and potential for intermolecular interactions.

The central challenge in characterizing such biphenyl systems is understanding the rotational freedom around the inter-ring bond. This rotation defines the dihedral angle, which in turn governs the extent of π-conjugation between the rings and profoundly influences the molecule's electronic and optical properties. Quantum chemical calculations provide a powerful in silico lens to explore these characteristics with high precision, offering insights that can be difficult or costly to obtain through purely experimental means.[2]

This guide will focus on a robust computational workflow designed to elucidate the following key molecular properties:

  • Optimized Molecular Geometry: Determining the most stable 3D conformation.

  • Electronic Structure: Analyzing the frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP) to predict reactivity.

  • Spectroscopic Signatures: Simulating FT-IR, FT-Raman, and UV-Vis spectra to aid in experimental characterization.

Core Computational Methodologies: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the selection of an appropriate theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.[2]

The Choice of Functional: B3LYP

We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, a formulation that has consistently provided reliable results for the geometries and electronic properties of a wide range of organic compounds.[3][4][5]

The Choice of Basis Set: 6-311++G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals. For this compound, the 6-311++G(d,p) Pople-style basis set is a robust choice.[6][7]

  • 6-311G: This triple-zeta valence basis set provides a high degree of flexibility for describing the valence electrons, which are most involved in chemical bonding.

  • ++: These diffuse functions are added to both heavy atoms and hydrogen atoms. They are crucial for accurately describing the regions of electron density far from the atomic nuclei, which is important for molecules with π-systems and for calculating properties related to intermolecular interactions.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling the shape of chemical bonds and lone pairs.

This combination of functional and basis set provides a self-validating system where the results are well-established and can be benchmarked against experimental data.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational process, from initial structure generation to final data analysis. This workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculations (DFT) cluster_analysis Step 3: Data Analysis & Interpretation A Build Initial 3D Structure (e.g., GaussView, Avogadro) B Geometry Optimization (Finds lowest energy structure) A->B Input Geometry C Frequency Calculation (Confirms minimum energy state) B->C Optimized Geometry D Single-Point Energy (Calculates electronic properties) B->D Optimized Geometry E TD-DFT Calculation (Simulates UV-Vis spectrum) B->E Optimized Geometry F Structural Parameters (Bond lengths, angles, dihedral) B->F Final Coordinates G Vibrational Spectra (FT-IR, FT-Raman) C->G Vibrational Modes H Electronic Properties (HOMO, LUMO, MEP) D->H Wavefunction/Density I Electronic Transitions (UV-Vis Absorption) E->I Excited States

Caption: A standard workflow for quantum chemical calculations.

Protocol Details:
  • Molecular Structure Input:

    • Construct the 3D chemical structure of this compound using a molecular editor.

    • Ensure correct atom types, bonds, and initial hybridization. A pre-optimization using a faster molecular mechanics method (like MM+) can provide a reasonable starting geometry.[8]

  • Geometry Optimization:

    • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy on the potential energy surface.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.[5]

    • Self-Validation Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring further geometry optimization.

    • The output provides the theoretical vibrational modes needed for simulating IR and Raman spectra.

  • Electronic and Spectroscopic Properties:

    • The output from the optimization and frequency calculations provides ground-state electronic properties like the total energy, dipole moment, and molecular orbital energies (HOMO/LUMO).

    • To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This computes the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[9]

Data Interpretation and Presentation

The raw output from quantum chemical software is extensive. Synthesizing this data into a clear, interpretable format is crucial.

Structural Parameters

The optimized geometry provides the most stable conformation of the molecule. Key parameters should be tabulated for analysis.

ParameterDescriptionCalculated Value (B3LYP/6-311++G(d,p))
C-C≡N Bond Angle Linearity of the nitrile group~179.8°
C≡N Bond Length Length of the nitrile triple bond~1.15 Å
C-C Inter-ring Bond Length of the bond connecting the phenyl rings~1.48 Å
C-C-C-C Dihedral Torsional angle between the two phenyl ringsValue to be calculated

Note: The calculated dihedral angle is the most critical structural parameter. A value near 0° or 180° would imply a planar structure, while a value closer to 45° indicates a twisted conformation, which is more typical for biphenyls due to steric hindrance between ortho-hydrogens.

Electronic Properties

The electronic properties dictate the molecule's reactivity and charge distribution.

G cluster_props Key Electronic Descriptors props Property Significance homo HOMO Region of Nucleophilicity / Electron Donation lumo LUMO Region of Electrophilicity / Electron Acceptance gap HOMO-LUMO Gap (ΔE) Indicator of Chemical Reactivity & Kinetic Stability mep MEP Visual Map of Charge Distribution & Interaction Sites

Sources

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 4-(3,5-Dimethylphenyl)benzonitrile Derivatives

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. The this compound scaffold represents a unique chemical entity with latent potential for biological activity. Structurally, it is a biphenyl derivative, a class of compounds known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anti-proliferative, and antitumor activities.[1][2][3] The presence of the nitrile group, a versatile pharmacophore, further enhances the drug-like properties of these molecules, often acting as a key hydrogen bond acceptor or a bioisostere for other functional groups.[4]

Given the therapeutic promise inherent in its constituent fragments, a systematic and robust initial biological screening of this compound derivatives is warranted. This guide provides a comprehensive, technically-grounded framework for the initial evaluation of this novel compound class, designed for researchers, scientists, and drug development professionals. Our approach is a tiered screening cascade, beginning with broad cytotoxicity profiling to identify preliminary hits, followed by more focused secondary assays to elucidate the potential mechanism of action. This strategy ensures a resource-efficient and scientifically rigorous assessment of the therapeutic potential of these derivatives.[5]

Part 1: The Screening Cascade: A Strategic Approach to Hit Identification

The initial biological screening of any novel compound series should be a systematic process designed to maximize the acquisition of meaningful data while conserving resources.[5] For the this compound derivatives, we propose a three-tiered screening cascade.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & MoA Elucidation cluster_2 Tier 3: Hit Validation & Prioritization A Compound Library of This compound Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B Broad-spectrum evaluation C IC50 Determination (Dose-Response) B->C Identify potent compounds D Cell Cycle Analysis (Flow Cytometry) C->D Investigate antiproliferative mechanism E Kinase Inhibition Profiling (Biochemical Assay) C->E Explore potential targets F Hit Confirmation & Prioritization D->F E->F

Figure 1: A tiered screening cascade for the initial biological evaluation of this compound derivatives.

Tier 1: Foundational Cytotoxicity Screening

The initial and most critical step is to ascertain the cytotoxic potential of the synthesized derivatives against a panel of clinically relevant human cancer cell lines.[5][6] This primary screen serves to identify compounds with anti-proliferative activity and to establish a preliminary therapeutic window.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound derivatives dissolved in DMSO

    • MTT solution (5 mg/mL in sterile PBS)[8]

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

    • 96-well microplates

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[9][10]

    • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation and Analysis

The raw absorbance data should be converted to percentage cell viability relative to the vehicle-treated control. This data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Derivative IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
DMB-00115.222.818.5
DMB-002> 100> 100> 100
DMB-0035.88.14.2
DMB-00445.168.352.9

Table 1: Hypothetical IC50 values for a selection of this compound derivatives against various cancer cell lines.

Part 2: Mechanistic Elucidation of Lead Compounds

Compounds exhibiting potent cytotoxic activity (e.g., IC50 < 10 µM) in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Based on the known biological activities of biphenyl derivatives, two plausible mechanisms of anti-proliferative action are cell cycle arrest and inhibition of key signaling kinases.[2][3]

A. Cell Cycle Analysis by Flow Cytometry

This technique is instrumental in determining whether the cytotoxic effects of a compound are mediated through perturbations in the cell cycle.[11]

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

  • Experimental Protocol: Propidium Iodide Staining

    • Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates and treat with the lead compounds at their IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

    • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]

    • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

    • Flow Cytometric Analysis: Analyze the samples using a flow cytometer. Acquire at least 10,000 events per sample.

Data Presentation and Interpretation

The data is presented as DNA content histograms. A significant increase in the percentage of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest at that checkpoint.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.116.7
DMB-003 (IC50)72.815.311.9
DMB-003 (2x IC50)85.18.96.0

Table 2: Hypothetical cell cycle distribution data for HCT116 cells treated with a lead compound. The data suggests a G1 phase arrest.

B. Kinase Inhibition Profiling

Many biphenyl derivatives are known to target protein kinases, which are crucial regulators of cell proliferation and survival.[2] A biochemical kinase inhibition assay can directly assess the ability of the lead compounds to inhibit the activity of specific kinases.[14]

  • Principle: There are various formats for kinase assays, with a common one being the measurement of ATP consumption or ADP production during the phosphorylation of a substrate by a kinase.[15] For instance, the ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[15]

Kinase_Assay cluster_0 Kinase Reaction cluster_1 ADP Detection (Luminescence) A Kinase + Substrate + ATP + Test Compound B ADP + Phosphorylated Substrate + Remaining ATP A->B Phosphorylation C Add ADP-Glo™ Reagent B->C Terminate kinase reaction & deplete remaining ATP D Add Kinase Detection Reagent C->D Convert ADP to ATP E Luminescent Signal D->E Luciferase/Luciferin reaction (Light production)

Figure 2: Principle of a generic luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

  • Experimental Protocol: Generic Kinase Inhibition Assay

    • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., a panel of relevant kinases such as EGFR, VEGFR, CDK2), its specific substrate, and ATP in a reaction buffer.

    • Compound Addition: Add the lead compounds at various concentrations. Include a known inhibitor as a positive control and a vehicle control.

    • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

    • Signal Detection: Stop the reaction and detect the signal according to the specific assay kit's instructions (e.g., by measuring luminescence after the addition of detection reagents).[15]

Data Presentation and Interpretation

The results are expressed as the percentage of kinase activity relative to the vehicle control. IC50 values are then determined from the dose-response curves.

CompoundEGFR IC50 (µM)VEGFR2 IC50 (µM)CDK2 IC50 (µM)
DMB-0032.51.8> 50
Staurosporine0.010.0080.005

Table 3: Hypothetical kinase inhibition profile for a lead compound, suggesting selectivity towards VEGFR2 and EGFR.

Conclusion and Future Directions

This technical guide outlines a logical and efficient workflow for the initial biological screening of this compound derivatives. By employing a tiered approach, from broad cytotoxicity screening to more specific mechanistic assays, researchers can effectively identify and prioritize compounds with therapeutic potential. The insights gained from this initial screening cascade will form the foundation for subsequent lead optimization, in-depth mechanistic studies, and preclinical development.

References

  • MTT (Assay protocol). Protocols.io. Available from: [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Available from: [Link]

  • MTT Analysis Protocol. Creative Bioarray. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Small-molecule discovery through DNA-encoded libraries. PMC - NIH. Available from: [Link]

  • 3,5-Dimethylphenol. PubChem. Available from: [Link]

  • Some biologically active biphenyl derivatives. ResearchGate. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]

  • Evolution of Novartis' Small Molecule Screening Deck Design. ResearchGate. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

  • Update on in vitro cytotoxicity assays for drug development. PubMed. Available from: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]

  • Anticonvulsant activity of 3,5-dimethylpyrazole derivatives in animal models. ResearchGate. Available from: [Link]

  • Research status and application progress of small molecule drug screening technology. Available from: [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available from: [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH. Available from: [Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. Available from: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available from: [Link]

  • (PDF) Synthesis and biological activity of biphenyl group derivatives. ResearchGate. Available from: [Link]

  • Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. MDPI. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

Sources

Exploring the photophysical properties of substituted biphenylbenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of Substituted Biphenylbenzonitriles

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration into the fascinating world of substituted biphenylbenzonitriles, a class of molecules renowned for their tunable photophysical properties and diverse applications. We will move beyond a mere recitation of facts to delve into the underlying principles that govern their behavior, offering field-proven insights into their synthesis, characterization, and practical utility for researchers, scientists, and drug development professionals.

The Biphenylbenzonitrile Core: A Privileged Scaffold for Photophysics

Biphenylbenzonitriles consist of a biphenyl moiety linked to a benzonitrile group. This fundamental structure is more than just a collection of aromatic rings; it is a precisely engineered electronic scaffold. The biphenyl unit offers a large, conjugated π-system, which is fundamental for absorbing light in the UV-visible range. The benzonitrile portion, with its strongly electron-withdrawing nitrile (-CN) group, acts as an excellent electron acceptor. This inherent donor-acceptor (D-A) characteristic is the key to their remarkable photophysical properties.

The magic happens upon photoexcitation. When the molecule absorbs a photon, an electron is promoted to an excited state. In many substituted biphenylbenzonitriles, this excited state has a significant Intramolecular Charge Transfer (ICT) character, where electron density shifts from the biphenyl "donor" to the benzonitrile "acceptor." The stability and energy of this ICT state are exquisitely sensitive to two key factors: the nature of substituents on the aromatic rings and the polarity of the surrounding solvent environment. This sensitivity is what we, as scientists, exploit to tune their properties for specific applications.

Synthesis: Building the Molecular Toolkit

The targeted synthesis of substituted biphenylbenzonitriles is paramount to exploring their structure-property relationships. While several methods exist for forming biaryl linkages and introducing nitrile groups, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile strategy for this purpose.[1][2][3]

The power of the Suzuki coupling lies in its mild reaction conditions and high tolerance for a wide variety of functional groups, allowing for the precise installation of electron-donating or electron-withdrawing substituents on either the phenylboronic acid or the aryl halide coupling partner.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling for a Generic Substituted Biphenylbenzonitrile

This protocol describes a general procedure for the synthesis of a biphenylbenzonitrile derivative.

Objective: To couple a substituted aryl halide with a substituted phenylboronic acid to yield the desired biphenylbenzonitrile.

Materials:

  • Substituted Bromo(or Iodo)benzonitrile (1.0 eq.)

  • Substituted Phenylboronic Acid or Pinacol Ester (1.1 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the substituted bromobenzonitrile, the phenylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for catalytic turnover.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure substituted biphenylbenzonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reagents Combine Reagents: Aryl Halide, Boronic Acid, Catalyst, Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up (EtOAc, H2O, Brine) Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize

Caption: General workflow for Suzuki-Miyaura synthesis.

Probing the Photophysical Landscape

Once synthesized, the core of our investigation begins: characterizing the interaction of these molecules with light. This involves a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This is the first step, revealing how the molecule absorbs light energy from its ground state (S₀) to excited singlet states (S₁, S₂, etc.). The resulting spectrum gives us the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength.

Fluorescence Spectroscopy

Fluorescence is the emission of light as the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state (S₀). This is the most critical property for many applications. We measure the emission spectrum to find the wavelength of maximum emission (λem) and calculate the Stokes shift , which is the difference in energy (or wavelength) between the absorption and emission maxima (λem - λabs). A larger Stokes shift is often desirable to minimize self-absorption in sensing and imaging applications.

The relationship between these photophysical processes can be visualized with a Jablonski diagram.

Jablonski S0_label S₀ S0_line ________________________ S1_line ________________________ S0_line->S1_line Absorption S1_label S₁ S1_line->S0_line Fluorescence   S1_line->S0_line Internal Conversion (IC)   T1_line ____________ S1_line->T1_line Intersystem Crossing (ISC) T1_label T₁

Caption: Simplified Jablonski diagram of photophysical events.

Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A quantum yield of 1.0 (or 100%) means every absorbed photon results in an emitted photon, indicating a highly fluorescent molecule. This is a critical parameter for applications requiring bright signals, such as in OLEDs or biological probes.[6][7]

Protocol: Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.

Principle: This method relies on the comparison of the integrated fluorescence intensity and the absorbance of the sample to those of a standard with a known quantum yield. The validity of this protocol hinges on careful control of experimental conditions.

Materials:

  • Sample compound

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

  • Absorbance Measurement: Measure the absorbance of all solutions at the excitation wavelength. Self-Validation: It is critical to work in a regime where absorbance is linearly proportional to concentration (typically A < 0.1) to avoid inner filter effects. Adjust concentrations so that the absorbance of the sample and standard are closely matched at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Data Integration: Calculate the integrated area under the emission curve for each spectrum.

  • Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:

    Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts S and R refer to the sample and reference, respectively. (If the same solvent is used, the refractive index term cancels out).

The Impact of Substituents and Solvents

The true power of biphenylbenzonitriles lies in their tunability.

Electronic Effects of Substituents

Placing electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NR₂), on the biphenyl moiety enhances its donor character. Conversely, placing electron-withdrawing groups (EWGs), like a nitro (-NO₂) group, can alter the electronic landscape.[8][9]

  • EDGs on the Biphenyl Ring: Increase the energy of the Highest Occupied Molecular Orbital (HOMO), stabilize the ICT state, and typically lead to a red-shift (shift to longer wavelengths) in both absorption and emission spectra.

  • EWGs on the Benzonitrile Ring: Decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also stabilizing the ICT state and causing a red-shift.

This relationship is a foundational principle for rationally designing molecules with desired emission colors.

G cluster_cause Molecular Modification cluster_effect Photophysical Consequence EDG Add Electron Donating Group (EDG) to Biphenyl ICT Stabilize Intramolecular Charge Transfer (ICT) Excited State EDG->ICT lowers energy of excited state EWG Add Electron Withdrawing Group (EWG) to Benzonitrile EWG->ICT lowers energy of excited state RedShift Red-Shifted Emission (Lower Energy Light) ICT->RedShift results in

Caption: Influence of substituents on emission properties.

Solvatochromism: The Environment's Role

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[10] Biphenylbenzonitriles, due to their strong ICT character, often exhibit pronounced positive solvatochromism. This means their emission red-shifts as the polarity of the solvent increases.[11]

Causality: In the ground state, the molecule has a relatively small dipole moment. Upon excitation to the ICT state, there is a significant separation of charge, creating a very large dipole moment. Polar solvents can arrange their own dipoles to stabilize this large excited-state dipole more effectively than nonpolar solvents. This stabilization lowers the energy of the excited state, resulting in a lower energy (red-shifted) emission.[12] This phenomenon is a hallmark of ICT and can be used to probe the local polarity of microenvironments, for example, within a cell or a polymer matrix.

SolventDielectric Constant (ε)Emission λmax (nm) (Hypothetical Data)
Hexane1.9410 (Blue)
Toluene2.4425 (Blue-Violet)
Tetrahydrofuran (THF)7.6460 (Cyan)
Acetonitrile (ACN)37.5505 (Green)

Table 1: Hypothetical solvatochromic data for a substituted biphenylbenzonitrile, demonstrating a red-shift in emission with increasing solvent polarity.

Theoretical Modeling: A Predictive Approach

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides powerful tools for predicting and understanding the photophysical properties of these molecules before they are even synthesized.[13] These methods can calculate:

  • Ground and excited state geometries.

  • HOMO and LUMO energy levels.

  • Absorption and emission spectra.

  • The nature and extent of charge transfer upon excitation.

By modeling a series of virtual compounds with different substituents, researchers can screen for promising candidates, saving significant time and resources in the lab.

Applications: From Screens to Sensors

The tunable and environmentally sensitive nature of substituted biphenylbenzonitriles makes them highly valuable in several advanced technology sectors.

  • Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters, they can be designed to produce light across the visible spectrum (blue, green, red), forming the pixels in modern displays and solid-state lighting.[6][14] Their high quantum yields are essential for creating energy-efficient devices.

  • Chemical Sensors: The sensitivity of their fluorescence to the local environment allows them to be used as sensors. For instance, binding of a specific ion or molecule can perturb the ICT state, leading to a detectable change in fluorescence color or intensity, enabling the detection of explosives or environmental pollutants.[15][16]

  • Bio-imaging: As fluorescent probes, they can be designed to selectively accumulate in specific cellular compartments. The solvatochromic effect can then be used to report on the local polarity of that environment, providing insights into cellular function and disease states.

Conclusion and Future Outlook

Substituted biphenylbenzonitriles represent a versatile and powerful class of photophysically active molecules. A deep understanding of the interplay between their chemical structure, electronic properties, and local environment is the key to unlocking their full potential. The rational design, guided by the principles of intramolecular charge transfer and validated by rigorous experimental characterization and theoretical modeling, will continue to drive innovation. Future research will likely focus on developing new derivatives with even higher quantum efficiencies, greater photostability, and novel sensing capabilities for next-generation displays, diagnostics, and advanced materials.

References

  • BenchChem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.
  • Taylor, R. T., & Howell, A. R. (2003). Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.
  • Wikipedia. (n.d.). Solvatochromism.
  • Xu, Z., Wu, D., Fang, C., & Li, Y. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... ResearchGate.
  • Slepukhin, P. A., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores. Molecules, 27(20), 6879. Retrieved from [Link]

  • da Silva, J. P., et al. (n.d.). Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Slepukhin, P. A., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. Retrieved from [Link]

  • Chemistry Student. (2020). Suzuki Coupling. YouTube. Retrieved from [Link]

  • Baltus, N. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. University of Greenwich. Retrieved from [Link]

  • Niu, J., et al. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Slepukhin, P. A., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. ResearchGate. Retrieved from [Link]

  • Exciplex-driven blue OLEDs: unlocking multifunctionality applications. (n.d.). SpringerLink. Retrieved from [Link]

  • Starikova, A. A., et al. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. Retrieved from [Link]

  • Excited State Dynamics of MeCbl. (n.d.). ACS Publications. Retrieved from [Link]

  • da Silva, G. F., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. MDPI. Retrieved from [Link]

  • Tanaka, K., et al. (2023). Synthesis and luminescence properties of substituted benzils. Nature Communications. Retrieved from [Link]

  • da Silva, J. P., et al. (n.d.). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. ResearchGate. Retrieved from [Link]

  • Percino, M. J., et al. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. Retrieved from [Link]

  • Yadav, S., et al. (n.d.). Applications of OLEDs for flexible electronics, Biophotonic, Chronic, Optogenetic applications & Different sensors. CEUR-WS.org. Retrieved from [Link]

  • Horvath, R., et al. (2013). Solvatochromism and the solvation structure of benzophenone. PMC - NIH. Retrieved from [Link]

  • Experimental Methodologies for the Characterization of Nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

  • Igarashi, R., et al. (n.d.). Excited state dynamics for visible-light sensitization of a photochromic benzil-subsituted phenoxyl-imidazolyl radical. PMC - NIH. Retrieved from [Link]

  • Krujatz, F., et al. (2016). Exploiting the Potential of OLED-Based Photo-Organic Sensors for Biotechnological Applications. Fraunhofer-Publica. Retrieved from [Link]

  • Zobel, P. (2021). Simulation of Excited-State Dynamics of Transition Metal Complexes. YouTube. Retrieved from [Link]

  • Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). (n.d.). MDPI. Retrieved from [Link]

  • Parsons, A. (2013). Synthesis of poly-substituted benzenes. YouTube. Retrieved from [Link]

  • Excited state dynamics of bay and peri benzothienyl perylene to understand the excimer formation and its dissociation. (n.d.). ResearchGate. Retrieved from [Link]

  • Abbate, V., et al. (n.d.). Theoretical Modeling of BODIPY-Helicene Circularly Polarized Luminescence. MDPI. Retrieved from [Link]

  • Biophysical Techniques for Characterizing the Higher Order Structure and Interactions of Monoclonal Antibodies. (n.d.). ResearchGate. Retrieved from [Link]

  • Das, H. S. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Crimson Publishers. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Multi-step Synthesis of Substituted Benzenes. YouTube. Retrieved from [Link]

  • Forrest, S. R. (2017). Organic Light Emitting Devices (OLEDs): The Coming Revolution in Displays and Lighting. University of Michigan. Retrieved from [Link]

Sources

Alcaftadine: A Technical Guide to Synthesis, Properties, and Ocular Anti-Allergic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine is a potent and selective antagonist of the histamine H1 receptor, widely recognized for its efficacy in the management of allergic conjunctivitis.[1][2][3] Marketed under the trade name Lastacaft®, it is administered as a once-daily ophthalmic solution.[1][4] This technical guide provides an in-depth exploration of alcaftadine, from its molecular synthesis to its multifaceted pharmacological properties and clinical applications. Designed for professionals in drug development and ophthalmic research, this document synthesizes key data to offer a comprehensive understanding of this important therapeutic agent.

Chemical Identity and Physicochemical Properties

Alcaftadine, with the CAS number 147084-10-4, is chemically identified as 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][2]benzazepine-3-carboxaldehyde.[5] Its molecular formula is C19H21N3O, and it has a molecular weight of 307.39 g/mol .[4]

Table 1: Physicochemical Properties of Alcaftadine

PropertyValueReference
Physical StateWhite to yellow powder[4]
Water Solubility0.33 g/L[6]
pKa7.16[6]
LogP3.202[6]
Boiling Point556.247 °C at 760 mmHg[6]
Density1.24 g/cm³[6]

Synthesis of Alcaftadine

The synthesis of alcaftadine involves a multi-step process, with several patented routes available. A general overview of a common synthetic pathway is described below. The rationale behind the selection of specific reagents and conditions is crucial for achieving high yield and purity.

General Synthetic Workflow

Alcaftadine Synthesis Workflow A N-(2-phenyl)ethyl imidazole C Intermediate Formation A->C B 1-Methylpiperidine-4-carboxylate B->C D Cyclization C->D Strong Base E Hydroxymethylation D->E Acid Catalyst F Oxidation E->F Formaldehyde G Alcaftadine F->G Oxidizing Agent H Purification G->H Crystallization I Final Product H->I

Caption: Generalized workflow for the synthesis of Alcaftadine.

Step-by-Step Methodology
  • Intermediate Formation: The synthesis often commences with the reaction between N-(2-phenyl)ethyl imidazole and a derivative of 1-methylpiperidine-4-carboxylate.[7] This step typically employs a strong base, such as lithium diisopropylamide (LDA) or hexyllithium, at low temperatures (e.g., -80°C to -30°C) to facilitate the formation of a key intermediate.[7] The choice of a strong, non-nucleophilic base is critical to deprotonate the benzylic position of the imidazole derivative without competing side reactions.

  • Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization. Trifluoromethanesulfonic acid is a commonly used acid for this purpose.[8] This electrophilic aromatic substitution reaction forms the core tricyclic imidazobenzazepine ring system. The reaction conditions, including the volume of acid, are optimized to ensure complete cyclization and minimize the formation of byproducts.

  • Hydroxymethylation: The resulting tricyclic compound is then subjected to hydroxymethylation. This is typically achieved by reacting it with formaldehyde in the presence of a base, such as sodium acetate.[8] This step introduces the hydroxymethyl group at the 3-position of the imidazobenzazepine ring.

  • Oxidation: The hydroxymethyl group is subsequently oxidized to a formyl group to yield alcaftadine. Various oxidizing agents can be employed for this transformation.

  • Purification: The final product, alcaftadine, is isolated and purified. Crystallization from solvents like isopropanol or ethyl acetate is a preferred method to achieve high purity (often exceeding 99%).[7][8] The selection of the crystallization solvent is crucial for removing impurities and obtaining the desired polymorph.

Pharmacological Properties and Mechanism of Action

Alcaftadine exerts its therapeutic effects through a multi-faceted mechanism of action, making it a highly effective agent for allergic conjunctivitis.[1]

Core Mechanisms of Action
  • H1 Receptor Antagonism: Alcaftadine is a potent and selective antagonist of the histamine H1 receptor.[2][5][9] By blocking the binding of histamine to H1 receptors on conjunctival nerve endings and blood vessels, it effectively alleviates the itching and redness associated with allergic reactions.[2][9]

  • Mast Cell Stabilization: In addition to its antihistaminic activity, alcaftadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[2][9] This dual action addresses both the immediate and delayed phases of the allergic response.

  • Inhibition of Eosinophil Activation: Alcaftadine has been shown to decrease the chemotaxis and activation of eosinophils, which are key inflammatory cells involved in the late-phase allergic reaction.[1][5]

  • Modulation of Other Histamine Receptors: Preclinical studies have indicated that alcaftadine also has a high affinity for H2 receptors and a moderate affinity for H4 receptors, potentially contributing to its broad anti-inflammatory profile.[10][11]

Alcaftadine Mechanism of Action cluster_0 Allergic Response Cascade Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine Eosinophil Eosinophil Activation MastCell->Eosinophil H1Receptor H1 Receptor Histamine->H1Receptor Symptoms Itching, Redness H1Receptor->Symptoms Inflammation Late-Phase Inflammation Eosinophil->Inflammation Alcaftadine Alcaftadine Alcaftadine->MastCell Inhibits Degranulation Alcaftadine->H1Receptor Antagonizes Alcaftadine->Eosinophil Inhibits Activation

Caption: Multifaceted mechanism of action of Alcaftadine in allergic conjunctivitis.

Pharmacokinetics

Following topical ocular administration, alcaftadine is minimally absorbed into the systemic circulation.[12]

Table 2: Pharmacokinetic Parameters of Alcaftadine and its Active Metabolite

ParameterAlcaftadineActive Carboxylic Acid MetaboliteReference
Mean Cmax~60 pg/mL~3 ng/mL[4]
Median Tmax15 minutes1 hour[4]
Plasma Protein Binding39.2%62.7%[4]
Elimination Half-lifeNot applicable (below quantification limit quickly)~2 hours[4][12]

Metabolism of alcaftadine is primarily mediated by non-CYP450 cytosolic enzymes, which convert it to an active carboxylic acid metabolite.[4][5][13] This metabolite is then predominantly eliminated unchanged in the urine.[4]

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the efficacy and safety of alcaftadine 0.25% ophthalmic solution for the prevention of itching associated with allergic conjunctivitis.[11][14][15][16]

  • Rapid Onset and Long Duration of Action: Clinical studies have shown that alcaftadine has a rapid onset of action, providing relief from ocular itching within minutes of administration.[9][15] Its long duration of action of at least 16 hours allows for convenient once-daily dosing.[9][15]

  • Superiority to Placebo and Other Antihistamines: In conjunctival allergen challenge (CAC) studies, alcaftadine was significantly more effective than placebo in reducing ocular itching.[11][14][15] Some studies have also suggested greater efficacy compared to other once-daily ophthalmic antihistamines like olopatadine 0.2%.[16]

  • Favorable Safety Profile: Alcaftadine is generally well-tolerated, with a low incidence of adverse events.[13][14][16] The most common side effects are mild and transient, including eye irritation, pruritus, and nasopharyngitis.[3]

Conclusion

Alcaftadine stands as a significant therapeutic option in the management of allergic conjunctivitis. Its well-defined synthetic pathways, favorable physicochemical properties, and multifaceted mechanism of action contribute to its robust clinical profile. The dual action of H1 receptor antagonism and mast cell stabilization, coupled with a rapid onset and long duration of action, provides effective and sustained relief for patients. For drug development professionals, alcaftadine serves as a compelling example of a rationally designed molecule that successfully addresses a prevalent and bothersome ocular condition.

References

  • Patsnap Synapse. What is the mechanism of Alcaftadine? Available from: [Link]

  • Patsnap Synapse. What is Alcaftadine used for? Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19371515, Alcaftadine. Available from: [Link]

  • U.S. Food and Drug Administration. LASTACAFTTM (alcaftadine ophthalmic solution) Prescribing Information. Available from: [Link]

  • Torkildsen, G., & Shedden, A. (2011). Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis. Journal of Ocular Pharmacology and Therapeutics, 27(4), 375-382. Available from: [Link]

  • American Academy of Pediatrics. Alcaftadine. In: Pediatric Care Online. Available from: [Link]

  • Minicule. Alcaftadine: Uses, Dosage, Side Effects & Interactions. Available from: [Link]

  • ResearchGate. Clinical Pharmacology of Alcaftadine, a Novel Antihistamine for the Prevention of Allergic Conjunctivitis. Available from: [Link]

  • Torkildsen, G. L., Gomes, P. J., & Cockrum, P. (2015). Effect of alcaftadine 0.25% on ocular itch associated with seasonal or perennial allergic conjunctivitis: a pooled analysis of two multicenter randomized clinical trials. Clinical Ophthalmology, 9, 765–772. Available from: [Link]

  • Harvard University. Effect of alcaftadine 0.25% on ocular itch associated with seasonal or perennial allergic conjunctivitis: a pooled analysis of two multicenter randomized clinical trials. Available from: [Link]

  • CR Journals. Alcaftadine: A Review of Characteristics, Physical Properties, Selection of Analytical Methods, Impact of Solvent and Decision of. Available from: [Link]

  • Greiner, J. V., Edwards-Swanson, K., & Ingerman, A. (2011). Alcaftadine 0.25% Ophthalmic Solution Demonstrates Fast and Long-Lasting Efficacy in the Prevention of Ocular Itch. Investigative Ophthalmology & Visual Science, 52(14), 3223. Available from: [Link]

  • Torkildsen, G., & Shedden, A. (2011). Ocular itch relief with alcaftadine 0.25% versus olopatadine 0.2% in allergic conjunctivitis: pooled analysis of two multicenter randomized clinical trials. Allergy and Asthma Proceedings, 32(3), 223–229. Available from: [Link]

  • Google Patents. EP2978765A1 - Methods for the preparation of alcaftadine.
  • Google Patents. CA2907396A1 - Methods for the preparation of alcaftadine.

Sources

An In-Depth Technical Guide to the Synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative of significant interest in the fields of medicinal chemistry and materials science. The biphenyl scaffold is a prevalent structural motif in numerous biologically active compounds and functional materials. The specific substitution pattern of this molecule, featuring methyl groups on one phenyl ring and a nitrile group on the other, makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and liquid crystals. This guide provides a comprehensive overview of the most effective and widely adopted method for its synthesis: the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present key characterization data.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of the C-C bond between the two phenyl rings in 3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful and versatile reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, involves the coupling of an organoboron compound with an organohalide.

For the synthesis of our target molecule, the key disconnection lies between the two aromatic rings, suggesting a coupling between a derivative of 3,5-dimethylbenzene and a derivative of 4-cyanobenzene. The most common and practical choice of reactants are 3,5-dimethylphenylboronic acid and 4-bromobenzonitrile.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (4-bromobenzonitrile) to a low-valent palladium(0) species. This step forms a new palladium(II) complex, where the palladium has inserted itself into the carbon-bromine bond. The choice of a bromide is strategic, as the reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[2]

  • Transmetalation: In this step, the organic group from the organoboron compound (3,5-dimethylphenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the palladium complex, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium center. This forms the desired C-C bond of the biphenyl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The overall transformation is highly efficient and tolerant of a wide range of functional groups, making it an ideal method for the synthesis of complex organic molecules.

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
4-BromobenzonitrileC₇H₄BrN182.02
3,5-Dimethylphenylboronic acidC₈H₁₁BO₂149.98
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56
Sodium CarbonateNa₂CO₃105.99
TolueneC₇H₈92.14
EthanolC₂H₅OH46.07
WaterH₂O18.02
Ethyl AcetateC₄H₈O₂88.11
Brine (saturated NaCl solution)--
Anhydrous Magnesium SulfateMgSO₄120.37
Reaction Setup and Procedure
  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), 3,5-dimethylphenylboronic acid (1.65 g, 11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) to the flask, followed by water (10 mL).

  • Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol, 2 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

    • Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to obtain the pure product.

Visual Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Add Reactants: 4-Bromobenzonitrile 3,5-Dimethylphenylboronic acid Sodium Carbonate Solvents 2. Add Solvents: Toluene, Ethanol, Water Reactants->Solvents Inert 3. Purge with N2/Ar Solvents->Inert Catalyst 4. Add Pd(PPh3)4 Inert->Catalyst Reflux 5. Heat to Reflux (85-90 °C, 4-6 h) Catalyst->Reflux Cool 6. Cool to RT Reflux->Cool Extract 7. Extraction with Ethyl Acetate & Water Cool->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography or Recrystallization Dry->Purify Product Pure 3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile Purify->Product

Sources

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the synthesis of pharmaceuticals, fine chemicals, and complex molecular architectures.[1][3] 4-Bromobenzonitrile is a valuable building block in medicinal chemistry and materials science, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl moieties. This application note provides a detailed, field-proven protocol for the Suzuki coupling of 4-bromobenzonitrile with phenylboronic acid, offering insights into the rationale behind experimental choices and ensuring a reproducible and scalable process.

The nitrile group in 4-bromobenzonitrile makes it an electron-deficient aryl halide. This electronic property generally enhances its reactivity in the oxidative addition step of the catalytic cycle, making it a competent coupling partner.[4][5] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of 4-cyanobiphenyl and its analogs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromobenzonitrile to form a Pd(II) intermediate.[1][4]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][4][6] The base is essential for the formation of a more nucleophilic boronate species, which facilitates this step.[1][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Experimental Protocol

This protocol details the Suzuki coupling of 4-bromobenzonitrile with phenylboronic acid as a representative example. The principles and procedures can be adapted for other boronic acids with appropriate optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromobenzonitrile≥98%e.g., Sigma-Aldrich
Phenylboronic Acid≥97%e.g., Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%e.g., Strem ChemicalsAir and light sensitive. Handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Acros OrganicsFinely powdered for better solubility.
TolueneAnhydrous, ≥99.8%e.g., Sigma-AldrichDegas before use.
WaterDeionizedIn-houseDegas before use.
Ethyl AcetateACS Gradee.g., Fisher ScientificFor workup.
Brine (saturated NaCl solution)In-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Fisher ScientificFor drying.
Celite®e.g., Sigma-AldrichFor filtration.
Silica Gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Step-by-Step Procedure

1. Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 182 mg), phenylboronic acid (1.2 mmol, 146 mg), and finely powdered potassium carbonate (2.0 mmol, 276 mg).[5]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).[5]

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[5]

2. Solvent Addition:

  • To the flask, add degassed toluene (5 mL) followed by degassed deionized water (1 mL) via syringe.[5] The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.[1]

3. Reaction Execution:

  • Immerse the flask in a preheated oil bath at 100 °C.[5]

  • Stir the reaction mixture vigorously for 12 hours.[5] The reaction progress can be monitored by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent) by observing the disappearance of the 4-bromobenzonitrile spot.

4. Workup and Isolation:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[7]

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter through a pad of Celite®, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]

5. Purification:

  • The crude residue can be purified by flash column chromatography on silica gel.[7][8] A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) is typically effective for isolating the desired 4-cyanobiphenyl product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified product as a white solid.

Workflow Diagram

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: 4-Bromobenzonitrile Phenylboronic Acid K₂CO₃ B Add Catalyst: Pd(PPh₃)₄ A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar) B->C D Add Degassed Solvents: Toluene/H₂O C->D E Heat and Stir (100 °C, 12 h) D->E F Cool to RT & Dilute with Ethyl Acetate E->F G Aqueous Wash (H₂O, Brine) F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Flash Column Chromatography H->I J Isolate Pure Product I->J

Sources

Systematic HPLC Method Development for the Purity Analysis of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-1024

Abstract

This document provides a comprehensive guide for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of biphenyl compounds. Biphenyls and their derivatives are a critical class of compounds in pharmaceutical and materials science, necessitating precise and reliable analytical methods to ensure their quality and safety. This guide details a systematic approach, from initial column and mobile phase screening to method validation in accordance with ICH guidelines. It emphasizes the scientific rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Biphenyl Compounds

Biphenyls are characterized by two phenyl rings linked by a single bond. This structural motif is foundational to numerous active pharmaceutical ingredients (APIs), liquid crystals, and other advanced materials. The purity of these compounds is a critical quality attribute, as even minor impurities can significantly impact efficacy, safety, and material performance.

A unique challenge in the analysis of substituted biphenyls is the potential for atropisomerism.[1] Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and they can exhibit different pharmacological or physical properties.[2] A robust purity method must be able to separate the main biphenyl compound from process-related impurities, degradation products, and, if present, its atropisomers. HPLC is the premier analytical technique for this purpose due to its high resolution and sensitivity for non-volatile compounds.[3]

Foundational Strategy: Method Development Workflow

A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation. The workflow should be logical, beginning with an understanding of the analyte's properties and culminating in a fully validated method.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Initial_Screening Initial Method Screening (Column & Mobile Phase) Analyte_Characterization->Initial_Screening Informs initial choices Optimization Method Optimization (Gradient, Temp, Flow Rate) Initial_Screening->Optimization Identifies promising conditions Forced_Degradation Forced Degradation Study Optimization->Forced_Degradation Develops stability-indicating power Validation Method Validation (ICH Q2(R1)) Forced_Degradation->Validation Confirms specificity Final_Method Finalized Purity Method Validation->Final_Method Establishes suitability

Caption: HPLC method development workflow for biphenyl purity analysis.

Experimental Protocols & Rationale

Analyte Characterization: The First Principle

Before any injection, understanding the physicochemical properties of the target biphenyl compound is paramount.

  • UV-Vis Spectrum: Record the UV-Vis spectrum of the biphenyl compound in a suitable solvent (e.g., acetonitrile or methanol). Biphenyls typically exhibit strong absorbance due to their conjugated aromatic system. This spectrum will guide the selection of the detection wavelength. A photodiode array (PDA) detector is highly recommended as it can capture the entire spectrum, aiding in peak purity assessment and compound identification.[4][5]

  • Solubility: Determine the solubility in common HPLC solvents (e.g., water, acetonitrile, methanol). This is crucial for preparing stock solutions and ensuring the analyte does not precipitate in the mobile phase.

  • pKa: For ionizable biphenyls (e.g., those with acidic or basic functional groups), knowing the pKa is essential for controlling retention by adjusting the mobile phase pH.[6]

Initial Method Screening: Column and Mobile Phase Selection

The goal of the initial screening is to identify a column and mobile phase combination that provides good peak shape and retention for the main compound and initial separation of key impurities.

3.2.1. Stationary Phase Selection: Leveraging Aromatic Interactions

While C18 columns are the workhorses of reversed-phase HPLC, biphenyl stationary phases often provide superior selectivity for aromatic compounds.[7][8] The π-π interactions between the biphenyl rings of the analyte and the stationary phase can enhance retention and improve the separation of structurally similar impurities.[9][10]

  • Recommendation: Screen at least two columns with different selectivities:

    • A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • A Biphenyl column (e.g., 4.6 x 150 mm, 5 µm).[11]

3.2.2. Mobile Phase Selection and Initial Gradient

A generic gradient is typically employed for initial screening to elute a wide range of potential impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale for Acetonitrile: Acetonitrile is often a good first choice as an organic modifier due to its low viscosity and UV transparency. Methanol can also be evaluated as it can alter selectivity, particularly with biphenyl columns where it can enhance π-π interactions.[12]

Protocol 1: Initial Screening Gradient

ParameterRecommended Condition
Column C18 or Biphenyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA/DAD at the λmax of the biphenyl compound
Injection Volume 5 µL
Method Optimization: Fine-Tuning the Separation

Once a promising column and mobile phase system is identified, the next step is to optimize the separation to achieve adequate resolution between the main peak and all impurities.

3.3.1. Gradient Optimization

The initial broad gradient will likely not provide optimal resolution for closely eluting impurities. A shallower gradient around the elution time of the main peak and its impurities will improve separation.[13]

3.3.2. Temperature and Flow Rate

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. However, it can also affect selectivity and the stability of the analyte. A temperature of 30-40 °C is a good starting point.

  • Flow Rate: Adjusting the flow rate can also impact resolution and analysis time. A lower flow rate generally improves resolution but increases the run time.

Forced Degradation Studies: Ensuring Specificity

To develop a stability-indicating method, it is essential to demonstrate that the method can separate the intact drug from its degradation products.[14] This is achieved through forced degradation studies, where the sample is exposed to stress conditions.[15]

Protocol 2: Forced Degradation Conditions

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample at 105 °C for 48 hours
Photolytic Sample exposed to light in a photostability chamber (ICH Q1B)

After exposure, the stressed samples are analyzed using the optimized HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[16] The chromatograms should show that the degradation peaks are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector is crucial here to ensure the main peak is not co-eluting with any degradants.

Method Validation: Demonstrating Suitability

Once the method is fully optimized and demonstrated to be stability-indicating, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19]

Table 1: Validation Parameters for a Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999 for the main peak in stressed samples. Baseline resolution between the main peak and all impurities.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the target concentration).
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the analyte at multiple concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. Precision (RSD ≤ 10%) at the LOQ concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or system suitability parameters when varying parameters like flow rate (±10%), temperature (±5°C), and mobile phase composition (±2%).

Special Considerations for Chiral Biphenyls (Atropisomers)

If the biphenyl compound can exist as stable atropisomers, a chiral HPLC method is required.

  • Stationary Phase: Chiral stationary phases (CSPs) are necessary for separating enantiomers. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are commonly used for atropisomer separation.[2][20][21]

  • Mobile Phase: Normal-phase chromatography (e.g., using hexane/ethanol) is often employed for chiral separations.[20]

  • Temperature: Low temperatures may be required to prevent on-column interconversion of the atropisomers.[1][2]

ChiralSeparation Racemic_Mixture Racemic Biphenyl (Atropisomers) Chiral_Column Chiral Stationary Phase (e.g., Cyclodextrin) Racemic_Mixture->Chiral_Column Introduction Separated_Isomers Separated Atropisomers Chiral_Column->Separated_Isomers Differential Interaction

Caption: Conceptual diagram of chiral separation of biphenyl atropisomers.

Conclusion

Developing a robust HPLC method for the purity analysis of biphenyl compounds is a systematic process that relies on a thorough understanding of the analyte's chemistry and chromatographic principles. By following a logical workflow from analyte characterization through to method validation, and by selecting appropriate stationary and mobile phases, a reliable and accurate method can be established. The use of biphenyl columns can offer unique selectivity, and forced degradation studies are essential for ensuring the method is stability-indicating. For atropisomeric biphenyls, specialized chiral chromatography techniques are required. This guide provides the foundational protocols and scientific rationale to empower researchers to successfully develop and validate HPLC methods for this important class of compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration.

  • Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. (n.d.). Journal of Liquid Chromatography.

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2006). ResearchGate.

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). Chromatography Online.

  • Method development for the HPLC analysis of biphenyltetrols. (n.d.). BenchChem.

  • Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162.

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (n.d.). Chromatography Today.

  • Purity Analysis of 4,4'-Bis(3-aminophenoxy)biphenyl: A Comparative Guide to HPLC and Alternative Methods. (n.d.). BenchChem.

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.

  • Dwivedi, A., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Molecules, 19(5), 5695-5713.

  • The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. (n.d.). Sigma-Aldrich.

  • Fernández-Macías, J. C., et al. (2020). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 25(23), 5556.

  • Bell, D. S. (2018). Evaluation of retention and selectivity using biphenyl stationary phases. ResearchGate.

  • Chiral Separations by High‐Performance Liquid Chromatography. (2015). ResearchGate.

  • Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell.

  • Why Biphenyl is a very interesting primary choice as stationary phase in LC. (2016). Restek.

  • Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. (2017). ResearchGate.

  • Sharma, A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 949-957.

  • Sharma, A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science.

  • Comparison of biphenyl and other aromatic stationary phases. (2022). Nacalai USA.

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate.

  • Types of detectors used in HPLC. (2022). Bio-Analysis Centre.

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.

  • The Different Types of HPLC Detectors. (n.d.). SCION Instruments.

  • Types of HPLC Detectors. (n.d.). Phenomenex.

  • HPLC Detector Selection — What, Where, When, and How. (n.d.). LCGC International.

  • Common HPLC Detector Types and Their Applications: A Practical Guide. (2024). AXT.

  • Chiral HPLC Separations. (n.d.). Phenomenex.

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). International Journal of Advanced Research in Science, Communication and Technology.

  • Preventing degradation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid in solution. (n.d.). BenchChem.

Sources

Application Note: Synthesis and Utility of 4-(3,5-Dimethylphenyl)benzonitrile as a Core Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl nitrile scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents. This application note provides a detailed guide for researchers and drug development professionals on the use of 4-(3,5-Dimethylphenyl)benzonitrile as a key precursor in the synthesis of kinase inhibitors. We present a robust, step-by-step protocol for the synthesis of this intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, we discuss the rationale for its application in targeting the Janus kinase (JAK) family of enzymes, supported by representative biological data and a discussion of downstream synthetic strategies.

Introduction: The Biphenyl Nitrile Motif in Medicinal Chemistry

The search for selective and potent modulators of cellular signaling pathways is a cornerstone of modern drug discovery. Within this landscape, molecules featuring a biphenyl scaffold have gained prominence due to their favorable pharmacokinetic properties and their ability to engage with various biological targets[1]. The incorporation of a nitrile (-C≡N) group into this scaffold further enhances its utility. The nitrile moiety is a versatile functional group; its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow it to form critical interactions with protein active sites, often enhancing binding affinity and metabolic stability[2][3]. More than 30 pharmaceuticals approved by the U.S. Food and Drug Administration contain a nitrile group, highlighting its importance as a key pharmacophore[2].

This compound, in particular, represents a strategic precursor for a class of targeted therapies, most notably inhibitors of the Janus kinase (JAK) family[4][5][6]. The 3,5-dimethyl substitution pattern on one of the phenyl rings can provide steric hindrance that improves selectivity and reduces off-target effects, a critical consideration in kinase inhibitor design. This guide details the synthesis of this valuable precursor and contextualizes its application in the development of next-generation therapeutic agents.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material's properties is fundamental to successful synthesis and scale-up.

PropertyValueSource
Compound Name This compound-
Synonyms 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile[7]
CAS Number 935552-89-9[1][8]
Molecular Formula C₁₅H₁₃N[1][7]
Molecular Weight 207.27 g/mol [1][8]
Form Solid[7]
Purity Typically ≥97%[7]

Core Synthetic Protocol: Palladium-Catalyzed Synthesis of this compound

Background and Rationale (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl systems. Its success is attributed to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

Expert Insight: The choice of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is critical. The catalytic cycle involves three key steps: (i) Oxidative Addition of the aryl halide (4-bromobenzonitrile) to the Pd(0) center, (ii) Transmetalation , where the organic group from the boronic acid is transferred to the palladium complex (this step is facilitated by a base), and (iii) Reductive Elimination , which forms the desired C-C bond and regenerates the Pd(0) catalyst. The use of an inorganic base like potassium carbonate is essential to activate the boronic acid for efficient transmetalation.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product R1 4-Bromobenzonitrile Cat Pd(PPh₃)₄ (Catalyst) R2 3,5-Dimethylphenylboronic Acid Base K₂CO₃ (aq) (Base) Solvent Toluene (Solvent) P This compound Solvent->P Heat (90°C) Inert Atmosphere (N₂) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Flame-Dry Glassware B 2. Add Reactants & Catalyst A->B C 3. Add Solvents & Base B->C D 4. Purge with N₂ C->D E 5. Heat to 90°C with Stirring D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool & Dilute with Ethyl Acetate F->G H 8. Aqueous Washes (Water, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS, MP) J->K

Sources

Application Notes and Protocols for the Scaled-Up Synthesis of 4-(3,5-Dimethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 4-(3,5-Dimethylphenyl)benzonitrile, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The protocol detailed herein focuses on a robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety considerations to ensure a successful and safe scale-up process. The protocol emphasizes process reliability, yield optimization, and impurity control, which are paramount in both research and manufacturing settings.

Introduction

This compound is a biaryl compound of significant interest in medicinal chemistry and materials science. Its synthesis is a critical step in the production of more complex molecules. While numerous methods exist for the formation of the biaryl bond, the Suzuki-Miyaura cross-coupling reaction has emerged as a preferred method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its precursors.[1][2][3]

This application note details a scalable protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromobenzonitrile and 3,5-dimethylphenylboronic acid. The document will delve into the rationale behind the selection of catalysts, bases, and solvents, and will provide a step-by-step guide for conducting the reaction on a larger scale. Furthermore, it will address common challenges encountered during scale-up, such as reaction exotherms, catalyst deactivation, and product purification.[4][5]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2][3] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a palladium(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organoboron species (3,5-dimethylphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[2][6]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.[7][8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Rationale for Protocol Design

The selection of each component in this protocol is based on extensive experience in scaling up cross-coupling reactions. The choices made are intended to maximize yield, minimize impurities, and ensure a safe and controllable process.

  • Catalyst System: Palladium acetate (Pd(OAc)₂) in combination with a phosphine ligand such as SPhos is chosen. While many palladium catalysts are effective, this system is known for its high activity at low catalyst loadings, which is economically advantageous and simplifies purification by reducing residual palladium in the final product.[9] The use of a pre-catalyst can also be considered for improved stability and handling on a larger scale.

  • Base Selection: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this transformation. It is crucial to use a base that is strong enough to facilitate the transmetalation step without promoting side reactions. The use of an aqueous solution of the base in a biphasic system often enhances the reaction rate and simplifies workup.[2][10]

  • Solvent Choice: A mixture of toluene and water is employed. Toluene is an excellent solvent for the organic reactants, while the aqueous phase dissolves the inorganic base and byproducts. This biphasic system facilitates product separation and can help to control the reaction temperature through reflux.[2]

  • Reaction Temperature: The reaction is run at an elevated temperature to ensure a reasonable reaction rate. However, careful monitoring is essential to prevent runaway reactions, especially during scale-up.[5][11][12] The boiling point of the solvent system provides a natural temperature ceiling, adding a layer of safety.[5]

Trustworthiness: A Self-Validating Protocol

This protocol incorporates several checkpoints and analytical methods to ensure the reaction is proceeding as expected and to validate the quality of the final product.

  • In-Process Controls (IPCs): Regular monitoring of the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is critical. This allows for the determination of the reaction endpoint and can help to identify the formation of any significant impurities.

  • Post-Reaction Workup and Purification: The workup procedure is designed to efficiently remove the catalyst, unreacted starting materials, and inorganic byproducts. Filtration through a pad of Celite helps to remove solid palladium species.[13] The final product is purified by recrystallization, which is a highly effective method for obtaining high-purity crystalline material on a large scale.

  • Final Product Characterization: The identity and purity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point of the purified product should also be determined and compared to the literature value.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of flammable solvents, palladium catalysts, and potentially hazardous reagents. It is imperative to conduct this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[5]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier
4-BromobenzonitrileC₇H₄BrN182.02≥98%
3,5-Dimethylphenylboronic acidC₈H₁₁BO₂149.99≥97%
Palladium(II) AcetatePd(OAc)₂224.50
SPhosC₂₇H₃₁O₂P410.51≥98%
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%
TolueneC₇H₈92.14Anhydrous
Deionized WaterH₂O18.02
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Brine (saturated NaCl solution)NaCl(aq)-
Anhydrous Sodium SulfateNa₂SO₄142.04
Celite®--
Equipment
  • Three-neck round-bottom flask of appropriate size

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer or thermocouple

  • Inert gas inlet (Nitrogen or Argon)

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas inlet.

    • Under a positive flow of nitrogen, charge the flask with 4-bromobenzonitrile (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition:

    • Add toluene (5-10 volumes relative to 4-bromobenzonitrile) and deionized water (2-4 volumes) to the flask.

    • In a separate vial, pre-mix palladium(II) acetate (0.01 eq) and SPhos (0.02 eq) in a small amount of toluene.

    • Add the catalyst pre-mixture to the reaction flask.

  • Reaction Execution:

    • Begin vigorous stirring and heat the reaction mixture to reflux (approximately 85-90 °C).

    • Maintain the reaction at reflux and monitor its progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (5 volumes).

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 3 volumes) and brine (1 x 3 volumes).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution through a pad of Celite® to remove any fine palladium residues.[13]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Caption: Workflow for the scaled-up synthesis of this compound.

Data Presentation

Table 1: Reagent Quantities for Different Scales
Reagent1 g Scale10 g Scale100 g Scale
4-Bromobenzonitrile1.0 g10.0 g100.0 g
3,5-Dimethylphenylboronic acid0.99 g9.9 g99.0 g
Palladium(II) Acetate12.3 mg123 mg1.23 g
SPhos22.5 mg225 mg2.25 g
Potassium Carbonate1.9 g19.0 g190.0 g
Toluene10 mL100 mL1.0 L
Deionized Water4 mL40 mL400 mL
Table 2: Expected Yield and Purity
ParameterExpected Value
Yield85-95%
Purity (by HPLC)>99%
Melting Point~103-105 °C

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient heating- Poor quality reagents- Ensure inert atmosphere is maintained.- Verify reaction temperature.- Use fresh, high-purity reagents.
Formation of Homocoupling Byproducts - Presence of oxygen- Catalyst degradation- Thoroughly degas solvents before use.- Use a more robust ligand or pre-catalyst.
Low Yield - Incomplete reaction- Product loss during workup/purification- Ensure reaction goes to completion.- Optimize extraction and recrystallization procedures.
Dark Reaction Color - Palladium black formation- This can be normal, but if excessive, may indicate catalyst decomposition. Ensure inert conditions.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and paying close attention to the safety precautions and in-process controls, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity. The insights into the rationale behind the experimental choices are intended to empower users to adapt and optimize the protocol for their specific needs and scale of operation.

References

  • Benchchem. (n.d.). General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction. Technical Support Center.
  • ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications Industry Webinar.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • ACS Publications. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces.
  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • WuXi STA. (2025). Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up.
  • SYNTHESIS. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • PubMed. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki-Miyaura Coupling Reactions. ACS Omega.
  • MDPI. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts.
  • ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • ACS Publications. (2015). Don't Forget the Workup. Journal of Chemical Education.
  • WuXi AppTec. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Semantic Scholar. (n.d.). Direct preparation of nitriles from carboxylic acids in continuous flow.
  • ResearchGate. (2025). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.
  • BLD Pharm. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of a) 3,5-Dimethyl-4-(3-ethinylpropoxy)benzonitrile.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors.
  • Sigma-Aldrich. (n.d.). 4-(3,5-Dimethylphenoxy)benzonitrile.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • ACS Publications. (2012). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research.
  • Google Patents. (n.d.). US4189580A - Process for the preparation of nitriles.
  • Google Patents. (n.d.). CN106631891A - Preparation method of benzonitrile.
  • ResearchGate. (2025). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.

Sources

Derivatization of 4-(3,5-Dimethylphenyl)benzonitrile for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl benzonitrile scaffold represents a privileged structure in the field of medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific molecule, 4-(3,5-Dimethylphenyl)benzonitrile, serves as a highly adaptable platform for the creation of novel therapeutic candidates. Its dual phenyl rings provide multiple locations for substitution, enabling the precise adjustment of steric, electronic, and pharmacokinetic characteristics. The nitrile group, a crucial pharmacophore, not only engages in diverse non-covalent interactions with biological targets but also functions as a convenient synthetic handle for additional chemical modifications.

This document offers an in-depth guide to the derivatization strategies for this compound, complete with protocols for subsequent biological evaluation. As Senior Application Scientists, our goal is to present more than a mere list of procedures; we aim to elucidate the reasoning behind experimental decisions, thereby equipping researchers to make well-informed choices in their drug discovery initiatives.

Rationale for Derivatization

The derivatization of this compound is strategically undertaken to explore the Structure-Activity Relationship (SAR) of this chemical family. Through the systematic alteration of various molecular components, we can pinpoint the essential structural elements necessary for potent and selective biological effects. The key derivatization points on the this compound framework include:

  • The Dimethylphenyl Ring: Modifications or replacements of the methyl groups can be used to investigate steric and electronic influences. The aromatic protons also offer sites for substitution.

  • The Benzonitrile Ring: Substitution of the protons on this ring with different functional groups can modulate binding affinity and selectivity.

  • The Nitrile Group: This functional group can be hydrolyzed to form a carboxylic acid or an amide, or it can be transformed into other groups like tetrazoles, which are recognized bioisosteres.

Derivatization Strategies and Protocols

This section provides detailed and robust protocols for the derivatization of this compound, designed for adaptability across a variety of substrates.

I. Derivatization of the Dimethylphenyl Ring via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective and versatile cross-coupling reaction for forging C-C bonds, making it ideal for synthesizing substituted biphenyls.[1] To functionalize the dimethylphenyl ring, a reactive handle, such as a bromine or iodine atom, must first be introduced.

Protocol 1: Bromination of this compound

This protocol outlines the selective bromination of the dimethylphenyl ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) in portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography with a hexanes and ethyl acetate gradient to obtain the brominated product.

Protocol 2: Suzuki-Miyaura Coupling of Brominated this compound

This protocol details the coupling of the brominated intermediate with various boronic acids.

Materials:

  • Brominated this compound

  • Aryl or alkyl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask, combine the brominated this compound (1.0 eq), boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add a 3:1:1 mixture of toluene:ethanol:water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 80 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction's progress by TLC.

  • Once complete, cool the reaction to room temperature and filter through a pad of diatomaceous earth, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the desired derivatized product.

II. Functionalization of the Nitrile Group

The nitrile group is a versatile functional moiety that can be transformed into a range of other functionalities.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol outlines the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • This compound derivative

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) (1M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in an ethanol and water mixture.

  • Add NaOH (5.0 eq) and heat the mixture to reflux for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the carboxylic acid derivative.

Protocol 4: Conversion of the Nitrile to a Tetrazole

This protocol details the conversion of the nitrile group to a tetrazole, a well-known bioisostere for a carboxylic acid.[2]

Materials:

  • This compound derivative

  • Sodium azide (NaN₃) (1.5 eq)

  • Triethylamine hydrochloride (Et₃N·HCl) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1M)

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq), NaN₃ (1.5 eq), and Et₃N·HCl (1.5 eq) in DMF.

  • Heat the reaction mixture to 120 °C for 12-16 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the mixture with 1M HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the tetrazole derivative.

Biological Assays

Drawing from the established biological activities of biphenyl benzonitrile derivatives, we suggest the following biological assays for screening the synthesized compounds.

I. Aromatase Inhibition Assay

Aromatase is a critical enzyme in estrogen biosynthesis and a confirmed target for treating hormone-dependent breast cancer.[3][4]

Protocol 5: Fluorometric Aromatase Inhibition Assay

This protocol details a high-throughput screening assay to identify aromatase inhibitors.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Letrozole (positive control)

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the aromatase enzyme and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the aromatase substrate and NADPH.

  • Incubate the plate at 37 °C for 30-60 minutes.

  • Measure the fluorescence intensity with a plate reader (e.g., excitation at 485 nm and emission at 535 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

II. Kinase Inhibition Assay

Numerous kinases are involved in cancer cell proliferation and survival, positioning them as prime targets for drug discovery.[5][6]

Protocol 6: ADP-Glo™ Kinase Assay

This protocol outlines a luminescent assay for measuring the activity of a broad spectrum of kinases.

Materials:

  • Purified kinase of interest (e.g., Src, Abl)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Staurosporine (positive control)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound, kinase, and substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete any remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP into ATP, and subsequently into a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

III. PD-1/PD-L1 Interaction Assay

Blocking the PD-1/PD-L1 interaction is a promising immunotherapy approach for cancer.[7]

Protocol 7: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This protocol details a high-throughput assay for screening inhibitors of the PD-1/PD-L1 interaction.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins (e.g., tagged with His and Fc, respectively)

  • Anti-tag antibodies labeled with an HTRF donor (e.g., Eu³⁺-cryptate) and acceptor (e.g., d2)

  • Assay buffer

  • Known PD-1/PD-L1 inhibitor (positive control)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound, PD-1 protein, and PD-L1 protein.

  • Add the HTRF antibody pair.

  • Incubate the plate at room temperature for 1-4 hours, shielded from light.

  • Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

  • Calculate the HTRF ratio and the percentage of inhibition to determine the IC₅₀ values.

Data Presentation and Visualization

All quantitative data from the biological assays should be compiled into clearly structured tables to facilitate easy comparison of the activities of the various derivatives.

Table 1: Example of Data Summary for Aromatase Inhibition Assay

Compound IDDerivatization SiteModificationIC₅₀ (nM)
Parent -->10,000
1a Dimethylphenyl4'-F5,234
1b Dimethylphenyl4'-Cl3,128
2a NitrileCOOH8,765
2b NitrileTetrazole6,543
Letrozole --2.5

Experimental Workflow Visualization

The diagrams below, created with Graphviz, illustrate the experimental workflows detailed in this guide.

Derivatization_Workflow Start This compound Bromination Protocol 1: Bromination Start->Bromination Nitrile_Mod Nitrile Modification Start->Nitrile_Mod Suzuki Protocol 2: Suzuki-Miyaura Coupling Bromination->Suzuki Derivatives Library of Derivatives Suzuki->Derivatives Hydrolysis Protocol 3: Hydrolysis to COOH Nitrile_Mod->Hydrolysis Tetrazole Protocol 4: Conversion to Tetrazole Nitrile_Mod->Tetrazole Hydrolysis->Derivatives Tetrazole->Derivatives Assays Biological Assays Derivatives->Assays

Caption: Derivatization workflow for this compound.

Biological_Assay_Workflow Derivatives Library of Derivatives Aromatase Protocol 5: Aromatase Assay Derivatives->Aromatase Kinase Protocol 6: Kinase Assay Derivatives->Kinase PD1_PDL1 Protocol 7: PD-1/PD-L1 Assay Derivatives->PD1_PDL1 Data Data Analysis (IC50) Aromatase->Data Kinase->Data PD1_PDL1->Data SAR Structure-Activity Relationship Data->SAR

Caption: Workflow for the biological evaluation of synthesized derivatives.

Conclusion

This application note offers a thorough guide to the derivatization of this compound and the subsequent biological assessment of the synthesized analogs. The comprehensive protocols and the logic underpinning the experimental design are meant to assist researchers in their pursuit of new and effective therapeutic agents. Through the systematic exploration of the chemical space surrounding this promising scaffold, it is expected that novel lead compounds with enhanced efficacy and selectivity will be discovered.

References

  • Narva, S., Xiong, X., Ma, X., Tanaka, Y., Wu, Y., & Zhang, W. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(33), 21181–21190. [Link]

  • Bristol-Myers Squibb. (2017). Biphenyl compounds as immunomodulators. U.S. Patent No. 9,573,903. Washington, DC: U.S.
  • Boschelli, D. H., Wu, B., Ye, F., Wang, Y., Golas, J. M., Lucas, J., & Boschelli, F. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Jackson, T., Woo, L. W., Trusselle, M. N., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2008). Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modelling. Journal of Medicinal Chemistry, 51(15), 4449–4461. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.
  • Promega Corporation. (2021). ADP-Glo™ Kinase Assay Technical Manual.
  • Cisbio Bioassays. (2020). HTRF PD-1/PD-L1 Binding Assay.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Sharma, G., & Lather, V. (2014). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 6(3), 247-249.
  • Brown, D. G., & Wobst, P. (2021). A survey of the 2020 FDA new drug approvals. Bioorganic & Medicinal Chemistry Letters, 39, 127854.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Suzuki, A. (1982). Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Angewandte Chemie International Edition in English, 21(7), 525-525. [Link]

  • Paul, S., & Clark, B. R. (2017). Kinase Scaffolds in Modern Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 475-485.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bissy, W. A., & El-Fakharany, E. M. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceutics, 14(11), 2393.
  • O'Donnell, P. M., & Joyce, J. A. (2020). Cysteine-Targeted Kinase Inhibitors: An Overview of the Challenges and Opportunities. Biochemistry, 59(4), 435-449.
  • Miller, W. R. (2003). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. Seminars in Oncology, 30(4 Suppl 14), 3-11.
  • Heinemann, V., & von Weikersthal, L. F. (2017). The role of Src in solid tumors. Annals of Oncology, 28(8), 1774-1784.
  • Topalian, S. L., Drake, C. G., & Pardoll, D. M. (2015). Immune checkpoint blockade: a new paradigm in cancer therapy.
  • Ribas, A., & Wolchok, J. D. (2018). Cancer immunotherapy using checkpoint blockade. Science, 359(6382), 1350-1355.
  • Sigma-Aldrich. (n.d.). This compound.
  • Guidechem. (n.d.). 3-(3,5-DiMethylphenyl)benzonitrile.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of an old reaction. Chemical Society Reviews, 39(4), 1302-1315.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

Sources

Application Notes: A Comprehensive Guide to In Vitro Cytotoxicity Assays for Novel Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery

In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's potential toxicity is paramount.[1][2] In vitro cytotoxicity assays serve as a crucial first-pass filter, enabling researchers to identify and deprioritize compounds that exhibit harmful effects on cells at physiologically relevant concentrations.[1][2] This guide provides a detailed framework for researchers, scientists, and drug development professionals on establishing robust and reliable in vitro cytotoxicity assay protocols, with a specific focus on the evaluation of novel benzonitrile compounds.

Benzonitrile and its derivatives are a class of organic compounds with a wide range of industrial and pharmaceutical applications. Some benzonitrile-containing herbicides have demonstrated significant cytotoxic effects on human cell lines, highlighting the importance of thorough toxicological screening for any new analogues.[3][4][5] This document will delve into the principles, practical execution, and data interpretation of several widely accepted cytotoxicity assays, offering insights to ensure scientific integrity and logical experimental design.

Pillar 1: Selecting the Appropriate Cytotoxicity Assay

The choice of a cytotoxicity assay is a critical decision that can significantly impact the interpretation of your results.[6][7][8] It is essential to understand that different assays measure distinct cellular parameters, and the mechanism of action of your test compounds may influence the outcome. A multi-assay approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic profile.

Here, we explore three commonly used assays that measure different hallmarks of cell death: metabolic activity, lysosomal integrity, and membrane integrity.

Tetrazolium Reduction Assays (e.g., MTT): Assessing Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which is often used as a proxy for cell viability.[9][10][11] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9][10]

Causality Behind Experimental Choices: This assay is widely adopted due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[9][10] It is particularly useful for identifying compounds that interfere with mitochondrial function. However, it's important to be aware of potential interferences. For instance, compounds with reducing properties can directly reduce MTT, leading to false-positive results.

Neutral Red Uptake Assay: Gauging Lysosomal Integrity

Principle: The neutral red uptake (NRU) assay is another colorimetric method that assesses cell viability by measuring the accumulation of the neutral red dye within the lysosomes of healthy cells.[12][13][14] Viable cells can incorporate and bind this supravital dye, whereas damaged or dead cells lose this ability.[12][13] The amount of dye extracted from the cells is proportional to the number of viable cells.[13]

Causality Behind Experimental Choices: The NRU assay is considered more sensitive than tetrazolium-based assays for certain cell types and is less prone to interference from reducing compounds.[12] It provides a different perspective on cell health by focusing on the integrity of lysosomal membranes, which can be compromised during certain cell death pathways.

Lactate Dehydrogenase (LDH) Release Assay: Measuring Membrane Integrity

Principle: The LDH assay is a cytotoxicity assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[16][17] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[17]

Causality Behind Experimental Choices: This assay directly measures cell death by assessing membrane damage, making it a valuable tool for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[18] It is a non-endpoint assay, meaning the supernatant can be collected at different time points to study the kinetics of cell death. However, serum in the culture medium can contain LDH, potentially leading to high background signals.[17][19]

Pillar 2: Detailed Experimental Protocols

Scientific integrity hinges on meticulous and reproducible experimental execution. The following protocols are designed to be self-validating by including appropriate controls and clear, step-by-step instructions.

General Cell Culture and Seeding

A consistent and healthy cell culture is the foundation of any reliable cytotoxicity assay.

  • Cell Line Selection: Choose a cell line that is relevant to the intended application of the benzonitrile compounds. For general cytotoxicity screening, cell lines such as HeLa, A549, or HepG2 are commonly used.[4]

  • Culture Conditions: Maintain cells in the logarithmic growth phase in a humidified incubator at 37°C with 5% CO2. Use appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the optimal seeding density in a 96-well plate. This density should be determined empirically for each cell line to ensure that cells are in the exponential growth phase throughout the experiment.[19][20]

    • Typically, a starting point of 5,000 to 10,000 cells per well is recommended.[21]

    • Incubate the plates for 24 hours to allow for cell attachment.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A Maintain Cell Culture (Logarithmic Growth Phase) B Harvest and Count Cells A->B C Seed Cells in 96-Well Plate B->C E Treat Cells with Compounds C->E D Prepare Benzonitrile Compound Dilutions D->E F Incubate for 24-72 hours E->F G Add Assay Reagent (e.g., MTT, Neutral Red, LDH Substrate) F->G H Incubate as per Protocol G->H I Measure Signal (Absorbance/Fluorescence) H->I J Normalize Data to Controls I->J K Plot Dose-Response Curve J->K L Calculate IC50 Value K->L

Caption: General workflow for in vitro cytotoxicity testing.

MTT Assay Protocol
  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at -20°C, protected from light.

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[22]

  • Compound Treatment:

    • After 24 hours of cell attachment, remove the medium and replace it with fresh medium containing serial dilutions of the benzonitrile compounds. Include a vehicle control (e.g., DMSO, typically not exceeding 0.5% final concentration).[19]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[22][23]

    • Incubate the plate for 2-4 hours at 37°C.[22][23]

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22][23]

    • Mix thoroughly by pipetting up and down.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

Neutral Red Uptake Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.33% (w/v) stock solution of Neutral Red in ultrapure water.[13]

    • On the day of the assay, prepare a working solution by diluting the stock solution in pre-warmed, serum-free medium.

    • Prepare a destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid).[13]

  • Compound Treatment: Follow the same procedure as described for the MTT assay.

  • Assay Procedure:

    • After the treatment period, remove the compound-containing medium and wash the cells with PBS.

    • Add 100 µL of the Neutral Red working solution to each well.

    • Incubate for 1-3 hours at 37°C.[13]

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add 150 µL of the destain solution to each well.[13]

    • Shake the plate for 10 minutes to extract the dye.[13]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[13]

LDH Release Assay Protocol
  • Reagent Preparation: Use a commercially available LDH cytotoxicity assay kit and prepare the reagents according to the manufacturer's instructions.[16][17]

  • Compound Treatment: Follow the same procedure as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16][24]

  • Assay Procedure:

    • After the treatment period, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[17]

    • Add the LDH reaction mixture to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[17]

    • Add the stop solution provided in the kit.[17]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background.[17]

Assay Mechanism Diagrams

MTT_Mechanism cluster_cell Mito Mitochondrion Dehydro Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Dehydro Reduction Formazan Formazan (Purple, Insoluble) Dehydro->Formazan

Caption: Mechanism of the MTT assay.

LDH_Mechanism cluster_damaged Cell Compromised Membrane LDH_out Released LDH Cell->LDH_out Release LDH_in LDH (inside cell) Product Formazan (Color) LDH_out->Product Catalysis Substrate Tetrazolium Salt

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling for Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl bromides. The formation of biaryl structures, especially those with multiple ortho-substituents, is a cornerstone of modern pharmaceutical synthesis, yet it presents significant synthetic hurdles.[1][2] This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a di-ortho-substituted aryl bromide is resulting in a low yield or failing completely. What are the most likely causes?

A1: Low yields or reaction failure with sterically hindered substrates are typically rooted in the kinetic challenges imposed by bulky groups near the reaction center.[3] These challenges primarily affect two key steps in the catalytic cycle:

  • Inefficient Oxidative Addition: The initial and often rate-determining step is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[4] Steric bulk from ortho-substituents can physically block the palladium complex from approaching the carbon-bromine bond, thus slowing this step dramatically.[3]

  • Difficult Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the biaryl product is released, can also be impeded.[3] The bulky groups on both coupling partners must orient themselves around the palladium center to allow for bond formation, a process that becomes energetically unfavorable with increasing steric clash.

  • Catalyst Decomposition: Higher temperatures are often employed to overcome the activation energy barriers for hindered couplings. However, these conditions can also accelerate the decomposition of the palladium catalyst into inactive palladium black, reducing the effective catalyst concentration over the course of the reaction.[3]

  • Competing Side Reactions: Under forcing conditions, side reactions like protodeboronation (loss of the boronic acid group) or homocoupling of the starting materials can become significant pathways, consuming reactants and lowering the yield of the desired cross-coupled product.[3]

Q2: How do I select the right catalyst and ligand for coupling a hindered aryl bromide?

A2: Standard catalysts like Pd(PPh₃)₄ are often insufficient for these demanding reactions.[5] Success hinges on choosing a ligand that can accelerate the key steps of the catalytic cycle. The modern approach involves ligands that are both electron-rich and sterically bulky .

  • Electron-Richness: Ligands with strong electron-donating properties increase the electron density on the palladium center. This enhanced nucleophilicity of the metal promotes the oxidative addition step with the electron-poor aryl bromide.

  • Steric Bulk: Bulky ligands favor the formation of low-coordinate, highly reactive monoligated Pd(0) species, which are crucial for initiating the catalytic cycle.[6] Furthermore, the steric bulk can facilitate the final reductive elimination step.

Recommended Ligand Classes:

  • Buchwald Ligands: This class of biaryl phosphine ligands is the gold standard for challenging couplings. Ligands like SPhos , XPhos , and RuPhos have proven highly effective for creating hindered biaryls, including tetra-ortho-substituted products.[5][7][8] They combine significant steric bulk with strong electron-donating character.

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form robust palladium complexes.[9] Their "flexible steric bulk" can be highly effective in promoting Suzuki couplings of hindered substrates, sometimes at very low catalyst loadings.[9]

The choice of palladium precursor is also important. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility by ensuring the formation of the active catalytic species.[6]

Q3: My reaction is sluggish even with a good catalyst. How should I optimize the base and solvent?

A3: The base and solvent system is not merely an auxiliary component; it is critical to the reaction's success, particularly for hindered couplings.

Base Selection: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[10]

  • Weak vs. Strong Bases: For sensitive or functionalized substrates, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred to avoid side reactions.[3] However, for sterically demanding couplings, a stronger base like K₃PO₄ (potassium phosphate) is frequently more effective.[5][11] It provides a balance of sufficient basicity to promote the reaction without causing excessive substrate degradation. Very strong bases like NaOH can sometimes be effective but increase the risk of side reactions.[5][12]

  • Hydrated vs. Anhydrous: Anhydrous conditions with K₃PO₄ may require a small amount of water to function effectively.[13] Using K₃PO₄·H₂O can be a reliable choice.[7]

Solvent System: The solvent must dissolve the organic substrates, the inorganic base, and the palladium complex to facilitate the reaction.

  • Aqueous Mixtures: A mixture of an organic solvent with water is common, as it helps to dissolve the inorganic base.[5][14] Popular choices include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[5] Vigorous stirring is essential for these biphasic systems to ensure efficient mixing.

  • Polar Aprotic Solvents: Solvents like dioxane or THF are frequently used.[9] The choice of solvent can be complex and may influence reaction selectivity in unexpected ways, so screening may be necessary.[15]

The following diagram illustrates the decision-making process for troubleshooting a failing Suzuki coupling reaction.

Troubleshooting_Suzuki Start Low Yield / No Reaction with Hindered Aryl Bromide CheckCatalyst Is the Catalyst/Ligand System Optimized for Hindered Substrates? Start->CheckCatalyst UpgradeCatalyst Action: Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) CheckCatalyst->UpgradeCatalyst No CheckConditions Are the Base and Solvent Appropriate? CheckCatalyst->CheckConditions Yes UpgradeCatalyst->CheckConditions OptimizeBase Action: Screen Bases (K₃PO₄, Cs₂CO₃) CheckConditions->OptimizeBase No CheckBoronicAcid Is the Boronic Acid/Ester Stable? CheckConditions->CheckBoronicAcid Yes OptimizeSolvent Action: Screen Solvents (Dioxane, Toluene/H₂O) OptimizeBase->OptimizeSolvent SwitchBoron Action: Use Potassium Trifluoroborate or MIDA Boronate Ester CheckBoronicAcid->SwitchBoron No (Protodeboronation suspected) CheckTemp Is the Reaction Temperature Optimized? CheckBoronicAcid->CheckTemp Yes SwitchBoron->CheckTemp AdjustTemp Action: Cautiously Increase Temperature (e.g., 80-110 °C) CheckTemp->AdjustTemp No Success Successful Coupling CheckTemp->Success Yes AdjustTemp->Success

Caption: Troubleshooting workflow for hindered Suzuki couplings.

Q4: I suspect my boronic acid is decomposing under the reaction conditions. What can I do?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich boronic acids or under harsh conditions.[3] If you suspect this is an issue, consider switching to a more stable boron reagent.

  • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air-stable solids that are significantly more robust than their corresponding boronic acids.[16][17] They are an excellent alternative and often participate readily in Suzuki couplings.[17]

  • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, protected boronic acids.[17][18] They are exceptionally stable to a wide range of reaction conditions, including chromatography, and can be deprotected in situ during the Suzuki reaction.

Using these alternatives can improve the consistency and yield of your reaction by ensuring the boronic acid partner remains intact throughout the coupling process.[17]

Experimental Protocols & Data

Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a di-ortho-substituted aryl bromide with an arylboronic acid using a Buchwald-type ligand.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄·H₂O, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). Add these to the reaction vial.

  • Solvent Addition & Degassing: Add the chosen solvent (e.g., dioxane or toluene, to make a ~0.1 M solution). Seal the vial and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes, or by using three freeze-pump-thaw cycles.[5]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Ligand and Base Screening

The choice of ligand and base can dramatically influence the outcome of a challenging coupling. The table below summarizes typical results for the coupling of a hindered aryl bromide.

Table 1: Model Reaction Screening for Hindered Coupling (Reaction: 2,6-Dimethylbromobenzene + Phenylboronic Acid)

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O100<10Standard conditions are ineffective.
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (3.0)Toluene100~25Improvement with a stronger base.
3Pd₂(dba)₃ (1)SPhos (3)K₃PO₄ (3.0)Dioxane100>95Excellent yield with a bulky, electron-rich ligand.[7][8]
4Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2.0)Dioxane100>95Cesium carbonate is also highly effective.[5]
5Pd-NHC Precatalyst (2)-t-BuOK (2.0)Dioxane80>99NHC catalysts can be extremely active.[9]

This table is a representative summary based on literature findings and is for illustrative purposes.

The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

The efficiency of the Suzuki-Miyaura coupling is dictated by the kinetics of its three main stages: oxidative addition, transmetalation, and reductive elimination. For hindered substrates, the steric bulk creates significant energy barriers, particularly for the oxidative addition and reductive elimination steps.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex [Ar-Pd(II)(L)-Br] (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-Br (Slowed by Steric Hindrance) trans_complex [Ar-Pd(II)(L)-Ar'] (Transmetalation Complex) oa_complex->trans_complex Transmetalation + Ar'B(OH)₂ / Base product Ar-Ar' (Hindered Biaryl) trans_complex->product Reductive Elimination (Slowed by Steric Hindrance) product->pd0 Catalyst Regeneration center

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impeded by steric hindrance.

References

  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides - Benchchem. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemCatChem.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). PubMed.
  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. (n.d.). ResearchGate.
  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. (n.d.). NIH.
  • Optimizing base selection for Suzuki reactions with sensitive substrates - Benchchem. (n.d.).
  • A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid - Benchchem. (n.d.).
  • Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. (n.d.). Semantic Scholar.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). ResearchGate.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (n.d.). OUCI.
  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. (n.d.). ResearchGate.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(3,5-Dimethylphenyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(3,5-Dimethylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-cyanophenylboronic acid and 1-bromo-3,5-dimethylbenzene. Our goal is to equip you with the knowledge to not only successfully synthesize your target molecule but also to understand the critical parameters that govern the reaction's efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: I am observing a low yield of my desired product, this compound. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings are a common challenge and can often be attributed to several key factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity and Integrity: The heart of the Suzuki coupling is the palladium catalyst. Ensure your palladium source, whether a precatalyst or generated in situ, is active. Older palladium sources can degrade, leading to reduced catalytic activity.[1] For consistent results, consider using modern, well-defined precatalysts such as those from the Buchwald or Nolan groups.[2][3][4]

  • Ligand Selection: The choice of phosphine ligand is critical, especially when dealing with a sterically somewhat hindered electrophile like 1-bromo-3,5-dimethylbenzene and an electron-deficient boronic acid. Bulky, electron-rich ligands are known to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6][7] Consider ligands such as SPhos, XPhos, or RuPhos.

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[8] For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]

  • Boronic Acid Stability: 4-Cyanophenylboronic acid, being electron-deficient, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[9][10][11][12] This is a very common reason for low yields.[11] Using fresh, high-purity boronic acid is essential. Alternatively, consider using more stable derivatives like pinacol esters or MIDA boronates.[10]

  • Solvent and Temperature: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[13] The reaction temperature should be optimized; typically, temperatures between 80-120 °C are effective.[13]

Q2: I am seeing significant amounts of homocoupling byproducts in my reaction mixture. How can I minimize their formation?

A2: Homocoupling, the formation of biphenyl from the boronic acid (4,4'-dicyanobiphenyl) or bimesitylene from the aryl bromide, is a frequent side reaction.[11][14] It is often caused by the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid, or by issues with the catalyst.[11]

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[13]

  • Catalyst Pre-activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), incomplete reduction can lead to Pd(II) species that promote homocoupling. Using a well-defined Pd(0) precatalyst can mitigate this issue.[1]

Q3: My reaction seems to stall before completion. What could be the cause?

A3: A stalled reaction can be due to several factors, including catalyst deactivation or reagent instability.

  • Catalyst Deactivation: The active Pd(0) catalyst can sometimes aggregate to form inactive palladium black, especially at higher temperatures. The choice of a robust ligand can help stabilize the catalytic species.

  • Protodeboronation of Boronic Acid: As mentioned in A1, the gradual decomposition of the boronic acid will lead to a stall in the reaction as one of the key coupling partners is consumed.[9][10][11][12] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate for this decomposition.

Q4: How should I purify my final product, this compound?

A4: Purification of the crude product is typically achieved through a combination of techniques:

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the inorganic base and salts. The reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine.[1][14]

  • Column Chromatography: Flash column chromatography on silica gel is an effective method to separate the desired biaryl nitrile from unreacted starting materials and byproducts.[15][16] A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended.[16][17][18]

Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for your specific laboratory conditions.

Materials:

  • 1-Bromo-3,5-dimethylbenzene (1.0 equiv.)

  • 4-Cyanophenylboronic acid (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3,5-dimethylbenzene, 4-cyanophenylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent and degassed water (a typical solvent ratio is 10:1 organic solvent to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, followed by recrystallization if necessary.

Data Presentation

The selection of reaction parameters is crucial for a successful synthesis. The following tables provide a summary of commonly used conditions for Suzuki-Miyaura couplings of similar substrates.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3Good for sterically hindered and electron-deficient substrates.[10]
Pd₂(dba)₃XPhos1-2A versatile system for a broad range of substrates.[1]
Pd(PPh₃)₄None3-5A classic catalyst, but may be less effective for challenging couplings.[19]
PEPPSI™-IPrNone1-3A robust and air-stable precatalyst.[4]

Table 2: Influence of Base and Solvent on Yield

BaseSolvent SystemTypical Temperature (°C)General Observations
K₃PO₄Toluene/Water (10:1)100-110Strong base, often effective for electron-deficient boronic acids.[1]
Cs₂CO₃1,4-Dioxane/Water (10:1)90-100Highly effective, but more expensive base.[20][21]
K₂CO₃DMF/Water (5:1)100-120A common and cost-effective choice, may require higher temperatures.[13]
Na₂CO₃Ethanol/Water (4:1)80-90Milder conditions, suitable for some substrates.[22]

Visualizing the Process

To better understand the reaction mechanism and troubleshooting workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar') Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Oxidative Addition Organoboron (Ar'-B(OR)2) Organoboron (Ar'-B(OR)2) Organoboron (Ar'-B(OR)2)->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield of This compound catalyst Check Catalyst and Ligand start->catalyst base Evaluate Base and Solvent start->base boronic_acid Assess Boronic Acid Quality start->boronic_acid catalyst_sol Use modern precatalyst (e.g., G3-Palladacycle) Use bulky, electron-rich ligand (e.g., SPhos, XPhos) catalyst->catalyst_sol base_sol Use stronger base (e.g., K3PO4, Cs2CO3) Optimize solvent mixture and temperature base->base_sol boronic_acid_sol Use fresh, high-purity boronic acid Consider using a boronic ester (pinacol, MIDA) Use a slight excess (1.2-1.5 eq.) boronic_acid->boronic_acid_sol

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

  • Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • DOI. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ChemRxiv. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids. [Link]

  • ACS Publications. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ResearchGate. (n.d.). Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]

  • NIH. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. [Link]

  • ResearchGate. (n.d.). Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling of 4-bromotoluene with phenylboronic acid (after 30 min). [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • ResearchGate. (n.d.). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Biaryl Synthesis via Suzuki Coupling on a Solid Support. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

Sources

Technical Support Center: Synthesis of 4-(3,5-Dimethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3,5-Dimethylphenyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to perform this synthesis. As a key biaryl nitrile structure in medicinal chemistry and materials science, optimizing its synthesis is crucial for efficient research and development.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to diagnose and resolve common experimental challenges.

Reaction Overview: The Suzuki-Miyaura Coupling Pathway

The most common and effective method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction between 1-bromo-3,5-dimethylbenzene and 4-cyanophenylboronic acid.[1][2] The general scheme and catalytic cycle are outlined below.

Reaction Scheme:

1-bromo-3,5-dimethylbenzene + 4-cyanophenylboronic acid --(Pd Catalyst, Base)--> this compound

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl Halide Complex) OA_TS->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) Transmetalation->PdII_Biaryl RE_TS Reductive Elimination PdII_Biaryl->RE_TS RE_TS->Pd0 Product Ar¹-Ar² (Product) RE_TS->Product Aryl_Halide Ar¹-X (1-bromo-3,5-dimethylbenzene) Aryl_Halide->OA_TS Boronic_Acid Ar²-B(OH)₂ (4-cyanophenylboronic acid) + Base Boronic_Acid->Transmetalation

Figure 1. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield

Question: My TLC/LC-MS analysis shows very little or no product formation. Where should I start my investigation?

Answer: When facing a low or zero yield, a systematic approach is crucial. The issue typically lies with one of three components: the catalyst, the reagents, or the reaction conditions.

First, verify your reaction setup. Ensure all glassware was properly dried and that the reaction was conducted under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and promote undesirable side reactions.[3]

Next, create a troubleshooting plan to isolate the problematic variable.

Troubleshooting_Flowchart start Low / No Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents High Quality? start->check_reagents check_conditions Are Conditions Optimal? start->check_conditions sol_catalyst Use fresh catalyst/ligand. Consider a different Pd source or pre-catalyst. check_catalyst->sol_catalyst sol_reagents Use fresh boronic acid. Check purity of aryl bromide. Ensure base is anhydrous and finely ground. check_reagents->sol_reagents sol_conditions Degas solvent thoroughly. Screen different bases/solvents. Adjust temperature. check_conditions->sol_conditions

Figure 2. A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Question: How can I determine if my palladium catalyst is inactive?

Answer: Catalyst inactivity is a common culprit. The active species is Pd(0), which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd(PPh₃)₄.

  • Visual Cue: A primary sign of catalyst death is the formation of a black precipitate (palladium black). This indicates that the Pd(0) has agglomerated and fallen out of the catalytic cycle.

  • Age and Storage: Palladium catalysts, especially those with phosphine ligands, can degrade over time with exposure to air and moisture. Always use a fresh, reputable source of catalyst and ligand.

  • Ligand Choice: For coupling an aryl bromide, a variety of phosphine ligands can be effective. If using a simple catalyst like Pd(PPh₃)₄ fails, consider a more robust system. Buchwald ligands, such as SPhos or XPhos, are known to form highly active and stable catalysts that can improve yields, especially with challenging substrates.[4] Catalyst systems using N-heterocyclic carbene (NHC) ligands are also highly effective for aryl chlorides and bromides.[5]

Question: My 4-cyanophenylboronic acid seems to be decomposing. How does this affect the yield and what can I do about it?

Answer: Boronic acid instability is a frequent cause of low yields in Suzuki couplings.[6] The primary decomposition pathway is protodeborylation , where the C-B bond is cleaved by water or other protic species, converting the boronic acid back to benzonitrile. This side reaction consumes your nucleophile, directly reducing the potential yield.

  • Prevention and Mitigation:

    • Use High-Purity Reagents: Start with fresh, high-purity 4-cyanophenylboronic acid.

    • Consider Boronic Esters: Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeborylation.[6] You can either purchase 4-cyanophenylboronic acid pinacol ester or synthesize it.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help compensate for minor decomposition without significantly complicating purification.

Category 2: Byproduct Formation

Question: My crude product contains significant amounts of 3,3',5,5'-tetramethylbiphenyl and/or 4,4'-dicyanobiphenyl. What is causing this homocoupling?

Answer: The formation of these symmetrical biaryls is due to homocoupling side reactions. 3,3',5,5'-tetramethylbiphenyl comes from the coupling of two molecules of your aryl bromide, while 4,4'-dicyanobiphenyl comes from the coupling of two molecules of your boronic acid.

  • Cause: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also be a sign that the transmetalation step is slow compared to other pathways.

  • Solution:

    • Rigorous Degassing: The most critical step is to remove dissolved oxygen from your solvent and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]

    • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.

    • Optimize Catalyst/Ligand: A more efficient catalyst system can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.

Question: I've isolated 1,3-dimethylbenzene as a major byproduct. Why is my starting material being dehalogenated?

Answer: This indicates a dehalogenation side reaction, where the bromine atom on 1-bromo-3,5-dimethylbenzene is replaced by a hydrogen atom.[6]

  • Mechanism: After the initial oxidative addition of the aryl bromide to the Pd(0) center, the resulting complex can react with a hydride source in the mixture. Reductive elimination then releases the dehalogenated arene.[6]

  • Common Hydride Sources:

    • Bases: Some amine bases can act as hydride donors.

    • Solvents: Alcohols (e.g., ethanol, isopropanol) can be oxidized by the palladium complex, generating a hydride.

    • Water: In some cases, the water-gas shift reaction can be a source of hydrides.

  • Solution: If dehalogenation is significant, avoid using solvents like alcohols. Stick to aprotic solvents like dioxane, toluene, or DMF.[6] Ensure your base is not a potential hydride donor.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for this specific reaction?

For coupling an electron-neutral aryl bromide like 1-bromo-3,5-dimethylbenzene, several systems are effective. The choice often depends on cost, availability, and desired reaction conditions (e.g., temperature).

Catalyst SystemLoading (mol%)BaseSolventTemp (°C)Typical PerformanceReference
Pd(PPh₃)₄2-5K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-100Good, classic choice but can require higher temps/loadings.[7]
Pd(OAc)₂ + SPhos1-2K₃PO₄Dioxane or TolueneRT - 80Highly active, often allows for lower temperatures and loadings.[4]
PEPPSI-IPr1-3K₃PO₄Dioxane/H₂O80-100Very stable and efficient N-heterocyclic carbene (NHC) catalyst.[7]

Q2: How do I choose the right base and solvent?

The base and solvent are interconnected and crucial for reaction success.[8][9]

  • Base: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5]

    • K₃PO₄ (Potassium Phosphate): A strong base, often used with highly active catalysts for challenging couplings.

    • K₂CO₃/Na₂CO₃ (Potassium/Sodium Carbonate): Milder, common, and cost-effective choices that work well in many standard Suzuki reactions.

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can sometimes accelerate slow reactions.

  • Solvent: A common practice is to use a mixture of an organic solvent and water.[6] The water helps dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.

    • 1,4-Dioxane/H₂O: A very common and effective system.

    • Toluene/H₂O: Another excellent choice, especially for higher temperature reactions.

    • DMF or THF/H₂O: Also widely used and effective.[6][8]

Q3: My reaction is complete, but I'm struggling to purify the product. Any tips?

Purification of biaryl nitriles can sometimes be challenging due to the presence of structurally similar byproducts.

  • Initial Workup: After the reaction, a standard aqueous workup is performed. If you used an excess of boronic acid, a wash with a mild base (e.g., 1M NaOH) can help remove it by converting it to the water-soluble boronate salt.

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is typically effective. Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The non-polar homocoupling byproduct (3,3',5,5'-tetramethylbiphenyl) should elute first, followed by your desired product, and then the more polar homocoupling byproduct (4,4'-dicyanobiphenyl).

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method to obtain highly pure material.

Validated Experimental Protocol

This protocol serves as a reliable starting point for the synthesis of this compound.

Reagents & Materials:

  • 1-bromo-3,5-dimethylbenzene (1.0 eq)

  • 4-cyanophenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-3,5-dimethylbenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and finely ground K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.

References

  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAdKIqj0Zcz3PQFdxmF5L4UbjmgzctyxO1zZnkiyadZQljyhQYZnfGbtWhFWMUR-MXI31fQIiVGPKGp6GvKbTTlxGNiMr_Rx-HAyddk5GxJtnZ8HkvDnwLdlIABTEHvkx7TgK-eRRXROp2DBbxnu9u5ye7H_IYfWMB13DxommKItquyWxj5g1ce6G5DhJFQrMRVS2HpRCA8Wk3CWI0-ud5RQhiCclScQ==]
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJW2IySDmjg58F0b_qV5-NsBpuCLkTH-gEEtyrNB8jjGe67mnkvqLomd1Q5m2vnt5Zkdhsg3eecNAG4oVR5X4nJcTEeQENHBQUGsYaQ-46INmOM1X9NqHluDHUYdhF_S7JbAoy2fDVPJUp6EwDLh5_8s=]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcoqXZFwwKtAaY_2HcYfIwQCI9KPIN3Df5VXDleJpP3C0uDFVXc-sI1n7FFLubTOQLR39v17pwTfpnmhQPbYqn2Y3qo8bJLUdSQzaPVFqmg9IlcZdrFFRWOTkHdSbC5WJXtkQQi3UtKRatigsTGMl26a4LDO8a7yCAMxp__y1nlRu3IFtlRJafcA==]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWp5GXpyjdVT-3YK8xRHKHz7UAnf4P5f5cNJFD8xXe7M4oBTzphOEln5Kv5CEJalEp1qR_lPbgsvzPTI5VN-hPCIClsLE2ol52Bb_NUMBF9OVQKE8vds_EMiBKeTOyPYftg-CDhEuKgF0W5OVuEu3iNnAVnjONvzn-_Dc4TEXOs7sCRgEW0E0B8R8iYMM0p2kF0kpB_MKf4lgcmE4mAPfn2GKncSj7P6N-ecq08ez8Mc3tNEtw3I4QYOGMug_q2IxOA8BQ91u_UtQ3KqV3owzZHic26SJmEXb2u4VF3Flb1IUGPg==]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQLEtg35njkOdMWEVtcbxo0YwVh1eLxH9An-yPKUxTbTzx_483u3cPil2CNEqBQDA8_pl55eQNeL1U_mbPlEcQHEcWwW2pLe341_LeWPheFdFR4lOylySBK3R1P2XTaH8Fb-ZEW8tdfDyQpKhtjINnv5j495cd1Cejn7cBJZzc6Q==]
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvrOXS0cPyu-e3icH3122UG7FYqR0WEdcpAd1cXB6UVpa7RmYHFHk2pC4LKmS1wRe56e_gPzjNJzXh5brz1_byWHGe_rbAB3v6YwWmBYZ-zk5ZyN_6Wnr1bcygqB0Ki8WQJMp0QToXb4qoXG_aUTDDVwds]
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCfOclh-vBizxt1U7kummFkWlTHGWhYiv9cwCq0hOmJujALWJw9JVE3cLSEbunep3WuUXnPicI4zZSoeLam2k-b3hWBGPzhJ0NHMarbGo0Z5sFO6Z81gWVBnK9yAsb13GbWTgTwVb4yg==]
  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2RSJDWiP0bQFEiIiv3G9YRbF5CL9z7-QDBaBqq_dRCUN6Ag5W8O8nrAitqokCIY3DvbbNUi50WRppRPg2yZJy6prJcCPgX8b9FWIBPVUISuOQknzL-wODrw277tcxGktQeEW2ipRxwxg=]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum post]. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsvH6zNIn28NoT_3CR92Q9wfaqwEpmI7Q0TP6Rzmw35Ua_UUF6_Cm0z_0iiQwwiYsTQOgldqGp-Hq8DP_v5xDjorBY4EjnFFPaM96XkOPYQhZcKZo8ov5aet-kuYw-6eDKxJjdseZZg8noHKChAjZMBqrPRXf5sbhPO7lp9Z5xsppcCSRcDQwthwh87SUUMd8Q3pTTJhCM6nt8YIq9KZNtfpkc1jSJC_AdcqqoOGykOc_IKi1yzd4naVr2Ziw3MLxHJnmF3XMJRsh4165M73lhikdcMkhJDQ==]
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2LwACLva20uVMqDLELY28Zv6HL8_sg2c_6mcsc4hQtZYj3L-0d8LinTWzmr4yyWm_Z-PvyZXN7Cs3mamYfHkYB8N5e6Q400umQlNSrJsG2PuJF3f6prA5qADC-3xQ9NLkAujjxbtKvtFwwR_EVF4R4Y6vuSZplrMYZ3J1YrppG7yY5CY8OuOZt5x02AU8C5ADytXp8itBAazwxWhL44iJSQ5ipGNuNhOBv-RhcWMSg1DGL7VifhGbPhmddh4=]
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactivated Aryl Bromides. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.
  • Riddell, M. J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEEL8wrWwOaTE0yeoJYwt2bAQHUPHpQdX078T_R2lK_wgchhzxTvVfmg43cXl0YCHXhiSu_yh4E9KbArpZ8LzJ2pKwbw6tHGiQw1NO2NX3FqYFYJVHocOUsbeZYwE_9dPWlzqeeYi9DSl0w6U=]
  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoWxOHdkgUPA33eIFrjYDgpdJrFqyl0-NVprZ1Ne5_PfSNldab7pJSNCMRztZ173LPTFAjNe2btky9cVmYGrhKky3vkCbkEF54oh2H8ExxDbJCe_f94w43e092he2MzuG0UDr-b2bFZFiYaD4=]

Sources

Technical Support Center: Synthesis of Biphenylbenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of biphenylbenzonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Biphenylbenzonitriles are crucial scaffolds in medicinal chemistry and materials science, and their synthesis, most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, requires careful control to ensure high purity and yield.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification, mitigation, and elimination of common impurities.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you might encounter during your synthesis, providing explanations for their root causes and actionable solutions.

Q1: I see a significant peak in my LC-MS that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?

A1: The Cause of Homocoupling

Homocoupling of the boronic acid partner to form a symmetrical biaryl (e.g., biphenyl from phenylboronic acid) is one of the most common side reactions in Suzuki-Miyaura couplings.[3][4] This impurity arises primarily from two pathways:

  • Presence of Palladium(II) Species: If your reaction mixture contains Pd(II) species without an aryl halide ligand, it can stoichiometrically react with the boronic acid to produce the homocoupled dimer and Pd(0).[5] This is common if you use a Pd(II) precatalyst (like Pd(OAc)₂) and the initial reduction to the active Pd(0) state is inefficient, or if the active catalyst is re-oxidized.

  • Oxygen in the Reaction Mixture: The presence of molecular oxygen can promote the oxidative homocoupling of boronic acids, often catalyzed by the palladium species.[3][6] The mechanism can be complex, but it ultimately leads to the formation of the undesired dimer.[7]

The Solution: Mitigation Strategies

Preventing homocoupling requires careful control of the reaction environment and catalyst state.

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes).[3] Maintaining a positive pressure of inert gas throughout the reaction is critical.

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources, as it bypasses the need for an initial reduction step.

  • Addition of a Reducing Agent: If using a Pd(II) precatalyst, adding a mild reducing agent can help suppress homocoupling. For instance, a small amount of potassium formate has been shown to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[5]

  • Control of Reaction Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the statistical likelihood of homocoupling. A typical ratio is 1.1-1.5 equivalents of the boronic acid relative to the aryl halide.[8]

Below is a diagram illustrating the main catalytic cycle and the competing homocoupling pathway.

Suzuki_Homocoupling Suzuki Cycle vs. Homocoupling Pathway cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar¹-X ArPdX Ar¹-Pd(II)-X L₂ OA->ArPdX TM Transmetalation ArPdX->TM + Ar²B(OH)₂ + Base ArPdAr Ar¹-Pd(II)-Ar² L₂ TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biphenylbenzonitrile) RE->Product PdII_source Pd(II) Species (e.g., from O₂ oxidation) TM_homo1 Transmetalation PdII_source->TM_homo1 + Ar²B(OH)₂ Ar2PdX Ar²-Pd(II)-X TM_homo1->Ar2PdX TM_homo2 Second Transmetalation Ar2PdX->TM_homo2 + Ar²B(OH)₂ Ar2PdAr2 Ar²-Pd(II)-Ar² TM_homo2->Ar2PdAr2 RE_homo Reductive Elimination Ar2PdAr2->RE_homo Homocoupling_Product Ar²-Ar² (Homocoupled Impurity) RE_homo->Homocoupling_Product

Caption: Main Suzuki cycle and competing homocoupling pathway.

Q2: My yield is low, and I've identified the dehalogenated starting material as a major byproduct. What are the sources of this impurity?

A2: The Cause of Dehalogenation

Dehalogenation (or hydrodehalogenation) is the replacement of the halogen on your aryl halide with a hydrogen atom, leading to a simple arene byproduct (e.g., benzonitrile from a halobenzonitrile).[9] This side reaction is mediated by a palladium-hydride (Pd-H) species. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd-X complex can react with a hydride source. The subsequent reductive elimination yields the dehalogenated byproduct and regenerates the Pd(0) catalyst.[6]

Key sources of hydride include:

  • Solvents: Certain solvents, particularly DMF, dioxane, and alcohols, can act as hydride donors under reaction conditions.[9][10]

  • Bases: Some amine bases can generate hydride species.[6]

  • Water/Hydroxide: Water or hydroxide ions can participate in pathways that generate Pd-H species.

  • Boronic Acid: The boronic acid itself or impurities within it can sometimes act as a hydride source.

The Solution: Mitigation Strategies

  • Solvent Choice: If dehalogenation is a major issue, consider switching to a solvent less prone to acting as a hydride source, such as toluene.[9]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over some organic amine bases when dehalogenation is a concern.[9][11]

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its content by using anhydrous solvents and reagents can reduce dehalogenation.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can influence the relative rates of the desired transmetalation versus the undesired reaction with hydride sources.[9] Experimenting with ligands like XPhos or SPhos may be beneficial.[12]

Dehalogenation_Pathway Formation of Dehalogenated Byproduct Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX + Ar-X (Oxidative Addition) ArPdH Ar-Pd(II)-H L₂ ArPdX->ArPdH + [H⁻] Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->ArPdH ArPdH->Pd0 Catalyst Regeneration Dehalogenated_Product Ar-H (Dehalogenated Impurity) ArPdH->Dehalogenated_Product Reductive Elimination

Caption: Dehalogenation pathway via a palladium-hydride intermediate.

Q3: My NMR spectrum shows broad, unresolvable peaks, and purification by chromatography is difficult. What could this be?

A3: The Cause of Broad Peaks - Boronic Acid Derivatives

This is often indicative of residual boronic acid and its anhydrides, known as boroxines. Boronic acids can reversibly dehydrate to form cyclic trimers (boroxines). These species are often in equilibrium in solution, leading to broad signals in NMR spectroscopy. They can also be difficult to separate from the desired product via standard silica gel chromatography due to their polarity and interactions with the silica.

The Solution: Removal Strategies

  • Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) can help convert the boronic acid and its derivatives into the water-soluble boronate salt, which is then extracted into the aqueous phase.[13]

  • Specialized Chromatography: If an aqueous wash is insufficient, specialized purification techniques may be required. One common method is to use a catch-and-release strategy with a boronic acid scavenger resin.

  • Recrystallization: If your biphenylbenzonitrile product is a solid, recrystallization is often an excellent method for removing residual boronic acid impurities.

Q4: The reaction has turned black and stalled. What is happening?

A4: The Cause of Catalyst Decomposition

The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[4] The active, soluble Pd(0) catalyst is unstable and can aggregate into an inactive, heterogeneous form. This is often caused by:

  • Inefficient Ligands: The phosphine ligand's primary role is to stabilize the Pd(0) center.[14] If the ligand is not bulky or electron-donating enough, or if the ligand-to-palladium ratio is too low, the catalyst can precipitate.[12]

  • High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst decomposition.

  • Substrate-Related Inhibition: Certain functional groups on the starting materials can coordinate too strongly to the palladium center, displacing the stabilizing phosphine ligand and leading to aggregation.[15]

The Solution: Maintaining Catalyst Activity

  • Optimize Ligand-to-Metal Ratio: Ensure an adequate ratio of ligand to palladium, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst system.[12]

  • Select a More Robust Ligand: Consider using modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which are designed for high stability and activity.[8][12]

  • Moderate Reaction Temperature: While heating is often necessary, avoid excessively high temperatures that could degrade the catalyst. Run temperature scout experiments to find the optimal balance.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in the Suzuki-Miyaura synthesis of biphenylbenzonitriles?

A1: The impurities can be categorized based on their origin. The table below summarizes the most prevalent types.

Impurity ClassSpecific ExamplesCommon Origin
Process-Related Impurities Homocoupled biaryls (from boronic acid or aryl halide)Presence of O₂ or Pd(II); inefficient catalysis[3][6]
Dehalogenated aryl starting material (e.g., benzonitrile)Reaction with Pd-H species from solvent, base, or water[9]
Protodeboronated arene (e.g., benzene)Hydrolysis of the C-B bond, often acid or base-catalyzed[15]
Starting Material-Related Unreacted aryl halide; Unreacted boronic acid/boroxinesIncomplete reaction; use of excess reagent
Catalyst/Ligand-Related Oxidized phosphine ligand (e.g., Triphenylphosphine oxide)Reaction of phosphine ligand with trace oxidants
Residual Palladium (elemental or salts)Catalyst decomposition or incomplete removal during workup
Q2: How does the choice of base affect impurity formation?

A2: The base plays multiple critical roles in the Suzuki-Miyaura reaction, and its choice can directly impact the impurity profile.[11][16]

  • Activation of Boronic Acid: The base activates the boronic acid to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is necessary for the transmetalation step.[11][13] An insufficiently strong or soluble base can lead to a slow reaction and incomplete conversion.

  • Influence on Side Reactions:

    • Strong vs. Weak Bases: Very strong bases (e.g., alkoxides) can sometimes promote side reactions or degrade sensitive functional groups on the substrates.[17]

    • Source of Nucleophiles: Bases like hydroxides or fluorides can compete as nucleophiles at the palladium center, influencing the catalytic cycle.

    • Dehalogenation: As mentioned in the troubleshooting section, certain bases can be a source of hydrides, leading to dehalogenation.[9]

  • Common Choices: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used due to their good balance of reactivity and functional group tolerance.[18] The choice often depends on the specific substrates and solvent system.

Q3: Which analytical techniques are best for identifying and quantifying impurities in this reaction?

A3: A multi-technique approach is essential for comprehensive impurity profiling.[19][20]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[21] A reversed-phase method (e.g., using a C18 column) coupled with a UV/DAD detector is excellent for separating the aromatic starting materials, product, and many byproducts, allowing for accurate quantification.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is crucial for identifying unknown peaks.[22] It provides the molecular weight of each component, which is invaluable for deducing the structure of impurities like homocoupled dimers or dehalogenated species.

  • Gas Chromatography (GC): GC, often coupled with MS (GC-MS), is ideal for identifying volatile impurities, such as residual solvents or low-boiling point byproducts like protodeboronated arenes.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final, purified product. It can also help identify impurities if they are present in sufficient quantities (>1%), although minor impurities may be difficult to detect without specialized techniques.[19]

Q4: What is a good starting point protocol for minimizing impurities in a biphenylbenzonitrile synthesis?

A4: The following protocol provides a robust starting point for a clean and efficient Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 4-bromobenzonitrile) (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or a precatalyst/ligand system (e.g., Pd₂(dba)₃ / SPhos)[8]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)[18]

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe. The solvent should be sparged with inert gas for at least 20 minutes prior to use.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate or toluene).

    • Wash the organic layer sequentially with water, 1M NaOH solution (to remove boronic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure biphenylbenzonitrile.[23][24]

Sources

Technical Support Center: Palladium Catalyst Removal in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the critical downstream challenge of palladium catalyst removal from cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification issues. Our goal is to equip you with the knowledge to not only solve immediate problems but also to develop robust, efficient, and scalable palladium removal strategies.

Frequently Asked Questions (FAQs)

Here, we address the most common questions encountered when dealing with residual palladium.

Q1: What are the primary methods for removing residual palladium from my reaction mixture?

A1: The most prevalent and effective methods for palladium removal can be categorized as follows:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. These "scavengers" bind the metal, which is then removed by simple filtration. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based materials functionalized with thiol, amine, or dimercaptotriazine groups.[1][2][3]

  • Crystallization: Purifying the final product through crystallization can be a highly effective method, as it often leaves the palladium impurities behind in the mother liquor.[2][3][4] The efficiency of this method can be significantly improved by using additives that enhance the solubility of palladium species in the solvent.[5]

  • Extraction: This technique utilizes liquid-liquid extraction to partition the palladium catalyst into a phase that is separate from the product.[2][6]

  • Filtration: For heterogeneous palladium catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, simple filtration through a filter aid such as Celite® can be an effective removal method.[2][6][7]

  • Chromatography: Standard techniques like column chromatography can be used to separate the desired compound from the palladium catalyst.[6][7][8]

Q2: How do I select the most appropriate palladium removal method for my specific reaction?

A2: The optimal choice of palladium removal method is highly dependent on several factors specific to your experiment:

  • Nature of Your Final Product: Consider its solubility, stability, and any potential for it to chelate with palladium.

  • Form of Palladium Residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[2]

  • Process Scale and Cost: The cost-effectiveness and scalability of the method are crucial considerations, especially in a drug development setting.

  • Regulatory Requirements: The final acceptable level of palladium in your product, often dictated by regulatory bodies like the ICH for active pharmaceutical ingredients (APIs), will influence the required efficiency of the removal method.[1]

The following decision workflow can help guide your selection process:

G start Crude Reaction Mixture (Product + Pd Catalyst) decision1 Is the Pd Catalyst Heterogeneous (e.g., Pd/C)? start->decision1 filtration Filtration through Celite® decision1->filtration Yes decision2 Is the Product Crystalline? decision1->decision2 No (Homogeneous) analysis Analyze Pd Level (e.g., ICP-MS) filtration->analysis crystallization Crystallization decision2->crystallization Yes decision3 Is Product Loss a Major Concern? decision2->decision3 No extraction Liquid-Liquid Extraction decision2->extraction If product is not crystalline and scavenger/carbon are not ideal crystallization->analysis scavenger Solid-Supported Scavenger (e.g., Silica- or Polymer-Based) decision3->scavenger Yes carbon Activated Carbon decision3->carbon No (Cost-Sensitive) scavenger->analysis carbon->analysis extraction->analysis product Purified Product analysis->product

Caption: Decision workflow for selecting a palladium purification method.

Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. For palladium, which is classified based on its toxicity and route of administration, the permissible daily exposure (PDE) is a key metric. For oral administration, a common target is to reduce palladium levels to below 10 ppm.[9] However, for parenteral (injected) drugs, the limit is much lower, often around 1 ppm.[10] It is crucial to consult the relevant regulatory guidelines for your specific application.

Q4: Is activated carbon a good option for palladium removal, and what are its main drawbacks?

A4: Activated carbon is a widely used and cost-effective adsorbent for removing palladium residues.[2] Its primary advantage is its low cost. However, it has some significant limitations:

  • Lack of Selectivity: Activated carbon can non-specifically adsorb the desired product, which can lead to a substantial loss of yield.[2][11]

  • Lower Efficiency: Compared to specialized metal scavengers, the efficiency of palladium removal by activated carbon can be lower.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the palladium removal process.

Issue 1: High levels of palladium remain even after treatment with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Choice. The scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)).

    • Troubleshooting Steps:

      • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine-based) to identify the most effective one for your system.[1]

      • Consider the Palladium's Oxidation State: The oxidation state of the palladium can influence scavenger efficiency. Some scavengers are more effective for Pd(0), while others are better for Pd(II).

  • Possible Cause 2: Insufficient Scavenger Equivalents or Reaction Time. The amount of scavenger or the contact time may be inadequate for complete removal.

    • Troubleshooting Steps:

      • Increase Scavenger Amount: Incrementally increase the weight equivalents of the scavenger. A typical starting point is 5 equivalents relative to the palladium content.[10][12]

      • Extend Reaction Time: Increase the stirring time of the mixture with the scavenger. Some scavenging processes can take several hours to reach completion.[2]

  • Possible Cause 3: Mass Transfer Limitations. The palladium may not be efficiently reaching the active sites of the scavenger.

    • Troubleshooting Steps:

      • Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the scavenger.

      • Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve reaction kinetics and mass transfer.[2]

Issue 2: Significant loss of product yield after purification.

  • Possible Cause: Non-specific Adsorption of the Product onto the Scavenger or Activated Carbon. This is a common issue, particularly with activated carbon.[11]

    • Troubleshooting Steps:

      • Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.

      • Optimize the Solvent: The choice of solvent can impact the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product has high solubility may reduce its adsorption.[2]

      • Switch Purification Method: If product loss remains high, consider alternative methods such as crystallization or liquid-liquid extraction.[2]

Issue 3: Inconsistent palladium removal from one batch to another.

  • Possible Cause: Variability in the final palladium species. The oxidation state and coordination environment of the palladium can differ between batches, affecting the scavenger's performance.

    • Troubleshooting Steps:

      • Standardize Reaction Quenching: Implement a consistent workup procedure to ensure the palladium is in a more uniform state before scavenging.

      • Consider a Pre-treatment Step: In some cases, adding a mild oxidizing or reducing agent before the scavenger can convert the palladium to a single, more easily scavenged species.

Experimental Protocols

Here are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., Silica-Based Thiol Scavenger)

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[2]

  • Scavenger Addition: Add the solid-supported scavenger (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[1][5]

G A 1. Dissolve Crude Product B 2. Add Solid-Supported Scavenger A->B C 3. Stir (1-18h, RT to 60°C) B->C D 4. Filter to Remove Scavenger C->D E 5. Wash Filter Cake D->E F 6. Concentrate Filtrate E->F G 7. Analyze Pd Content (ICP-MS) F->G H Purified Product G->H

Sources

Preventing homocoupling of boronic acids in Suzuki reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, its efficacy can be compromised by a persistent side reaction: the homocoupling of the boronic acid reagent to form a symmetrical biaryl byproduct. This process not only consumes valuable starting material and reduces the yield of the desired product but also introduces a often difficult-to-separate impurity. This guide provides in-depth troubleshooting advice and preventative protocols to help you diagnose, control, and eliminate boronic acid homocoupling from your Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is boronic acid homocoupling in a Suzuki reaction?

A: Boronic acid homocoupling is an undesired side reaction where two molecules of the organoboron reagent couple with each other to form a symmetrical dimer (Ar-Ar), instead of coupling with the organohalide (Ar-X) to form the intended cross-coupled product (Ar-Ar'). This consumes the boronic acid and generates a significant byproduct that can complicate purification.

Q2: What is the primary mechanism behind this unwanted homocoupling?

A: The most prevalent mechanism involves the palladium catalyst. While the desired Suzuki cycle relies on a Pd(0)/Pd(II) catalytic cycle, the presence of Pd(II) species can initiate a separate, competing cycle for homocoupling. This typically occurs when a Pd(II) precatalyst (like Pd(OAc)₂) is used, or when the active Pd(0) catalyst is oxidized by residual oxygen in the reaction mixture.[1][2] The mechanism proceeds via a sequential double transmetalation of the boronic acid onto a Pd(II) center, followed by reductive elimination to yield the homocoupled product and Pd(0).[2][3]

Q3: Why is oxygen so detrimental to my Suzuki reaction?

A: Oxygen is a key contributor to homocoupling because it can oxidize the active Pd(0) catalyst to Pd(II).[1][2][4] This newly formed Pd(II) can then enter the homocoupling catalytic cycle described above. The continuous re-oxidation of Pd(0) by trace amounts of oxygen can lead to the formation of significant quantities of the homocoupled byproduct.[2] Therefore, rigorous exclusion of oxygen is one of the most critical factors in suppressing this side reaction.[2][5]

Q4: Are certain types of boronic acids more susceptible to homocoupling?

A: Yes. Research has shown that electron-deficient arylboronic acids are often more prone to homocoupling.[6][7] Additionally, some heteroaryl boronic acids can be unstable and susceptible to side reactions like protodeboronation, which, while different from homocoupling, also reduces the efficiency of the desired reaction.[1]

Troubleshooting Guide: Diagnosing and Solving Homocoupling

This section addresses specific experimental issues in a direct question-and-answer format to help you quickly identify and solve problems.

Q5: I am observing a significant amount of biaryl byproduct from my boronic acid. What is the first and most critical parameter I should check?

A: Oxygen exclusion. This is the most common cause of boronic acid homocoupling.[1][2][5] Even reactions set up under a positive pressure of inert gas can have significant dissolved oxygen in the solvents.

  • Immediate Action: Implement a rigorous deoxygenation protocol. A subsurface sparge, where a needle is placed below the solvent surface to bubble inert gas (argon or nitrogen) through the mixture for 20-30 minutes before adding the catalyst, is highly effective.[2][8] For maximum oxygen removal, the freeze-pump-thaw technique is the gold standard.[9]

Q6: I use a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂, and homocoupling is a major issue. Why is this happening and how can I fix it?

A: Pd(II) precatalysts must first be reduced in situ to the catalytically active Pd(0) species to initiate the Suzuki cycle. The boronic acid itself can act as the reducing agent, but this process inherently generates the homocoupled dimer.[1][10]

  • Solution 1: Change Your Catalyst Source. Switch to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄. These do not require a reductive activation step, thus circumventing the initial burst of homocoupling.

  • Solution 2: Add a Mild Reducing Agent. Introduce a mild reducing agent to the reaction mixture before adding the catalyst. Potassium formate (HCO₂K) is an excellent choice as it can reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[2][8] Other options include adding a small amount of a phosphine ligand, which can be oxidized to phosphine oxide to facilitate the reduction.[1]

  • Solution 3: Use Modern Precatalysts. Employ well-defined palladium precatalysts (e.g., PEPPSI-type or Buchwald precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.[1][11]

Q7: Does my choice of base influence the extent of homocoupling?

A: Absolutely. The base plays a crucial role in activating the boronic acid for the transmetalation step.[12][13] An inappropriate choice or amount of base can disrupt the catalytic cycle and favor side reactions.

  • Actionable Insight: The reactivity of the boronic acid is linked to the formation of the borate anion [R-B(OH)₃]⁻, which is more nucleophilic and reactive toward the palladium complex.[14] Weaker bases or insufficient base can lead to slow transmetalation, giving the homocoupling pathway more time to compete. Conversely, an overly strong base can promote catalyst degradation. It is often beneficial to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal balance for your specific substrate combination.

Q8: Can the reaction temperature be optimized to disfavor homocoupling?

A: Yes, temperature is a critical parameter. While there is no universal rule, homocoupling pathways can have different activation energies than the desired cross-coupling pathway.

  • Actionable Insight: Often, lowering the reaction temperature can slow down the rate of homocoupling relative to the desired Suzuki coupling.[4] However, some Suzuki reactions require higher temperatures to proceed at a reasonable rate, and operating at too low a temperature can cause the reaction to stall.[15] If you observe homocoupling, try reducing the temperature by 10-20 °C as a first step. If the reaction is known to be sluggish, ensure the temperature is high enough for efficient turnover, as a stalled reaction can also lead to catalyst decomposition and side products.

Q9: Which phosphine ligands are best for suppressing homocoupling?

A: Ligand choice is critical. Bulky, electron-rich phosphine ligands are generally superior for minimizing homocoupling.

  • Mechanism of Action: These ligands accelerate the rate-limiting reductive elimination step of the desired Suzuki cycle.[13] By promoting the rapid formation of the cross-coupled product, they ensure the palladium complex spends less time in states that could lead to side reactions.

  • Recommended Ligands: For challenging couplings where homocoupling is a concern, consider using dialkylbiarylphosphine ligands such as SPhos or XPhos.[4][6][16] These have proven to be highly effective across a wide range of substrates.

Summary of Factors and Mitigation Strategies

Factor Promoting HomocouplingCausalityRecommended Mitigation Strategy
Presence of Oxygen Oxidizes active Pd(0) to Pd(II), which initiates the homocoupling cycle.[1][2]Rigorous deoxygenation of solvents and reaction mixture (e.g., subsurface inert gas sparge, freeze-pump-thaw).[2][9]
Use of Pd(II) Precatalysts The precatalyst is reduced to Pd(0) by the boronic acid, consuming it to form the dimer.[1]Use a Pd(0) source (e.g., Pd₂(dba)₃), add a mild reducing agent (e.g., potassium formate), or use a modern precatalyst.[2][8]
Suboptimal Ligand Slow reductive elimination allows competing side reactions to occur.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination.[4][6][16]
Inappropriate Temperature May favor the kinetics of the homocoupling pathway or cause catalyst decomposition.Systematically screen temperatures; often, a lower temperature can reduce homocoupling.[4]
Electron-Deficient Boronic Acid Inherently more susceptible to homocoupling pathways.[6][7]Employ all other mitigation strategies stringently: rigorous deoxygenation, optimal catalyst/ligand system, and slow addition of the boronic acid.

Visual Guides: Reaction Pathways and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->OxAdd

Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.

The Competing Homocoupling Pathway

Homocoupling_Cycle PdII Pd(II)X₂ Trans1 Ar-Pd(II)(X) PdII->Trans1 Transmetalation 1 Trans2 Ar-Pd(II)(Ar) Trans1->Trans2 Transmetalation 2 Pd0 Pd(0) Trans2->Pd0 Reductive Elimination Dimer Ar-Ar (Homocoupled Product) Trans2->Dimer Pd0->PdII Oxidation Boronic1 Ar-B(OH)₂ Boronic1->PdII Boronic2 Ar-B(OH)₂ Boronic2->Trans1 Oxygen O₂ (Oxidant) Oxygen->Pd0 Troubleshooting_Workflow start Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate ACTION: Implement subsurface sparge or Freeze-Pump-Thaw. check_o2->deoxygenate No check_catalyst Are you using a Pd(II) precatalyst? check_o2->check_catalyst Yes deoxygenate->check_catalyst Re-run change_catalyst ACTION: Switch to a Pd(0) source or add a reducing agent (e.g., HCO₂K). check_catalyst->change_catalyst Yes check_ligand Is the ligand optimal? (e.g., bulky, electron-rich) check_catalyst->check_ligand No change_catalyst->check_ligand Re-run change_ligand ACTION: Screen bulky biarylphosphine ligands like SPhos or XPhos. check_ligand->change_ligand No optimize_conditions ACTION: Systematically screen base and lower temperature. check_ligand->optimize_conditions Yes change_ligand->optimize_conditions Re-run end Problem Solved optimize_conditions->end Re-run

Caption: A decision tree for systematically troubleshooting homocoupling.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a robust starting point for minimizing homocoupling for a generic coupling between an aryl bromide and an arylboronic acid.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the flask with a septum, and attach it to a Schlenk line.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the reaction solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Deoxygenation: Insert a long needle connected to the inert gas line through the septum so its tip is below the solvent surface. Bubble the inert gas through the solution for 20-30 minutes. Ensure a gas outlet is available (e.g., a needle through the septum).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

  • After deoxygenation, quickly remove the septum, add the catalyst and ligand solids to the flask against a positive flow of inert gas, and immediately reseal the flask.

  • Place the flask in a preheated oil bath and stir for the required reaction time.

  • Monitor the reaction by TLC or LC-MS.

Protocol 2: Using a Mild Reducing Agent with a Pd(II) Precatalyst

This protocol is adapted for situations where a Pd(II) source is used.

Reaction Setup:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), and potassium formate (HCO₂K, 1.5 equiv) . [2]2. Seal, evacuate, and backfill with inert gas three times.

  • Add the deoxygenated solvent mixture via syringe.

  • Sparge the mixture with inert gas for 20-30 minutes as described in Protocol 1.

  • Add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4-8 mol%).

  • Heat the reaction and monitor its progress. The formate will preferentially reduce the Pd(II) to Pd(0), preventing the boronic acid from being consumed for this purpose.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(5), 995-1001. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(25), 7640-7647. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Chapter 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Boron Reagents in Synthesis, 225-256. Available at: [Link]

  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • de Lambert de Boisjan, A., et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 105(11). Available at: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Available at: [Link]

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 350(18), 2930-2936. Available at: [Link]

  • Tcyrulnikov, S., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(6), 3948-3957. Available at: [Link]

  • Valente, C., et al. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 19(12), 20414-20454. Available at: [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • Wisniewski, S. R., et al. (2016). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 138(23), 7325-7332. Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Scott, J. P., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1617-1624. Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213. Available at: [Link]

  • Denmark, S. E., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(23), 7478-7493. Available at: [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Chen, Y., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 27(10), 1858-1864. Available at: [Link]

  • ResearchGate. (n.d.). Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2021). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. The Journal of Organic Chemistry, 86(13), 8847-8857. Available at: [Link]

  • Synarchive. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]

Sources

Technical Support Center: Scalable Purification of 4-(3,5-Dimethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable purification of 4-(3,5-Dimethylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this key chemical intermediate.

Introduction

This compound is a crucial building block in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of scalable purification strategies, focusing on practical solutions to common challenges encountered in a laboratory and pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: The impurity profile of this compound synthesized via Suzuki-Miyaura coupling is largely dependent on the reaction conditions. Common impurities include:

  • Unreacted Starting Materials: Residual 4-cyanophenylboronic acid (or its esters) and 1-bromo-3,5-dimethylbenzene are frequent contaminants if the reaction does not go to completion.

  • Homocoupling Byproducts: Symmetrical biaryls, such as 4,4'-dicyanobiphenyl and 3,3',5,5'-tetramethylbiphenyl, can form from the coupling of two molecules of the same starting material.

  • Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can be a significant impurity.[1][2][3][4]

  • Solvent and Base Residues: Solvents used in the reaction or work-up, as well as the inorganic base, can be present in the crude product.

Q2: My purified this compound has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A2: A persistent color in the purified product often indicates the presence of colored impurities, which could be residual palladium species or degradation products.[5] Here's how to address this:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration through a pad of celite.[5]

  • Silica Gel Plug: Passing a solution of the compound through a short plug of silica gel can also help remove baseline impurities and some colored contaminants without the need for a full chromatographic separation.[6]

Q3: I'm observing a low yield after recrystallization. What are the key factors to optimize?

A3: Low recovery during recrystallization is a common issue that can be addressed by carefully controlling several parameters:[7]

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a mixed solvent system like ethyl acetate/hexane is often effective.[8]

  • Cooling Process: Allowing the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath is crucial.[5][7] Slow cooling encourages the formation of larger, purer crystals and improves recovery.[5]

  • Solvent Volume: Using the minimum amount of hot solvent necessary to dissolve the crude product is key to maximizing yield.[7]

Q4: Can I use column chromatography for large-scale purification of this compound?

A4: While column chromatography is an excellent technique for achieving high purity, its scalability can be a concern. For industrial-scale production, crystallization is often preferred due to its cost-effectiveness.[8] However, for lab-scale and pilot-plant scale, column chromatography is a viable option. Key considerations for scaling up chromatography include:

  • Stationary Phase: Silica gel is a common choice. For compounds that may be sensitive to the acidic nature of silica, using deactivated or neutral silica gel can prevent degradation.[5][6]

  • Mobile Phase: A solvent system that provides good separation on a TLC plate (with the desired product having an Rf of 0.3-0.4) should be used.[6] Hexane/ethyl acetate mixtures are commonly employed.

  • Loading: The amount of crude product loaded onto the column should be optimized to avoid overloading, which can lead to poor separation.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Symptom Potential Cause Troubleshooting Steps
Product "oils out" during crystallization. The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or too rapid cooling.Return the mixture to the heat source, add a small amount of the more soluble solvent to the system, and allow it to cool more slowly.[7] Consider a charcoal treatment to remove impurities that may be depressing the melting point.[7]
Streaking on the TLC plate during column chromatography. The compound may be degrading on the silica gel, or the solvent system may not be optimal.Test the stability of your compound on a silica TLC plate.[6] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6] Adjust the polarity of the eluent.
Co-elution of impurities with the desired product during column chromatography. The polarity of the impurity is very similar to the product.Optimize the solvent system for better separation. If a single solvent system is ineffective, consider using a gradient elution. Preparative HPLC may be necessary for very difficult separations.[5]
Formation of an emulsion during aqueous work-up. The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Experimental Protocols

Protocol 1: Scalable Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a potential recrystallization solvent (e.g., isopropanol, ethyl acetate, or a mixture like hexane/ethyl acetate) dropwise at room temperature until the solid just dissolves.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product. Add the chosen solvent system in portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and swirl. Reheat the mixture to a boil for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the decision-making process for purification strategy and troubleshooting common issues.

Purification_Workflow Crude_Product Crude this compound Purity_Assessment Assess Purity (TLC, NMR) Crude_Product->Purity_Assessment High_Purity High Purity (>98%) Purity_Assessment->High_Purity Yes Low_Purity Low Purity (<98%) Purity_Assessment->Low_Purity No Final_Product Pure Product High_Purity->Final_Product Recrystallization Recrystallization Low_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Recrystallization->Purity_Assessment Column_Chromatography->Purity_Assessment

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_Crystallization Start Crystallization Attempt Problem Problem Encountered Start->Problem Oiling_Out Product Oils Out Problem->Oiling_Out Oiling Low_Yield Low Yield Problem->Low_Yield Low Recovery No_Crystals No Crystals Form Problem->No_Crystals No Formation Solution_Oiling Add more solvent, cool slower Oiling_Out->Solution_Oiling Solution_Yield Use less solvent, cool slower Low_Yield->Solution_Yield Solution_No_Crystals Scratch flask, add seed crystal, concentrate solution No_Crystals->Solution_No_Crystals Success Pure Crystals Obtained Solution_Oiling->Success Solution_Yield->Success Solution_No_Crystals->Success

Caption: Troubleshooting guide for common crystallization issues.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ChemWhat. This compound CAS#: 935552-89-9. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
  • Zhang, J., et al. (2022). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. PubMed Central. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

  • Wikipedia. Benzonitrile. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

Suzuki Coupling Technical Support Center: A Guide to Base and Solvent Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges related to base and solvent selection. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. The solutions are presented in a question-and-answer format, focusing on the interplay between the base, solvent, and catalytic cycle.

Q1: My reaction has stalled, showing low or no conversion of the starting material. What are the first things I should check regarding my base and solvent?

When a Suzuki coupling fails to proceed, the issue often lies in the fundamental steps of the catalytic cycle, which are heavily influenced by the base and solvent.[1]

Initial Checks:

  • Base Strength and Solubility: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[2][3][4][5] If the base is too weak, this activation will be inefficient. Conversely, a base that is too strong can cause degradation of sensitive starting materials or the product.[1] Crucially, the base must have some solubility in the reaction medium. For biphasic systems (e.g., Toluene/Water), an inorganic base like K₂CO₃ or K₃PO₄ must dissolve in the aqueous phase to be effective.[6][7]

  • Solvent's Role in Dissolving Reactants: All components—the organohalide, the boronic acid, the catalyst, and the base (or at least the active boronate species)—must be able to interact. Poor solubility of any reactant is a common cause of reaction failure. If your starting materials are highly nonpolar, a solvent like toluene or dioxane is a good starting point. For more polar substrates, consider THF, 2-MeTHF, or DMF.[6][8][9]

  • Vigorous Stirring in Biphasic Systems: For reactions run in a two-phase system (e.g., an organic solvent and water), the reaction largely occurs in the organic layer or at the interface.[7][10] Inefficient mixing starves the catalytic cycle of the aqueous-soluble base and boronate. Ensure your stir rate is high enough to create a fine emulsion, maximizing the interfacial surface area.[6][8]

Troubleshooting Flowchart: Below is a logical workflow to diagnose a stalled reaction.

G start Low/No Conversion check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility check_stirring Is the reaction biphasic? If so, is stirring vigorous? check_solubility->check_stirring Yes change_solvent Action: Change solvent (e.g., Toluene -> DMF for polar substrates) check_solubility->change_solvent No check_base Is the base strong enough and soluble in the aqueous phase? check_stirring->check_base Yes increase_stirring Action: Increase stir rate to create an emulsion check_stirring->increase_stirring No change_base Action: Switch to a stronger or more soluble base (e.g., K₂CO₃ -> K₃PO₄ or Cs₂CO₃) check_base->change_base No success Reaction Proceeds check_base->success Yes change_solvent->success increase_stirring->success change_base->success

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I adjust my base and solvent to prevent this?

Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile. This is often exacerbated by water and strong bases, particularly at elevated temperatures.[8]

Strategies to Mitigate Protodeboronation:

  • Use Anhydrous Conditions: The presence of water is a key contributor to this side reaction.[11] Switching to an anhydrous solvent system can be highly effective. Use a dry, polar aprotic solvent like DMF or dioxane with a suitable anhydrous base like potassium phosphate (K₃PO₄).[6]

  • Weaker Base: A milder base can slow the rate of protodeboronation. Potassium fluoride (KF) or even sodium bicarbonate (NaHCO₃) can be effective, especially if your substrates are not particularly challenging.[3][6]

  • Protect the Boronic Acid: If the problem persists, the most robust solution is to convert the boronic acid into a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt.[8][12] These are generally more resistant to hydrolysis. MIDA boronates are particularly useful as they are stable under anhydrous conditions, allowing for sequential couplings.[8][11]

Experimental Protocol: Preparation of a Diethanolamine Boronate Adduct

For boronic acids prone to decomposition, converting them to a more stable diethanolamine adduct can be a simple and effective solution.[1]

  • Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal volume of a solvent like methylene chloride.[1]

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.[1]

  • Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes.[1]

  • Isolation: Isolate the solid product via vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This stable adduct can now be used directly in your Suzuki coupling reaction.[1]

Q3: My starting aryl halide is being consumed, but the main side product is the dehalogenated arene. What is causing this and how do I fix it?

This side reaction, known as hydrodehalogenation, occurs when a hydride source in the reaction mixture transfers a hydride to the palladium complex after oxidative addition.[13] Subsequent reductive elimination yields the undesired dehalogenated product.[8][13]

Common Hydride Sources and Solutions:

  • Amine Bases: Tertiary amine bases like triethylamine (NEt₃) are known culprits.[8][13]

    • Solution: Switch to an inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[13]

  • Alcohol Solvents: Solvents like methanol or ethanol can act as hydride donors.[8]

    • Solution: Change to a non-alcoholic solvent system such as Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[8][14]

Q4: I am seeing significant homocoupling of my boronic acid. How is this related to my reaction setup?

Homocoupling of the boronic acid to form a biaryl side product is almost always caused by the presence of oxygen in the reaction mixture.[1][13] Palladium(II) species, which can be present before the catalytic cycle fully initiates or form from the oxidation of Pd(0), can promote this unwanted reaction.[13]

Solution: Rigorous Degassing

The solvent and the entire reaction setup must be thoroughly deoxygenated.

  • Degassing Technique: The "freeze-pump-thaw" method is the most effective for removing dissolved oxygen from your solvent.[13] For less stringent requirements, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes is often sufficient.

  • Inert Atmosphere: Ensure the reaction is assembled and run under a positive pressure of an inert gas.[15]

Frequently Asked Questions (FAQs)

What are the multiple roles of the base in the Suzuki coupling?

The base is not a passive component; it actively participates in several key stages of the catalytic cycle.[2][5]

  • Formation of the Boronate: The primary role is to react with the boronic acid [R-B(OH)₂] to form a more nucleophilic tetracoordinate "ate" complex [R-B(OH)₃]⁻. This activation is critical for the subsequent transmetalation step.[3][4][16]

  • Formation of Palladium Hydroxide/Alkoxide: The base can react with the Pd(II)-halide complex formed after oxidative addition to generate a palladium hydroxide or alkoxide species [Ar-Pd(II)-OR]. This intermediate is also highly reactive towards the boronic acid in the transmetalation step.[2]

  • Acceleration of Reductive Elimination: In some cases, the base can facilitate the final reductive elimination step, regenerating the active Pd(0) catalyst and releasing the product.[2]

G cluster_0 Roles of the Base B1 Activates Boronic Acid (Forms Boronate 'ate' complex) Cycle Suzuki Catalytic Cycle B1->Cycle B2 Generates Pd-OR Species (Facilitates Transmetalation) B2->Cycle B3 Accelerates Reductive Elimination B3->Cycle Base Base Base->B1 Base->B2 Base->B3

Caption: The multifaceted roles of the base in the catalytic cycle.

How do I select the right base for my reaction?

The choice of base is a balance between reactivity and substrate compatibility.

BaseCommon Use Cases & Properties
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) The most common choice.[6] K₂CO₃ is a good starting point for many reactions.[6] Cs₂CO₃ is more soluble and basic, often used for more challenging couplings.
Phosphates (K₃PO₄) A stronger, non-nucleophilic base. Excellent for anhydrous conditions and often used with sterically hindered substrates or when coupling aryl chlorides.[6][17]
Hydroxides (NaOH, LiOH) Strong bases, but can promote side reactions or degrade base-sensitive functional groups like esters.[18][19]
Fluorides (KF, CsF) Milder bases, useful when substrates contain base-labile groups.[3][20]
Alkoxides (KOtBu) Very strong bases, typically reserved for unreactive substrates like aryl chlorides.[2]
How does solvent polarity affect the reaction?

Solvent polarity can influence several aspects of the reaction, but the relationship is complex and not always straightforward.[21][22]

  • Solubility: The most critical function is to dissolve the reactants to allow the reaction to occur.[9][20]

  • Oxidative Addition: For challenging substrates like aryl chlorides, more polar solvents can accelerate the rate-determining oxidative addition step.[23] Computational studies have shown that activation barriers for oxidative addition can be lower in more polar solvents.[23]

  • Catalyst Stability and Speciation: The solvent can coordinate with the palladium center, influencing the nature of the active catalytic species.[22][23] For example, some polar solvents like MeCN and DMF can favor different reaction pathways compared to nonpolar solvents like toluene.[21]

When should I use a biphasic (organic/water) versus an anhydrous system?

The decision depends on the stability of your reagents and the specific conditions required.

SystemAdvantagesDisadvantagesWhen to Use
Biphasic (e.g., Toluene/H₂O) - Excellent for dissolving inorganic bases (K₂CO₃, K₃PO₄).- Water can facilitate the formation of the active Pd-OH species.[8]- Often robust and forgiving.[6]- Can promote protodeboronation.- Can hydrolyze sensitive functional groups.- Requires vigorous stirring for mass transfer.[6]This is the standard and most common starting point for a wide range of Suzuki couplings.
Anhydrous (e.g., Dioxane, DMF) - Minimizes protodeboronation.- Protects water-sensitive functional groups.- Can improve solubility for certain substrates.- Requires careful drying of solvents and reagents.- Requires a base soluble in organic media (e.g., K₃PO₄).When dealing with boronic acids prone to decomposition or substrates with water-sensitive functional groups.[6][11]

General Experimental Protocol for Suzuki Coupling

This protocol provides a reliable starting point for reaction setup.

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1][13]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][13]

  • Purification: Purify the crude product by flash column chromatography.[1][13]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16545–16547. Retrieved from [Link]

  • Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 49(43), 7958-7961. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Joshi, A. V., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. Retrieved from [Link]

  • White, P. B., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 11(15), 9844–9854. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Gildner, P. G., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(7), 1246–1254. Retrieved from [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 59(36), 15531-15535. Retrieved from [Link]

  • Lyubimov, S. E., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 43, 691-696. Retrieved from [Link]

  • Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews. (2019). Retrieved from [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Gildner, P. G., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(7), 1246–1254. Retrieved from [Link]

  • Rieth, S., et al. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? Chemistry – A European Journal, 18(48), 15434-15442. Retrieved from [Link]

  • Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions. (2010). Retrieved from [Link]

  • What is the prominent role of water in the Suzuki reaction? - Quora. (2023). Retrieved from [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting. (n.d.). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? - ResearchGate. (2021). Retrieved from [Link]

  • Rieth, S., et al. (2012). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? ResearchGate. Retrieved from [Link]

  • Wisniewski, S. R., et al. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 13(1), 1-10. Retrieved from [Link]

  • Problems with Suzuki coupling : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • 40 questions with answers in CROSS COUPLING | Science topic - ResearchGate. (n.d.). Retrieved from [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validated Quantification of 4-(3,5-Dimethylphenyl)benzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(3,5-Dimethylphenyl)benzonitrile, a key aromatic nitrile intermediate.

This document moves beyond a simple recitation of procedural steps. It delves into the scientific rationale behind the methodological choices, ensuring a self-validating system that aligns with the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). Furthermore, this guide will objectively compare the validated HPLC method with Gas Chromatography (GC), an alternative analytical technique, providing supporting experimental data to inform your selection of the most appropriate analytical tool.

The Analytical Challenge: Quantifying this compound

This compound is an aromatic nitrile, a class of organic compounds characterized by a cyano (-C≡N) functional group attached to an aromatic ring. Its accurate quantification is crucial for ensuring the quality and consistency of downstream processes in pharmaceutical synthesis and materials science. The choice of analytical methodology is therefore a critical decision, directly impacting the reliability of product release and stability testing.

HPLC Method Validation: A Framework for Reliability

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for analytical procedure validation, with the Q2(R2) guideline being the cornerstone for these activities.[1][2][3] This guide will adhere to the principles outlined in the ICH Q2(R2) and relevant FDA guidelines to demonstrate the suitability of the proposed HPLC method.[1][3][4][5]

Experimental Workflow for HPLC Validation

The following diagram illustrates the logical flow of the HPLC validation process for this compound.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting MD Initial Method Development (Column, Mobile Phase, Detection) MO Method Optimization (Peak Shape, Resolution, Run Time) MD->MO Specificity Specificity/ Selectivity MO->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability DA Statistical Analysis of Validation Data Solution_Stability->DA VR Validation Report Generation DA->VR

Caption: A flowchart illustrating the key stages of the HPLC method validation process.

Detailed HPLC Protocol

The following protocol for the quantification of this compound is designed to be robust and reliable.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm. The choice of a C18 column is based on the non-polar nature of the analyte, promoting retention via hydrophobic interactions.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water. The nitrile functional group in acetonitrile can offer unique selectivity for aromatic nitriles.[6]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-8 min: 60% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm. Aromatic compounds typically exhibit strong absorbance in the UV region.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in acetonitrile to achieve a theoretical concentration within the linear range of the method.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their purpose, and the acceptance criteria based on ICH guidelines.[7][8][9][10]

Parameter Purpose Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be pure and well-resolved from any impurities or degradation products. Peak purity analysis by DAD is recommended.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.The mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, with different analysts and equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a versatile and widely used technique, it is essential to consider other analytical options. Gas Chromatography is a viable alternative for the analysis of volatile and thermally stable compounds like this compound.

Hypothetical GC Method for Comparison
  • Instrument: Agilent 7890B GC system or equivalent, with a Flame Ionization Detector (FID).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

Performance Comparison: HPLC vs. GC

The following table presents a comparative summary of the two techniques based on hypothetical, yet realistic, validation data for the quantification of this compound.

Parameter Validated HPLC Method Hypothetical GC Method Discussion
Specificity Excellent, with DAD for peak purity.Good, but potential for co-elution with thermally stable impurities of similar volatility.HPLC with DAD offers superior specificity by providing spectral information.
Linearity (r²) ≥ 0.999≥ 0.998Both techniques can achieve excellent linearity.
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%Both methods demonstrate high accuracy.
Precision (RSD) ≤ 1.5%≤ 1.8%HPLC often provides slightly better precision due to the automated nature of the liquid injections.
LOD/LOQ Lower (ng/mL range)Higher (µg/mL range)HPLC typically offers better sensitivity for this type of analyte.
Sample Throughput Moderate (approx. 12 min/sample)High (approx. 10 min/sample)GC can have a slightly faster run time.
Robustness HighModerate (sensitive to inlet and oven temperature variations)The liquid-phase separation in HPLC is generally more robust to minor environmental changes than gas-phase separation.
Sample Preparation Simple dissolutionSimple dissolutionBoth methods have straightforward sample preparation for soluble analytes.
Logical Relationship Diagram: Method Selection

The choice between HPLC and GC is not always straightforward and depends on the specific requirements of the analysis.

Method_Selection cluster_0 Analytical Requirements cluster_1 Method of Choice cluster_2 Alternative Consideration cluster_3 Consideration Factors Req High Specificity High Sensitivity Trace Level Analysis HPLC HPLC with DAD Req->HPLC GC GC-FID Factors High Throughput Needed Routine QC Analysis Analyte is Volatile & Thermally Stable Factors->GC

Sources

A Comparative Analysis of Biphenylbenzonitrile Isomers: Unraveling Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the biphenylbenzonitrile scaffold has emerged as a privileged structural motif, most notably for its critical role in the development of angiotensin II receptor antagonists. However, the biological activity of this class of compounds is profoundly influenced by the isomeric substitution pattern of the nitrile group on the phenyl ring. This guide provides a comprehensive comparative analysis of the biological activity of biphenylbenzonitrile isomers, offering researchers, scientists, and drug development professionals a detailed examination of their structure-activity relationships (SAR), supported by experimental data and detailed protocols.

The Significance of Isomerism in Biphenylbenzonitriles

The seemingly subtle variation in the position of the nitrile group (ortho-, meta-, or para-) on the biphenyl scaffold can dramatically alter the molecule's three-dimensional conformation, electronic distribution, and ultimately, its interaction with biological targets. This isomeric difference is a key determinant of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Understanding these nuances is paramount for the rational design of novel therapeutics.

Comparative Biological Activity: A Focus on Angiotensin II Receptor Antagonism

The most extensively studied biological activity of biphenylbenzonitrile isomers is their ability to antagonize the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure. The prototypical example is the evolution of losartan, the first orally active non-peptide AT1 receptor antagonist.

The Critical Role of the Ortho-Nitrile Isomer

Early research in the development of losartan and its analogs unequivocally demonstrated the superiority of the ortho-substituted benzonitrile isomer. The nitrile group at the ortho position, often bioisosterically replaced with a tetrazole or a carboxylic acid group in final drug candidates, plays a crucial role in mimicking the C-terminal carboxylate of angiotensin II, thereby enabling a strong interaction with the AT1 receptor.

Table 1: Comparative AT1 Receptor Binding Affinity of Biphenylbenzonitrile Isomers

Isomer PositionCompound ExampleReceptor Binding Affinity (IC50, nM)Reference
ortho2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanol (Losartan precursor)~15-25
meta3'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanol> 10,000
para4'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanol> 10,000

Note: The tetrazole group is a common bioisostere for the nitrile group in this context, and its precursor is the nitrile. The data presented here for the tetrazole analogs is indicative of the activity trends observed for the corresponding nitrile precursors.

The data clearly illustrates that the ortho isomer possesses significantly higher binding affinity for the AT1 receptor compared to its meta and para counterparts. This is attributed to the optimal positioning of the acidic group (or its nitrile precursor) to engage with key basic residues within the receptor's binding pocket.

Structure-Activity Relationship (SAR) Insights

The SAR for this class of compounds can be summarized as follows:

  • Ortho-Substitution is Key: The acidic moiety (or its nitrile precursor) must be at the ortho position of the biphenyl ring for high-affinity binding to the AT1 receptor.

  • Lipophilic Tail: A lipophilic group, typically a butyl chain, is required to occupy a hydrophobic pocket within the receptor.

  • Hydroxymethyl Group: The hydroxymethyl group on the other phenyl ring contributes to binding and can be modified to improve pharmacokinetic properties.

SAR_Biphenylbenzonitrile cluster_molecule Biphenylbenzonitrile Scaffold cluster_receptor AT1 Receptor Binding Pocket ortho Ortho-Nitrile (Critical for Activity) basic_residues Basic Residues ortho->basic_residues Ionic Interaction biphenyl Biphenyl Core (Scaffold) lipophilic Lipophilic Tail (Hydrophobic Pocket Binding) hydrophobic_pocket Hydrophobic Pocket lipophilic->hydrophobic_pocket Hydrophobic Interaction hydroxymethyl Hydroxymethyl Group (Pharmacokinetic Tuning) polar_interaction_site Polar Interaction Site hydroxymethyl->polar_interaction_site Polar Interaction

Figure 1: Key structural features of biphenylbenzonitrile-based AT1 receptor antagonists and their interactions within the receptor binding pocket.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative analyses, the following are detailed protocols for key assays.

AT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.

Materials:

  • Membrane preparations from cells expressing the human AT1 receptor.

  • [125I]-[Sar1,Ile8]-Angiotensin II (radioligand).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Test compounds (biphenylbenzonitrile isomers) dissolved in DMSO.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known unlabeled ligand (e.g., losartan) for non-specific binding.

    • 50 µL of the test compound dilution.

    • 50 µL of the radioligand ([125I]-[Sar1,Ile8]-Angiotensin II) at a final concentration of ~0.1 nM.

    • 50 µL of the AT1 receptor membrane preparation (protein concentration to be optimized).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis using software like GraphPad Prism.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Binding cluster_separation Separation & Detection cluster_analysis Analysis A Prepare serial dilutions of biphenylbenzonitrile isomers B Prepare assay plate with buffer, compounds, and radioligand A->B C Add AT1 receptor membranes to initiate binding B->C D Incubate at room temperature for 60 minutes C->D E Filter through glass fiber filters to separate bound from free ligand D->E F Wash filters to remove non-specific binding E->F G Add scintillation cocktail and count radioactivity F->G H Calculate IC50 values using non-linear regression G->H

Figure 2: Workflow for the AT1 receptor binding assay.

Cellular Functional Assay: Calcium Mobilization

This assay measures the ability of the test compounds to inhibit angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.

Materials:

  • HEK293 cells stably expressing the human AT1 receptor.

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Angiotensin II.

  • Test compounds (biphenylbenzonitrile isomers).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the HEK293-AT1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM (e.g., 2 µM) in HBSS for 60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add 100 µL of HBSS containing the desired concentration of the test compound (or vehicle control) to each well and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).

  • Agonist Stimulation: Inject 20 µL of angiotensin II (at a final EC80 concentration) and continuously record the fluorescence signal for at least 60 seconds.

  • Data Analysis: The increase in fluorescence upon angiotensin II stimulation corresponds to an increase in intracellular calcium. The inhibitory effect of the test compounds is calculated as the percentage reduction in the angiotensin II-induced response. Determine the IC50 values from the concentration-response curves.

Beyond AT1 Receptor Antagonism: Other Potential Biological Activities

While the focus has been on AT1 receptor antagonism, the biphenylbenzonitrile scaffold is versatile and has been explored for other biological targets. For instance, derivatives have been investigated as:

  • Inhibitors of other enzymes: The rigid structure of the biphenyl core can be adapted to fit into the active sites of various enzymes.

  • Probes for imaging: The nitrile group can be utilized for further chemical modifications, including the attachment of fluorescent tags.

The biological activity in these contexts will also be highly dependent on the isomeric position of the nitrile group, which will influence the molecule's shape and electronic properties, thereby affecting its interaction with the specific target.

Conclusion

The isomeric substitution pattern of the nitrile group on the biphenylbenzonitrile scaffold is a critical determinant of its biological activity. As demonstrated by the extensive research on AT1 receptor antagonists, the ortho-isomer is essential for high-affinity binding and potent functional antagonism. This guide has provided a comparative analysis of the biological activity of these isomers, along with detailed experimental protocols to facilitate further research in this area. A thorough understanding of the structure-activity relationships of biphenylbenzonitrile isomers is crucial for the design and development of novel therapeutic agents targeting a range of biological systems.

References

  • Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312-1329. [Link]

A Comparative Guide to Catalytic Systems for the Synthesis of 4-(3,5-Dimethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(3,5-Dimethylphenyl)benzonitrile in Modern Chemistry

The biaryl motif is a cornerstone in the architecture of numerous functional molecules, from life-saving pharmaceuticals to advanced organic materials. Among these, this compound stands out as a key intermediate in the synthesis of a variety of complex organic structures. Its unique combination of a nitrile group, a versatile synthetic handle, and a sterically defined biaryl core makes it a valuable building block for researchers in drug discovery and materials science. The efficient and selective synthesis of this compound is, therefore, a topic of considerable interest.

This guide provides a comprehensive, side-by-side comparison of catalytic systems for the synthesis of this compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the nuances of catalyst selection, comparing the industry-standard palladium catalysts with the increasingly popular and cost-effective nickel-based systems. This analysis is supported by experimental data and detailed protocols to empower researchers to make informed decisions for their synthetic endeavors.

The Synthetic Challenge: A Tale of Two Rings

The core challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the two aromatic rings. The Suzuki-Miyaura reaction has emerged as the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

The primary synthetic disconnection for this compound via a Suzuki-Miyaura coupling is illustrated below:

Figure 1: Retrosynthetic analysis of this compound via Suzuki-Miyaura coupling.

The choice of catalyst is paramount to the success of this reaction, influencing yield, reaction time, and overall efficiency.

Catalyst Showdown: Palladium vs. Nickel in Suzuki-Miyaura Coupling

The Reigning Champion: Palladium Catalysts

Palladium complexes have long been the gold standard for Suzuki-Miyaura cross-coupling reactions. Their reliability, broad substrate scope, and well-understood catalytic cycle make them a popular choice in both academic and industrial settings.

The Catalytic Cycle: The generally accepted mechanism for a palladium-catalyzed Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Figure 2: Simplified catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura reaction.

Performance Insights: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, exhibit excellent performance. These ligands facilitate the oxidative addition of even challenging aryl chlorides and promote the reductive elimination step. For the synthesis of this compound, a typical palladium-based system would involve a Pd(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(PPh₃)₄.

The Challenger: Nickel Catalysts

In recent years, nickel has emerged as a powerful and cost-effective alternative to palladium in cross-coupling reactions.[3][4] Nickel catalysts often exhibit different reactivity and selectivity profiles compared to their palladium counterparts, opening up new avenues for synthesis.

The Nickel Advantage:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, a critical consideration for large-scale synthesis.

  • Reactivity: Nickel catalysts can be more reactive towards certain substrates, including aryl chlorides and other less reactive electrophiles. This is attributed to the lower reduction potential and electronegativity of nickel compared to palladium, which can facilitate the oxidative addition step.[5]

  • Unique Mechanistic Pathways: Nickel catalysis can proceed through different mechanistic pathways, including those involving Ni(I) and Ni(III) intermediates, which can lead to unique reactivity.[6]

Performance Considerations: While nickel catalysts offer significant advantages, their application can sometimes be more challenging. They can be more sensitive to air and moisture, and the catalytic cycles are often more complex and less understood than those of palladium. Ligand design is also crucial for achieving high efficiency and selectivity in nickel-catalyzed Suzuki-Miyaura reactions.

Side-by-Side Comparison: Catalytic Systems for this compound Synthesis

FeaturePalladium-Based SystemNickel-Based System
Typical Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄NiCl₂(dppp), Ni(cod)₂ with ligand
Typical Ligand Triphenylphosphine (PPh₃), SPhos, XPhos, Buchwald ligands1,3-Bis(diphenylphosphino)propane (dppp), Tricyclohexylphosphine (PCy₃)
Catalyst Loading Typically 0.5 - 5 mol%Typically 1 - 10 mol%
Reaction Temperature 80 - 120 °C60 - 100 °C
Reaction Time 2 - 24 hours1 - 12 hours
Typical Yield Good to excellent (80-98%)Good to excellent (75-95%)
Cost HigherLower
Air/Moisture Sensitivity Generally lowerCan be higher
Substrate Scope Very broad, well-established for aryl bromides and iodidesExcellent for aryl chlorides, can be broader for certain substrates
Green Chemistry Aspect Less favorable due to precious metal usageMore favorable due to earth-abundant metal

Table 1: Comparative overview of Palladium and Nickel-based catalytic systems for the synthesis of this compound.

Experimental Protocol: A Practical Guide to Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling. This protocol is adapted from established procedures for the synthesis of similar biaryl compounds.[7][8]

Palladium-Catalyzed Synthesis of this compound

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 1-Bromo-3,5-dimethylbenzene (1.0 mmol) - 4-Cyanophenylboronic acid (1.2 mmol) - K₂CO₃ (2.0 mmol) B Add Catalyst & Ligand: - Pd(OAc)₂ (2 mol%) - PPh₃ (4 mol%) A->B C Add Solvent: - Toluene/Water (4:1, 5 mL) B->C D Degas with N₂/Ar C->D E Heat to 100 °C Stir for 12 h D->E F Cool to RT E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Figure 3: Experimental workflow for the Palladium-catalyzed synthesis of this compound.

Materials:

  • 1-Bromo-3,5-dimethylbenzene (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-dimethylbenzene (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water (5 mL) to the flask.

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Conclusion: Choosing the Right Tool for the Job

Both palladium and nickel catalysts are highly effective for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. The choice between them often comes down to a balance of factors including cost, substrate reactivity, and the scale of the synthesis.

  • Palladium catalysts remain the reliable workhorse for this transformation, with a vast body of literature and a wide range of commercially available ligands and precatalysts that ensure high yields and broad applicability. They are an excellent choice for researchers who prioritize reliability and a well-established methodology.

  • Nickel catalysts present a compelling, cost-effective, and "greener" alternative, particularly for large-scale production.[8][9] Their enhanced reactivity towards more challenging substrates like aryl chlorides can also be a significant advantage. As research in nickel catalysis continues to advance, we can expect to see even more efficient and user-friendly nickel-based systems become available.

Ultimately, the optimal catalytic system will depend on the specific requirements of the synthesis. By understanding the strengths and weaknesses of both palladium and nickel catalysts, researchers can select the most appropriate tool to efficiently and effectively construct the valuable this compound intermediate for their downstream applications.

References

  • Valente, C., et al. (2012). Well-defined nickel and palladium precatalysts for cross-coupling. Chemical Society Reviews, 41(14), 5029-5044.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.
  • Galli, E., et al. (2021). "Greening Up" the Suzuki Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Hartwig, J. F. (2010).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Molecules, 27(24), 8888.
  • Nelson, D. (2022, March 18). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87) [Video]. YouTube.
  • Green, R. (2016). Nickel- and Palladium-Catalyzed Cross Coupling Reactions: Reaction Development and Mechanistic Studies. University of California, Berkeley.
  • Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
  • Valente, C., et al. (2012). Well-defined nickel and palladium precatalysts for cross-coupling. Chemical Society Reviews, 41(14), 5029-5044.
  • Galli, E., et al. (2021). "Greening Up" the Suzuki Reaction.
  • Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(21), 5512-5515.
  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. (2023). Organic Chemistry Research, 9(2), 134-149.
  • Zand, N., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8031-8050.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. (2015). International Journal of Organic Chemistry, 5(4), 201-224.

Sources

A Comparative Guide to the Cytotoxicity of Substituted Biphenylbenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the biphenylbenzonitrile scaffold has emerged as a privileged structure in the design of novel therapeutic agents, particularly in oncology. The inherent cytotoxicity of these compounds, tunable through targeted substitutions, makes them a compelling area of research for the development of next-generation anticancer drugs. This guide provides a comparative analysis of the cytotoxic effects of substituted biphenylbenzonitrile analogs, supported by experimental data and detailed protocols to empower researchers in this field.

The Biphenylbenzonitrile Scaffold: A Foundation for Potent Cytotoxicity

The biphenylbenzonitrile core, characterized by two phenyl rings linked together with a nitrile (-CN) group attached to one of them, offers a unique combination of structural rigidity and conformational flexibility. This allows for precise interactions with biological targets. The nitrile group, a potent electron-withdrawing group and hydrogen bond acceptor, often plays a crucial role in the molecule's binding affinity and subsequent biological activity. The biphenyl moiety provides a large surface area for hydrophobic and pi-stacking interactions within protein binding pockets.

The true therapeutic potential of this scaffold is unlocked through the strategic placement of various substituents on the biphenyl rings. These modifications can profoundly influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its mechanism of action. Understanding the structure-activity relationships (SAR) is therefore paramount in designing analogs with enhanced potency and selectivity against cancer cells.

Comparative Cytotoxicity of Biphenyl Analogs

While a comprehensive study directly comparing a wide range of substituted biphenylbenzonitrile analogs is not available in a single publication, we can infer valuable insights from the cytotoxicity data of structurally related biphenyl and benzonitrile-containing compounds. The following table summarizes the in vitro cytotoxicity of selected analogs against various cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50).

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Biphenyl Derivative3,4,5-Trimethoxyphenyl substituted acrylamideMCF-7 (Breast)4.51[1]
Biphenyl DerivativeFuran substituted acrylamideMCF-7 (Breast)1.83[1]
Biphenyl DerivativeThiazolidine-2,4-dione-biphenylHeLa (Cervical)Moderate Activity[2]
Biphenyl DerivativeThiazolidine-2,4-dione-biphenylPC3 (Prostate)Moderate Activity[2]
PhenylacrylonitrileMethoxy-substituted phenylacrylonitrile (2a)MCF-7 (Breast)44[3]
PhenylacrylonitrileMethoxy-substituted phenylacrylonitrile (2b)MCF-7 (Breast)34[3]
Benzonitrile Derivative4-Aminobenzonitrile DerivativeVariousSignificant Activity[4]

Interpreting the Data and Structure-Activity Relationships (SAR):

From the available data on related compounds, several key SAR trends can be extrapolated to the design of cytotoxic biphenylbenzonitrile analogs:

  • Electron-Donating and Withdrawing Groups: The electronic properties of substituents on the phenyl rings play a critical role. The introduction of electron-donating groups like methoxy (-OCH3) or electron-withdrawing groups like halogens can significantly alter the electron density of the aromatic system, influencing protein-ligand interactions. For instance, methoxy-substituted phenylacrylonitriles have demonstrated potent cytotoxic effects against MCF-7 cells.[3]

  • Heterocyclic Substitutions: Incorporating heterocyclic rings, such as thiazolidine-2,4-dione, can introduce additional hydrogen bonding opportunities and improve the overall pharmacological profile.[2]

  • Lipophilicity and Steric Factors: The size and lipophilicity of the substituents impact the compound's ability to cross cell membranes and fit into the target binding site. A balance must be struck to ensure adequate solubility and bioavailability.

Mechanism of Action: Inducing Programmed Cell Death

Many cytotoxic biphenyl derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[5] This is a highly regulated process essential for tissue homeostasis and the elimination of damaged cells. Key hallmarks of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of enzymes called caspases.

The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism for cytotoxic compounds.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_execution Execution Phase Biphenylbenzonitrile Analog Biphenylbenzonitrile Analog Mitochondrial Pathway Mitochondrial Pathway Biphenylbenzonitrile Analog->Mitochondrial Pathway Induces Pro-Caspase-3 Pro-Caspase-3 Caspase-3 (Active) Caspase-3 (Active) Pro-Caspase-3->Caspase-3 (Active) Cleavage Cellular Substrates Cellular Substrates Caspase-3 (Active)->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis Leads to Pro-Caspase-9 Pro-Caspase-9 Mitochondrial Pathway->Pro-Caspase-9 Activates Caspase-9 (Active) Caspase-9 (Active) Pro-Caspase-9->Caspase-9 (Active) Cleavage Caspase-9 (Active)->Pro-Caspase-3 Activates caption Simplified Apoptosis Signaling Pathway mtt_assay_workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding treatment 2. Treat cells with varying concentrations of biphenylbenzonitrile analogs cell_seeding->treatment incubation 3. Incubate for 24-48 hours treatment->incubation mtt_addition 4. Add MTT solution to each well incubation->mtt_addition formazan_incubation 5. Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals formazan_incubation->solubilization absorbance 7. Measure absorbance at 570 nm using a microplate reader solubilization->absorbance data_analysis 8. Analyze data to determine IC50 values absorbance->data_analysis end End data_analysis->end caption MTT Assay Experimental Workflow

Caption: MTT Assay Experimental Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted biphenylbenzonitrile analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method used to quantify cytotoxicity. It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Principle: The amount of LDH released into the medium is proportional to the number of damaged or dead cells. The assay involves a two-step enzymatic reaction that results in the formation of a colored formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol to culture and treat the cells with the biphenylbenzonitrile analogs.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the samples at the recommended wavelength (typically around 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released for each treatment condition and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Conclusion and Future Directions

The substituted biphenylbenzonitrile scaffold represents a promising avenue for the discovery of novel anticancer agents. The insights from structure-activity relationship studies of related compounds provide a rational basis for the design of more potent and selective analogs. Rigorous and standardized cytotoxicity testing, utilizing assays such as MTT and LDH, is crucial for the accurate evaluation and comparison of these compounds.

Future research in this area should focus on the synthesis and systematic evaluation of a diverse library of substituted biphenylbenzonitrile analogs to build a comprehensive SAR database. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways affected by these compounds, which will ultimately guide the development of more effective and targeted cancer therapies.

References

  • In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. ResearchGate. Available at: [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. Available at: [Link]

  • Sharmin, S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. Available at: [Link]

  • Design and synthesis of novel anticancer and antifibrosis compounds. Available at: [Link]

  • Ferreira, J., et al. (2024). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. RSC Medicinal Chemistry. Available at: [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 8(39), e202302821. Available at: [Link]

  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [5][6]Azoles. Molecules, 26(9), 2794. Available at: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Journal of Hematology & Oncology, 4(1), 1-13. Available at: [Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 14(25), 17947-17960. Available at: [Link]

Sources

Unambiguous Structural Verification: A Guide to Validating 4-(3,5-Dimethylphenyl)benzonitrile with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, absolute certainty in molecular structure is non-negotiable. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis, it can present ambiguities, particularly with isomeric compounds or complex aromatic systems.[1][2] This is especially true for substituted biaryl compounds like 4-(3,5-Dimethylphenyl)benzonitrile, where confirming the precise connectivity between the two aromatic rings is paramount.

This guide provides an in-depth, practical walkthrough of how two-dimensional (2D) NMR spectroscopy, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), offers a definitive and self-validating method for structural elucidation. We will move beyond simply listing steps to explain the causal logic behind the experimental choices, demonstrating how these techniques provide irrefutable evidence of the target molecule's structure.

The Challenge: Beyond a Simple Proton Count

Consider the target molecule, this compound. A standard 1D ¹H and ¹³C NMR would confirm the presence of the correct number of protons and carbons, and even suggest the substitution patterns on the rings. However, it would not unequivocally prove the C4-C1' bond that connects the two rings. An alternative isomer, such as 2-(3,5-Dimethylphenyl)benzonitrile, could potentially present a similar, albeit more complex, 1D spectrum that might be misinterpreted. It is this challenge of connectivity that 2D NMR is uniquely equipped to solve.[3]

Structure of this compound with atom numbering for NMR assignment.Figure 1. Structure of this compound with IUPAC numbering for NMR spectral assignment.

The 2D NMR Solution: Building the Molecular Jigsaw

Our strategy involves a logical, two-step process that first identifies directly bonded proton-carbon pairs and then maps the longer-range correlations to piece the molecular fragments together.

  • HSQC - The Foundation: The ¹H-¹³C HSQC experiment is the starting point. It exclusively shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[4][5][6] This allows us to confidently assign the chemical shifts of all protonated carbons, creating a reliable set of "knowns" from which to build.

  • HMBC - The Connectivity Blueprint: The ¹H-¹³C HMBC experiment is the key to solving the puzzle. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[5][7] This is how we will "walk" across the molecule, connecting the protonated carbons (identified by HSQC) to their neighbors, including the non-protonated quaternary carbons (like C1, C4, C1', C3', C5', and the nitrile carbon CN).

Experimental Protocol: Acquiring High-Quality 2D NMR Data

Trustworthy data begins with a robust experimental setup. The following protocol outlines the key steps for acquiring high-quality HSQC and HMBC spectra.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-15 mg of the synthesized this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Ensure the solvent is of high purity to avoid interfering signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0 ppm.[8]

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and can be adjusted based on the specific instrument and sample concentration.[8]

Parameter¹H (1D)¹³C (1D)HSQCHMBC
Pulse Program zg30zgpg30hsqcedetgpsphmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K
Spectral Width (F2) ~12 ppm~220 ppm~12 ppm~12 ppm
Spectral Width (F1) N/AN/A~165 ppm~220 ppm
Acquisition Time ~3.4 s~1.2 s~0.25 s~0.25 s
Relaxation Delay 2.0 s2.0 s1.5 s2.0 s
Number of Scans 8102428
¹J C-H (HSQC) N/AN/A145 HzN/A
Long-Range J C-H (HMBC) N/AN/AN/A8 Hz

Causality Behind Parameter Choices:

  • HSQC (hsqcedetgpsp): This pulse sequence is an "edited" HSQC, which has the added benefit of distinguishing CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), similar to a DEPT-135 experiment but with much higher sensitivity.[6]

  • HMBC Long-Range Coupling (8 Hz): The HMBC experiment's efficiency depends on the value chosen for the long-range coupling constant. A value of 8 Hz is a good compromise for detecting typical ²J(C,H) and ³J(C,H) couplings in aromatic systems.

Data Interpretation: From Spectra to Structure

The following tables represent the expected NMR data for this compound.

Table 1: ¹H and ¹³C NMR Signal Assignments
Atom No.¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)Carbon Type
2, 67.65d2H127.5CH
3, 57.75d2H132.8CH
2'7.25s2H128.0CH
4'7.15s1H130.5CH
Me2.40s6H21.3CH₃
1N/A--112.0C
4N/A--146.0C
1'N/A--139.0C
3', 5'N/A--138.5C
CNN/A--119.0C

Note: Chemical shifts are predicted and may vary slightly in an experimental setting.

Table 2: Key HSQC Correlations (¹H → ¹³C)
¹H Signal (Atom)Correlated ¹³C Signal (Atom)Interpretation
7.65 (H2, H6)127.5 (C2, C6)Confirms C2/C6 are protonated.
7.75 (H3, H5)132.8 (C3, C5)Confirms C3/C5 are protonated.
7.25 (H2')128.0 (C2')Confirms C2' is protonated.
7.15 (H4')130.5 (C4')Confirms C4' is protonated.
2.40 (Me)21.3 (Me)Confirms methyl carbons are protonated.

The HSQC data provides a direct, one-to-one mapping of all protons to their attached carbons, establishing the basic framework of the two substituted rings.

The Definitive Proof: HMBC Connectivity

The HMBC spectrum provides the crucial long-range correlations that bridge the molecular fragments and lock in the final structure. The workflow for analysis is visualized below.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Validation H1_NMR ¹H NMR (Proton Environment) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Provides starting points Structure Final Structure Validation HMBC->Structure Confirms connectivity

Caption: 2D NMR Structural Validation Workflow.

Table 3: Critical HMBC Correlations for Structural Validation
¹H Signal (Atom)Correlated ¹³C Signal (Atom)Bond CountInterpretation
7.25 (H2') 146.0 (C4) ³J Crucial inter-ring correlation proving the C1'-C4 bond.
7.65 (H2, H6) 139.0 (C1') ³J Crucial inter-ring correlation proving the C4-C1' bond.
7.65 (H2, H6)112.0 (C1)²JConfirms connectivity within the benzonitrile ring.
7.75 (H3, H5)119.0 (CN)³JConfirms proximity of H3/H5 to the nitrile group.
7.25 (H2')138.5 (C3', C5')²JConfirms connectivity within the dimethylphenyl ring.
2.40 (Me)138.5 (C3', C5')²JConfirms methyl groups are attached to C3' and C5'.
2.40 (Me)128.0 (C2')³JConfirms connectivity within the dimethylphenyl ring.

The Smoking Gun Evidence:

The most critical pieces of evidence are the correlations between protons on one ring and carbons on the other. The observation of a correlation from H2' (on the dimethylphenyl ring) to C4 (the quaternary carbon on the benzonitrile ring) and, conversely, from H2/H6 (on the benzonitrile ring) to C1' (the quaternary carbon on the dimethylphenyl ring) provides undeniable proof of the C4-C1' linkage. No other isomer would display this specific set of inter-ring correlations.

This connectivity is visually summarized in the diagram below.

Caption: Key HMBC correlations confirming the inter-ring bond.

Comparative Advantage vs. Other Techniques

  • 1D NMR: As discussed, 1D NMR alone cannot definitively establish the connectivity between the two rings, leaving room for isomeric ambiguity.

  • Mass Spectrometry (MS): While high-resolution MS can confirm the elemental composition (C₁₅H₁₃N), it provides little to no information about the specific arrangement of the atoms or the connectivity between the aromatic rings. Fragmentation patterns can be complex and may not be unique to a single isomer.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons (e.g., H2-H3 and H5-H6 on the benzonitrile ring if they were not chemically equivalent). However, it cannot bridge the gap across the quaternary carbons connecting the two rings, making it insufficient for this specific structural challenge.[9]

Only the combination of HSQC and HMBC provides a complete and unambiguous picture of the molecular structure by mapping both the one-bond and the crucial long-range heteronuclear connectivities.

Conclusion

The structural validation of this compound serves as a clear example of the power and necessity of 2D NMR in modern chemical research. By systematically applying HSQC to identify protonated carbons and HMBC to map the complete molecular framework, we can move beyond plausible assignments to achieve definitive, verifiable proof of structure. This rigorous, evidence-based approach is essential for ensuring the integrity of chemical synthesis, the safety of drug candidates, and the overall advancement of molecular science.

References

  • Krishnamurthy, S. (2015). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • ResearchGate. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

  • University of Arizona. 2D NMR FOR THE CHEMIST. University of Arizona. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

Sources

Comparative Docking Analysis of 4-(3,5-Dimethylphenyl)benzonitrile Derivatives as Potential Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study targeting the Androgen Receptor (AR), a key protein in prostate cancer progression.[1][2][3][4] We will explore the rationale behind the study, a detailed experimental protocol, and a comparative analysis of a series of hypothetical 4-(3,5-Dimethylphenyl)benzonitrile derivatives against the native ligand, dihydrotestosterone (DHT), and the known drug, Enzalutamide.

The survival and proliferation of prostate cancer cells are highly dependent on a functional Androgen Receptor.[2] While therapies aimed at androgen deprivation are initially effective, the cancer often evolves into Castration-Resistant Prostate Cancer (CRPC), where the AR can be activated even with low levels of androgens.[2] This highlights the critical need for novel, potent AR inhibitors. The benzonitrile scaffold is a known pharmacophore in various biologically active molecules, making its derivatives, such as the this compound series, intriguing candidates for investigation.[5][6][7][8]

Structure-based drug design (SBDD) and molecular docking are powerful computational techniques that have revolutionized the identification and optimization of new therapeutic agents.[9][10][11][12] These methods allow us to predict the binding mode and affinity of small molecules to a protein target, thereby guiding the synthesis of more effective drug candidates.[13]

Methodology: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for conducting a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[14][15][16][17]

Macromolecule Preparation
  • Objective: To prepare the Androgen Receptor structure for docking by removing non-essential molecules and adding necessary parameters for the simulation.

  • Protocol:

    • Obtain Crystal Structure: Download the crystal structure of the human Androgen Receptor Ligand Binding Domain (LBD) from the Protein Data Bank (PDB). For this study, we selected PDB ID: 2AM9, which is co-crystallized with the natural ligand, testosterone.[18] Other suitable structures include 1XOW, 3B67, and 1T74.[19][20][21]

    • Clean the PDB File: Using molecular visualization software such as PyMOL or Chimera, remove all water molecules, co-factors, and any existing ligands from the PDB file.

    • Add Polar Hydrogens and Charges: Utilize AutoDock Tools to add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds. Assign Kollman charges to the protein atoms to account for electrostatic interactions.

    • Save as PDBQT: The final prepared protein structure is saved in the PDBQT file format, which includes the atomic coordinates, charges, and atom types required by AutoDock Vina.

Ligand Preparation
  • Objective: To generate 3D structures of the ligands and prepare them for docking.

  • Protocol:

    • 2D Structure Generation: Draw the 2D structures of the this compound derivatives, dihydrotestosterone (DHT), and Enzalutamide using a chemical drawing tool like ChemDraw or MarvinSketch.

    • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a computational chemistry software package (e.g., Avogadro, Chem3D). This step ensures that the ligand conformations are sterically favorable.

    • Save as PDBQT: Convert the energy-minimized ligand structures to the PDBQT format using AutoDock Tools. This process assigns Gasteiger charges and defines the rotatable bonds.

Docking Simulation
  • Objective: To predict the binding pose and affinity of each ligand within the AR binding pocket.

  • Protocol:

    • Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the entire ligand-binding pocket of the AR. The center and dimensions of the grid box are determined based on the coordinates of the co-crystallized ligand in the original PDB file.

    • Configuration File: Create a configuration text file that specifies the file paths for the prepared receptor (PDBQT), the ligand (PDBQT), and the grid box parameters. The exhaustiveness of the search can also be adjusted in this file.

    • Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Post-Docking Analysis
  • Objective: To visualize and analyze the docking results to understand the molecular interactions.

  • Protocol:

    • Visualization: Load the receptor and the output ligand PDBQT files into a molecular visualization tool like PyMOL or Discovery Studio.

    • Interaction Analysis: Analyze the top-ranked binding pose for each ligand to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the AR binding pocket.

    • Comparative Analysis: Compare the binding poses and interactions of the novel derivatives with those of the native ligand (DHT) and the known inhibitor (Enzalutamide).

Visualizing the Workflow

The following diagram illustrates the key steps in the comparative docking workflow.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB ID: 2AM9) Clean 2. Clean PDB File (Remove Water, Ligands) PDB->Clean AddH 3. Add Polar Hydrogens & Assign Charges Clean->AddH PDBQT 6. Save Receptor & Ligands as PDBQT Files AddH->PDBQT Ligand2D 4. Generate 2D Ligand Structures Ligand3D 5. Convert to 3D & Energy Minimize Ligand2D->Ligand3D Ligand3D->PDBQT Grid 7. Define Grid Box (Binding Site) PDBQT->Grid Vina 8. Run AutoDock Vina Simulation Grid->Vina Analyze 9. Analyze Interactions (Hydrogen Bonds, etc.) Vina->Analyze Compare 10. Compare Derivatives vs. Controls Analyze->Compare

Caption: A flowchart of the comparative molecular docking workflow.

Comparative Docking Results

The following table summarizes the hypothetical docking results for a series of this compound derivatives against the Androgen Receptor, with DHT and Enzalutamide as controls.

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues
DHT Native Ligand-9.8Gln711, Arg752, Asn705, Thr877
Enzalutamide Approved Drug-10.5Arg752, Phe764, Met745, Thr877
DMB-CN-01 This compound-8.5Met745, Phe764
DMB-CN-02 2-Hydroxy-4-(3,5-Dimethylphenyl)benzonitrile-9.2Gln711, Arg752, Phe764
DMB-CN-03 2-Amino-4-(3,5-Dimethylphenyl)benzonitrile-9.5Gln711, Arg752, Asn705, Phe764

From these hypothetical results, we can draw several structure-activity relationship (SAR) insights:

  • The unsubstituted core scaffold (DMB-CN-01 ) shows moderate binding affinity, primarily through hydrophobic interactions with Met745 and Phe764.

  • The addition of a hydroxyl group (DMB-CN-02 ) improves the binding affinity, likely by forming hydrogen bonds with key polar residues like Gln711 and Arg752, mimicking an interaction of the native ligand, DHT.

  • The amino-substituted derivative (DMB-CN-03 ) demonstrates the strongest binding affinity among the novel compounds. The amino group likely forms crucial hydrogen bonds with Gln711, Arg752, and Asn705, similar to DHT, leading to a more stable complex.

The Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a central role in the growth and survival of prostate cells.[4][22] The diagram below illustrates a simplified AR signaling pathway.

Caption: A simplified diagram of the Androgen Receptor signaling pathway.

In this pathway, androgens like DHT bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins.[22] The AR-ligand complex then dimerizes, translocates to the nucleus, and binds to Androgen Response Elements (AREs) on the DNA.[22] This binding initiates the transcription of genes that promote cell growth and survival.[4][22] The this compound derivatives, by competitively binding to the AR's ligand-binding pocket, can prevent the binding of DHT, thereby inhibiting this signaling cascade and potentially halting cancer progression.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of novel this compound derivatives as potential Androgen Receptor inhibitors. The detailed protocol, from macromolecule and ligand preparation to post-docking analysis, offers a reproducible methodology for researchers in the field of computational drug design. The hypothetical results and SAR analysis demonstrate how this approach can be used to rationally design and prioritize compounds for synthesis and further biological evaluation. By leveraging powerful in silico techniques like molecular docking, the drug discovery process can be significantly accelerated, bringing promising new therapies to the clinic faster.[23][24][25]

References

  • National Center for Biotechnology Information. (n.d.). Role of Androgen Receptor in Prostate Cancer: A Review. PubMed Central. Retrieved from [Link]

  • Tafesh, Y., & Al-Rimawi, F. (2021). Role of Androgen Receptor in Prostate Cancer: A Brief Update. IntechOpen. Retrieved from [Link]

  • Heinlein, C. A., & Chang, C. (2004). Role of the androgen receptor axis in prostate cancer. Urologic Oncology: Seminars and Original Investigations, 22(1), 8-26. Retrieved from [Link]

  • Claessens, F., Helsen, C., Prekovic, S., Van den Broeck, T., Spans, L., Van Poppel, H., & Joniau, S. (2014). The Androgen Receptor in Prostate Cancer: Effect of Structure, Ligands and Spliced Variants on Therapy. Cancers, 6(1), 302-327. Retrieved from [Link]

  • Culig, Z., & Santer, F. R. (2014). The role of the androgen receptor in prostate cancer. Urologic Oncology: Seminars and Original Investigations, 32(6), 797-802. Retrieved from [Link]

  • Ahmad, B., et al. (2024). Molecular and structure-based drug design: From theory to practice. Journal of Molecular Liquids, 396, 124016. Retrieved from [Link]

  • Scripps Research. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Yorodumi. (n.d.). PDB-1xow: Crystal structure of the human androgen receptor ligand binding d.... Retrieved from [Link]

  • Drug Discovery News. (2024, January 22). The power of structure-based drug design. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • He, B., Gampe, R. T., Jr, Kole, A. J., Hnat, A. T., Stanley, T. B., An, G., Stewart, E. L., Kalman, R. I., Minges, J. T., & Wilson, E. M. (2004). Crystallographic structures of the ligand-binding domains of the androgen receptor and its T877A mutant complexed with the natural agonist dihydrotestosterone. Proceedings of the National Academy of Sciences of the United States of America, 101(14), 4926–4931. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • MacKerell, A. D., Jr. (2018). Computer-Aided Drug Design Methods. In Antibiotic Drug Design (pp. 1-17). Humana Press. Retrieved from [Link]

  • RCSB PDB. (2008). 3B67: Crystal structure of the androgen receptor ligand binding domain in complex with SARM C-23. Retrieved from [Link]

  • RCSB PDB. (2004). 1T74: Crystal structure of the androgen receptor ligand binding domain in complex with a WxxLF motif. Retrieved from [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • RCSB PDB. (2006). 2AM9: Crystal structure of human androgen receptor ligand binding domain in complex with testosterone. Retrieved from [Link]

  • Kumar, A., & Roy, K. (2024). A Short Review Docking: Structure Based Drug Design. Current Drug Metabolism, 25(1), 1-1. Retrieved from [Link]

  • Singh, V., & Singh, S. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. SN Computer Science, 4(5), 456. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2017). Structure-based drug design: aiming for a perfect fit. Essays in Biochemistry, 61(5), 467-470. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-based drug design (SBDD). Retrieved from [Link]

  • EurekAlert!. (2021, December 28). Quick guideline for computational drug design (revised edition). Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2020). Computational Approaches in Drug Designing and Their Applications. In Drug Designing (pp. 1-22). Springer. Retrieved from [Link]

  • Drug Discovery News. (2024, February 2). Computational approaches to drug design. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry, 7(1), 1-8. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26189-26202. Retrieved from [Link]

  • Vassilev, L. T. (2007). MDM2 inhibitors for cancer therapy. Trends in Molecular Medicine, 13(1), 23-31. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC Advances, 11(1), 35-46. Retrieved from [Link]

  • Grasberger, B. L., et al. (2006). Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo. Molecular Cancer Therapeutics, 5(1), 160-169. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

  • Rew, Y., et al. (2014). Novel inhibitors of the MDM2-p53 interaction featuring hydrogen bond acceptors as carboxylic acid isosteres. Journal of Medicinal Chemistry, 57(9), 3749-3763. Retrieved from [Link]

  • Misra, N., & Singh, S. K. (2009). Comparative studies of the vibrational spectra of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile. Der Pharma Chemica, 1(1), 196-209. Retrieved from [Link]

  • Sun, W., et al. (2013). Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. Medicinal Research Reviews, 33(4), 811-841. Retrieved from [Link]

  • Wang, W., et al. (2024). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. Pharmacological Reviews, 76(3), 636-665. Retrieved from [Link]

  • Enyeart, M. W., et al. (2022). The discovery of high affinity and metabolically stable allosteric cyclin-dependent kinase 2 (CDK2) inhibitors from screening through lead optimization. ChemRxiv. Retrieved from [Link]

  • Misra, R. N., et al. (2003). 3,5,6-Trisubstituted naphthostyrils as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1729-1733. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 438. Retrieved from [Link]

  • Asquith, C. R. M., & Laitinen, T. (2021). CDK2 Allosteric Modulators: The New Route in the Design of New Drugs as Anticancer and Non-hormonal Contraceptives. Molecules, 26(16), 4991. Retrieved from [Link]

  • Pop, O., et al. (2022). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 27(19), 6268. Retrieved from [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Benzonitrile. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]

  • Wang, C., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1958-1963. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3,5-Dimethylphenyl)acetonitrile. PubChem. Retrieved from [Link]

Sources

A Comparative Guide to PD-1/PD-L1 Inhibition: Evaluating Novel Small Molecules Against Established Biologics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel small-molecule PD-1/PD-L1 inhibitors, using the hypothetical compound 4-(3,5-Dimethylphenyl)benzonitrile as a case study, in comparison to established monoclonal antibody therapies. Our focus is on the scientific integrity of the comparative methodology, ensuring a robust and objective assessment.

The Landscape of PD-1/PD-L1 Inhibition: A Tale of Two Modalities

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. Therapeutic intervention to block this interaction has revolutionized cancer treatment. These inhibitors largely fall into two categories: monoclonal antibodies and small-molecule inhibitors.

Monoclonal Antibodies: The Pioneers of Checkpoint Blockade

Large biologic drugs, monoclonal antibodies (mAbs), have been the vanguard of PD-1/PD-L1 targeted therapies. They function by binding with high specificity to either the PD-1 receptor on T-cells or the PD-L1 ligand on tumor cells and other cells in the tumor microenvironment.

  • Anti-PD-1 Antibodies (e.g., Pembrolizumab, Nivolumab): These antibodies bind directly to the PD-1 receptor on activated T-cells, preventing its interaction with both PD-L1 and PD-L2 ligands. This blockade effectively removes the "brakes" on the T-cell, restoring its cytotoxic function against cancer cells.

  • Anti-PD-L1 Antibodies (e.g., Atezolizumab, Durvalumab): These agents target the PD-L1 protein on tumor cells and immune cells. By binding to PD-L1, they prevent it from engaging with the PD-1 receptor on T-cells, thereby liberating the anti-tumor immune response.

cluster_tcell T-Cell cluster_tumor Tumor Cell cluster_inhibition Immune Inhibition cluster_antibodies Monoclonal Antibody Action TCell Activated T-Cell PD1 PD-1 Receptor TCR TCR PDL1 PD-L1 PD1->PDL1 Binding MHC MHC TCR->MHC Antigen Presentation TumorCell Tumor Cell Inhibition T-Cell Exhaustion PDL1->Inhibition Inhibitory Signal AntiPD1 Anti-PD-1 mAb (e.g., Pembrolizumab) AntiPD1->PD1 Blocks Interaction AntiPDL1 Anti-PD-L1 mAb (e.g., Atezolizumab) AntiPDL1->PDL1 Blocks Interaction cluster_tumor Tumor Cell Surface cluster_action Small Molecule Action PDL1_monomer1 PD-L1 (monomer) SmallMolecule This compound (or other small molecule) PDL1_monomer1->SmallMolecule PDL1_monomer2 PD-L1 (monomer) PDL1_monomer2->SmallMolecule PDL1_dimer PD-L1 Dimer (Inactive) SmallMolecule->PDL1_dimer Induces Dimerization Internalization Internalization & Degradation PDL1_dimer->Internalization

Figure 2: Hypothesized Mechanism of a Small-Molecule PD-L1 Inhibitor.

A Framework for Comparative Efficacy Assessment

To objectively compare the efficacy of this compound with established PD-1/PD-L1 inhibitors, a multi-tiered approach encompassing both in vitro and in vivo studies is essential.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on biochemical and cell-based assays to determine the direct activity and mechanism of the compound.

1.1. Target Engagement and Binding Affinity

  • Objective: To confirm direct binding to PD-L1 and quantify the binding affinity.

  • Methodology: Bio-layer interferometry (BLI) or Surface Plasmon Resonance (SPR) can be employed. Recombinant human PD-L1 protein is immobilized on the sensor, and varying concentrations of this compound are flowed over to determine the association and dissociation rates, from which the dissociation constant (KD) is calculated.

  • Comparative Analysis: The KD value of the novel compound will be compared to that of known small-molecule inhibitors if available in the literature.

1.2. Inhibition of PD-1/PD-L1 Interaction

  • Objective: To measure the ability of the compound to block the binding of PD-1 to PD-L1.

  • Methodology: A biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, can be utilized. This assay measures the proximity of labeled recombinant PD-1 and PD-L1 proteins. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.

  • Comparative Analysis: The half-maximal inhibitory concentration (IC50) of this compound will be determined and compared to the IC50 values of reference monoclonal antibodies (e.g., Atezolizumab) and other small-molecule inhibitors.

1.3. Cell-Based Functional Assays

  • Objective: To assess the compound's ability to restore T-cell function in a co-culture system.

  • Methodology: A PD-1/PD-L1 blockade bioassay using engineered cell lines is a robust method. This typically involves co-culturing:

    • "Antigen-Presenting" Cells: A cell line (e.g., Raji or CHO) engineered to express human PD-L1 and a specific T-cell receptor (TCR) ligand.

    • "Effector" T-Cells: A Jurkat T-cell line engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (like NFAT). When PD-1 on the Jurkat cells binds to PD-L1 on the antigen-presenting cells, T-cell activation and thus luciferase expression are inhibited. An effective inhibitor will block this interaction, leading to a dose-dependent increase in the luciferase signal.

  • Comparative Analysis: The half-maximal effective concentration (EC50) of this compound will be benchmarked against the EC50 values of Pembrolizumab, Atezolizumab, and known small-molecule inhibitors.

cluster_workflow In Vitro Efficacy Workflow Start Start: Novel Compound (this compound) BindingAssay Step 1: Binding Assay (SPR/BLI) - Determine KD for PD-L1 Start->BindingAssay InteractionAssay Step 2: Interaction Assay (HTRF) - Determine IC50 for PD-1/PD-L1 blockade BindingAssay->InteractionAssay CellAssay Step 3: Cell-Based Reporter Assay - Co-culture PD-L1+ cells and PD-1+/NFAT-Luc Jurkat cells - Determine EC50 for T-cell activation InteractionAssay->CellAssay Comparison Step 4: Comparative Analysis - Benchmark KD, IC50, EC50 against  established mAbs and small molecules CellAssay->Comparison End Proceed to In Vivo Studies Comparison->End

Figure 3: Experimental Workflow for In Vitro Evaluation.

Part 2: In Vivo Efficacy Assessment

In vivo studies are critical to evaluate the anti-tumor activity of the compound in a complex biological system with a functional immune system.

2.1. Syngeneic Mouse Tumor Models

  • Objective: To assess the anti-tumor efficacy in immunocompetent mice.

  • Methodology: Syngeneic models, where mouse cancer cell lines are implanted into mice of the same inbred strain, are the workhorse for preclinical immuno-oncology research. Models known to be responsive to PD-1/PD-L1 blockade, such as CT26 or MC38 (colon carcinoma), are ideal.

    • Tumor cells are implanted subcutaneously into mice (e.g., BALB/c for CT26, C57BL/6 for MC38).

    • Once tumors are established, mice are randomized into treatment groups: Vehicle control, this compound (at various doses), and a positive control (e.g., anti-mouse PD-1 or PD-L1 antibody).

    • Tumor growth is monitored over time. Efficacy is measured by tumor growth inhibition (TGI) and improved survival.

  • Causality and Validation: The choice of a responsive model is crucial to validate that the therapeutic effect is indeed mediated by the intended immune mechanism. Including a non-responsive model can further delineate the compound's spectrum of activity.

2.2. Humanized Mouse Models

  • Objective: To evaluate efficacy in a model with a humanized immune system and human tumors.

  • Methodology: For testing against human-specific targets, immunodeficient mice (e.g., NSG) are engrafted with human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system. These mice can then be implanted with human cancer cell lines (CDX) or patient-derived xenografts (PDX).

    • Establish humanized mice with a functional human immune system.

    • Implant human tumor cells (e.g., a PD-L1 positive lung cancer line).

    • Treat with vehicle, this compound, and a positive control like Pembrolizumab.

    • Monitor tumor growth and analyze the tumor microenvironment for infiltration of human immune cells (e.g., CD8+ T-cells).

  • Expert Insight: While more complex and costly, humanized models provide a more translationally relevant system to predict clinical efficacy and safety.

Comparative Data Summary

The following tables present a template for summarizing the efficacy data, with representative values for established inhibitors. The data for this compound would be populated as experiments are completed.

Table 1: In Vitro Comparative Efficacy

InhibitorTypeTargetMechanismIC50 / EC50 (nM)
Pembrolizumab mAbPD-1Blocks PD-1/PD-L1 & PD-L2 interaction~0.3 - 1.0
Nivolumab mAbPD-1Blocks PD-1/PD-L1 & PD-L2 interaction~0.5 - 1.2
Atezolizumab mAbPD-L1Blocks PD-L1/PD-1 interaction~0.4 - 1.0
BMS-1166 Small MoleculePD-L1Induces PD-L1 dimerization~1.8
This compound Small MoleculePD-L1 (Hypothesized)To be determinedTo be determined

Table 2: In Vivo Comparative Efficacy (Example: CT26 Syngeneic Model)

TreatmentDose/ScheduleTumor Growth Inhibition (%)Survival Benefit
Vehicle Control N/A0%Baseline
Anti-mouse PD-L1 Ab 10 mg/kg, 2x/week~60-80%Significant increase
This compound To be determinedTo be determinedTo be determined

Conclusion

The evaluation of a novel PD-1/PD-L1 inhibitor like this compound requires a systematic and rigorous comparison against established therapies. By employing a suite of validated in vitro and in vivo assays, researchers can elucidate its mechanism of action, quantify its potency, and assess its preclinical anti-tumor efficacy. This structured approach, grounded in scientific integrity, is paramount for identifying promising new candidates that can overcome the limitations of current immunotherapies and broaden the arsenal of effective cancer treatments.

References

  • Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals. (n.d.).
  • UNDERSTANDING THE MECHANISM OF ACTION FOR KEYTRUDA® (pembrolizumab). (n.d.).
  • Zak, K. M., Kitel, R., Przetocka, S., Gielniewski, B., Wyrzykowska, P., Kucharzewska, P., ... & Bojarska, J. (2016). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget, 7(47), 76894.
  • Gowing, S. D., & Grewal, J. (2022). Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies. Frontiers in Immunology, 13, 991850.
  • Clinical Trials Using Atezolizumab - NCI. (n.d.). National Cancer Institute.
  • In Vivo Tumor Models for Oncology Research. (n.d.). Reaction Biology.
  • Jacquelot, N., Roberti, M. P., Enot, D. P., Rusakiewicz, S., Semeraro, M., Jégou, S., ... & Zitvogel, L. (2017). In Vivo Syngeneic Tumor Models with Acquired Resistance to Anti–PD-1/PD-L1 Therapies. Cancer research, 77(18), 4970-4981.
  • Pembrolizumab. (n.d.). In Wikipedia.
  • Mechanism of Action for IMFINZI® (durvalumab) & IMJUDO® (tremelimumab-actl) for Unresectable HCC. (n.d.).
  • Li, Y., Zhang, H., Wang, S., & Li, X. (2020). Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway. Drug discovery today, 25(11), 2056-2065.
  • Durvalumab: Uses, Dosage, Side Effects, Warnings. (n.d.). Drugs.com.
  • What is the mechanism of action of Pembrolizumab? (2025). Patsnap Synapse.
  • Comprehensive Syngeneic Tumor Models for Immunotherapy Evaluation. (n.d.). Crown Bioscience.
  • What is Keytruda (pembrolizumab) and its mechanism of action? (2025). Dr.Oracle.
  • Durvalumab: Mechanism, Clinical Trials & Approved Indications. (n.d.). Creative Biolabs.
  • What is the mechanism of action of Durvalumab? (2025). Patsnap Synapse.
  • Mechanism of Action | AEGEAN | Imfinzi (durvalumab). (n.d.). My AstraZeneca.
  • Chen, Y. F., Lin, Y. C., Lin, C. C., & Tsai, Y. H. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. International Journal of Molecular Sciences, 25(3), 1629.
  • in vivo syngeneic tumor models with acquired resistance to anti-pd-1/pd-l1 therapies. (n.d.).
  • Jurkat & Raji PD-1/PD-L1 Antagonist Assay (Bio-IC™). (n.d.). InvivoGen.
  • PD-1/PD-L1 Signaling Pathway. (n.d.). Creative Diagnostics.
  • In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action. (2019). ACS Medicinal Chemistry Letters, 10(10), 1421-1425.
  • Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. (2022). Frontiers in Immunology, 13, 899935.
  • Humanized Mouse Models for In vivo Immunotherapy Evaluation. (n.d.). TD2 Precision Oncology.
  • Schematic representation of PD-1 and anti-PD-1/PD-L1 mechanisms of... (n.d.). ResearchGate.
  • Modeling the Tumor Microenvironment and Cancer Immunotherapy in Next-Generation Humanized Mice. (2021). Cancers, 13(16), 4165.
  • Progress in small-molecule inhibitors targeting PD-L1. (n.d.). RSC Publishing.
  • Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response. (2021). Journal for ImmunoTherapy of Cancer, 9(11), e003231.
  • Two Pivotal Studies Show Efficacy of Atezolizumab in PD-L1-Positive NSCLC. (2015). OncLive.
  • Clinical Efficacy and Safety of Nivolumab: Results of a Multicenter, Open-label, Single-arm, Japanese Phase II study in Malignant Pleural Mesothelioma (MERIT). (2019). Clinical Cancer Research, 25(19), 5751-5759.
  • Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay. (2024).
  • Development of a mechanism of action-reflective, dual target cell-based reporter bioassay for a bispecific monoclonal antibody targeting human CTLA-4 and PD-1. (2021). Journal of Immunological Methods, 497, 113115.
  • Safety and Clinical Activity of Atezolizumab in Patients with Metastatic Castration-Resistant Prostate Cancer: A Phase I Study. (2018). Clinical Cancer Research, 24(18), 4433-4441.
  • In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services. (n.d.). Explicyte Immuno-Oncology.
  • Mouse Models for Cancer Immunotherapy Research. (2018). Clinical Cancer Research, 24(12), 2726-2737.
  • Transient Luciferase Reporter Assays and ChIP Analysis for the PD-L1... (n.d.). ResearchGate.
  • Efficacy and Safety of Low-Dose Nivolumab in Treatment of Advanced Solid Tumors: A Retrospective Audit from Resource-Constrained Settings. (2021).
  • GAS-LUC2 Reporter Cell Lines for Immune Checkpoint Drug Screening in Solid Tumors. (n.d.).
  • The screening of compounds regulating PD‐L1 transcriptional activity in a cell functional high‐throughput manner. (2023). Cancer Medicine, 12(8), 9815-9827.
  • Nivolumab Outperforms Brentuximab Vedotin in PFS in Classic Hodgkin Lymphoma. (2026). Targeted Oncology.
  • Long-term Results Continue to Show a Benefit with Nivolumab and Ipilimumab. (2024).
  • How to Evaluate the Success of Anti-PD-1 Drugs In Vitro? (2024). Crown Bioscience.
  • The PD-L1/PD-1 signaling pathway in T cells. PD-L1/PD1 signaling... (n.d.). ResearchGate.
  • Evaluating the Effectiveness of Nivolumab in Metastatic Lung Cancer Among Patients Aged 65 and Older. (n.d.). MDPI.
  • SITC 2024 Poster: A Novel In Vitro Assay to Evaluate the Potency of Anti-PD-1 and Anti-PD-L1 Drugs in NSCLC. (2024). Crown Bioscience.
  • PD1-PDL1 Immune Checkpoint Biochemical Assay. (n.d.). Reaction Biology.
  • Final results from TAIL: updated long-term efficacy of atezolizumab in a diverse population of patients with previously treated advanced non-small cell lung cancer. (2023). ESMO Open, 8(2), 100806.
  • Evaluating atezolizumab in early-stage and limited-stage lung cancer. (2025). YouTube.
  • The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology. (n.d.). MDPI.
  • A snapshot of the PD-1/PD-L1 pathway. (2020).

A Comparative Guide to the Structure-Activity Relationship of Benzonitrile-Based Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of a series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, with a comparative focus on the structural motifs found in 4-(3,5-Dimethylphenyl)benzonitrile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel targeted cancer therapeutics. We will explore the causal relationships behind experimental design, present comparative biological data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting Kinases with Benzonitrile Analogs

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The benzonitrile moiety is a key pharmacophore in a number of potent and selective kinase inhibitors.[2] Its linear geometry and ability to form hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases make it an attractive scaffold for inhibitor design.[1]

The this compound scaffold represents a biphenyl-like structure that can be systematically modified to probe the SAR of kinase inhibitors. The dimethylphenyl ring can be functionalized to explore the effects of steric bulk and electronics on inhibitor potency and selectivity, while the benzonitrile group often serves as a key anchoring point within the kinase active site. In this guide, we will focus on a series of pyrazolo[3,4-d]pyrimidine derivatives that incorporate a substituted benzonitrile moiety to provide a detailed and comparative SAR analysis.

Comparative Structure-Activity Relationship (SAR) Analysis

The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for kinase inhibitors, acting as a bioisostere of the adenine ring of ATP.[3][4] By modifying the substituents on this core, particularly with benzonitrile analogs, we can systematically evaluate the impact of these changes on inhibitory activity against key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR).[5][6]

The Importance of the Benzonitrile Moiety

The nitrile group on the benzonitrile ring is a critical feature for the activity of many kinase inhibitors. It often forms a key hydrogen bond with a backbone amide proton in the hinge region of the kinase domain, mimicking the interaction of the N1 of adenine.[7] The phenyl ring of the benzonitrile can be further substituted to optimize van der Waals interactions within the ATP binding pocket.

SAR of Substitutions on the Pyrazolo[3,4-d]pyrimidine Core

A systematic study of substitutions on the pyrazolo[3,4-d]pyrimidine scaffold reveals several key SAR trends. For instance, in a series of compounds targeting the RET kinase, modifications at the N1 position of the pyrazole ring with small alkyl groups, such as methyl or ethyl, were found to be optimal for activity.[8] Larger or more polar substituents at this position generally lead to a decrease in potency.

Impact of the Linker Between the Core and the Benzonitrile Moiety

The nature of the linker connecting the pyrazolo[3,4-d]pyrimidine core to the benzonitrile ring significantly influences the inhibitor's potency and selectivity. Linkers that provide optimal orientation of the benzonitrile in the active site are crucial. For example, an ether linkage has been shown to be effective in positioning the phenyl ring for favorable interactions.[9]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of pyrazolo[3,4-d]pyrimidine derivatives against the EGFR kinase. This data provides a quantitative comparison of how different structural modifications impact potency.

Compound IDR1 Substituent (N1 of Pyrazole)R2 Substituent (on Benzonitrile)LinkerEGFR IC50 (nM)[6]
1a -H-H-NH-540
1b -CH3-H-NH-280
1c -H4-OCH3-NH-410
1d -CH34-OCH3-NH-150
2a -H-H-O-320
2b -CH3-H-O-95
2c -H4-OCH3-O-210
2d -CH34-OCH3-O-34

Data is hypothetical and for illustrative purposes, based on trends observed in cited literature.

Experimental Protocols

General Synthesis of Pyrazolo[3,4-d]pyrimidine-Benzonitrile Analogs

The synthesis of the target pyrazolo[3,4-d]pyrimidine-benzonitrile analogs is typically achieved through a multi-step sequence. A representative synthetic scheme is provided below.[5]

Synthesis_Workflow A 4-Amino-5-cyanopyrimidine C Pyrazolo[3,4-d]pyrimidine core A->C Cyclization B Substituted Hydrazine B->C E Final Product C->E Nucleophilic Aromatic Substitution D Substituted 4-fluorobenzonitrile D->E

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine-benzonitrile analogs.

Step-by-step Protocol:

  • Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: To a solution of 4-amino-5-cyanopyrimidine in a suitable solvent such as ethanol, add a substituted hydrazine.[4]

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and collect the precipitated pyrazolo[3,4-d]pyrimidine core by filtration.

  • Nucleophilic Aromatic Substitution: In a sealed tube, combine the pyrazolo[3,4-d]pyrimidine core, a substituted 4-fluorobenzonitrile, and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[5]

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to afford the final pyrazolo[3,4-d]pyrimidine-benzonitrile analog.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the EGFR kinase can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[10][11]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of inhibitor C Add inhibitor to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions D Add kinase B->D E Add substrate/ATP mix to initiate reaction B->E C->D D->E F Incubate at room temperature E->F G Add ADP-Glo™ Reagent F->G H Incubate to deplete ATP G->H I Add Kinase Detection Reagent H->I J Incubate to generate luminescence I->J K Read luminescence J->K

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Step-by-step Protocol:

  • Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

  • In a 384-well plate, add the diluted compounds.

  • Add the EGFR enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a poly(Glu,Tyr) peptide) and ATP.[10]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[12][13] This creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[13] These pathways are crucial for cell proliferation, survival, and migration.[14]

The benzonitrile-based pyrazolo[3,4-d]pyrimidine inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain.[6] This prevents the phosphorylation of EGFR and subsequent activation of downstream signaling, thereby inhibiting cancer cell growth and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation, Survival Transcription->Proliferation Inhibitor Benzonitrile Inhibitor Inhibitor->pEGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by benzonitrile-based kinase inhibitors.

Conclusion

This guide has provided a comparative analysis of the structure-activity relationships of benzonitrile-based kinase inhibitors, with a focus on pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR inhibitors. The key takeaways for researchers in this field are:

  • The benzonitrile moiety is a crucial pharmacophore for potent kinase inhibition, often acting as a hinge-binding element.

  • Systematic modification of the core scaffold and the linker to the benzonitrile group is essential for optimizing potency and selectivity.

  • The pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent starting point for the design of novel ATP-competitive kinase inhibitors.

The provided experimental protocols and diagrams offer a practical framework for the synthesis and evaluation of new analogs. Future work in this area should focus on exploring novel heterocyclic cores and further optimizing the substituents on the benzonitrile ring to develop next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer.

References

  • BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. BenchChem.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Elsevier. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
  • Hu, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.
  • Kitano, H., et al. (2002). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Biology of the Cell, 13(5), 1649-1663.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Qi, X., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • BenchChem. (2025).
  • Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. 21st Annual San Antonio Breast Cancer Symposium.
  • Wang, C., et al. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548.
  • El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.
  • El-Sayed, N. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(4), 2093-2108.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1735-1738.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Ben-Abdallah, M., et al. (2024).
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Palmer, B. D., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(10), 1519-1529.
  • ResearchGate. (n.d.). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2547-2565.
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
  • ResearchGate. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(20), 6291-6302.
  • Singh, P., & Singh, R. K. (2024). Structural Perspectives in the Development of Novel EGFR Inhibitors for the Treatment of NSCLC. Current Drug Targets, 25(1), 1-2.
  • Kandeel, M., et al. (2013). Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. Archiv der Pharmazie, 346(10), 735-745.
  • Royal Society of Chemistry. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
  • Royal Society of Chemistry. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.
  • Lategahn, J., et al. (2020). Targeting an EGFR Water Network with 4‐Anilinoquin(az)oline Inhibitors for Chordoma. ChemMedChem, 15(15), 1417-1425.

Sources

Safety Operating Guide

Proper Disposal of 4-(3,5-Dimethylphenyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the responsible management of the chemical reagents we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3,5-Dimethylphenyl)benzonitrile (CAS No. 935552-89-9), ensuring the safety of laboratory personnel and the preservation of our environment. While specific safety data for this compound is limited, a conservative approach based on the known hazards of related aromatic nitriles is essential.

Hazard Identification and Risk Assessment

Key Inferred Hazards:

  • Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Upon combustion or under certain acidic conditions, nitriles can release highly toxic hydrogen cyanide gas.[1][4]

  • Environmental Hazard: Aromatic compounds, particularly those with a biphenyl structure, can be persistent in the environment and exhibit toxicity to aquatic life.[5] Related compounds are classified as hazardous to the aquatic environment.

  • Irritation: Similar chemical structures are known to cause skin and eye irritation.[6]

Due to these potential hazards, all waste containing this compound must be classified and handled as hazardous waste.[7][8]

Chemical and Physical Properties Summary
PropertyValue
CAS Number 935552-89-9
Molecular Formula C₁₅H₁₃N
Molecular Weight 207.27 g/mol
Appearance Solid

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

Recommended PPE:

  • Eye and Face Protection: Chemical splash goggles or safety glasses are mandatory. A face shield should be worn where there is a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area or within a certified chemical fume hood.[9]

In the event of a spill:

  • Evacuate all non-essential personnel from the area.

  • Eliminate all ignition sources.[4]

  • Wearing appropriate PPE, absorb the spill using an inert material like vermiculite, dry sand, or earth.[4]

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Ventilate and wash the spill area thoroughly after clean-up is complete.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, in full compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]

Step 1: Waste Segregation

Do not mix this compound waste with other waste streams.[1] Keep it in a dedicated, compatible, and properly sealed container.[7]

Step 2: Container Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Environmental Hazard")

  • The date of accumulation

Step 3: Storage of Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6] The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

The recommended method for the final disposal of this compound is incineration by a licensed and certified hazardous waste disposal company.[9] This ensures the complete destruction of the compound in a controlled environment. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid or Solution) fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate as Hazardous Waste waste_generated->segregate contain_spill Contain Spill with Inert Absorbent spill->contain_spill label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards segregate->label_container store Store in Designated Area label_container->store professional_disposal Arrange for Professional Disposal (Licensed Incineration) store->professional_disposal end End: Compliant Disposal professional_disposal->end collect_spill Collect Spill Waste contain_spill->collect_spill collect_spill->segregate

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) oversees the implementation of the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[10][12] It is the responsibility of the waste generator to ensure that all hazardous waste is identified, managed, and disposed of in accordance with these regulations.[13]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these established procedures, researchers can minimize risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to arrange for the pickup and disposal of chemical waste.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • New Jersey Department of Health and Senior Services. (n.d.). Benzonitrile - Hazard Summary.
  • Benchchem. (n.d.). Safe Disposal of 3-(2-Oxo-acetyl)-benzonitrile: A Step-by-Step Guide.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained.
  • National Institutes of Health. (n.d.). Benzonitrile.
  • Sigma-Aldrich. (2024, March 7). Safety Data Sheet - Benzonitrile.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet - (3,5-Dimethylphenyl)acetonitrile.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
  • Labscoop. (2014, January 9). Safety Data Sheet - Biphenyl.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet - Benzonitrile.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-(3,5-Dimethylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 4-(3,5-Dimethylphenyl)benzonitrile, ensuring that your critical research can proceed with well-defined safety protocols. Our goal is to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. While a complete safety data sheet (SDS) for this specific compound is not widely available, data from suppliers and structurally related compounds, such as benzonitrile, allow us to construct a reliable preliminary hazard assessment.

GHS Hazard Classification:

Based on available supplier information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation. The nitrile functional group (-CN) is of particular note, as related aromatic nitriles can release hydrogen cyanide upon combustion or under certain metabolic conditions.

Hazard Category GHS Hazard Statement Signal Word Pictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The "harmful" and "irritant" classifications necessitate a robust barrier to prevent any direct contact.

  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3]

    • Best Practice: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[4] This provides a secondary layer of protection for the entire face.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a good initial choice for splash protection due to their resistance to a variety of chemicals.[5] However, for prolonged contact or when handling larger quantities, butyl rubber gloves may offer superior protection against aromatic compounds.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[2]

    • Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[6]

    • Footwear: Closed-toe shoes are required in the laboratory at all times.

  • Respiratory Protection:

    • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Respirator: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. In situations with high concentrations of vapors or dust, a full-face respirator may be required.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Receiving and Verification b Don PPE a->b c Work Area Preparation b->c d Weighing and Dispensing in Fume Hood c->d Transfer to Fume Hood e Reaction Setup d->e f Monitoring e->f g Decontamination of Glassware f->g Post-Reaction h Waste Segregation and Labeling g->h i Proper Disposal h->i

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

    • Ensure the container is tightly sealed.

  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as outlined in the previous section.

    • Prepare your work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Handling and Use:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to prevent the release of dust or vapors into the laboratory environment.

    • Use non-sparking tools to avoid ignition sources.

    • Keep containers closed when not in use.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Skin Contact: Promptly remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill:

    • Minor Spill: For a small spill within a fume hood, use an absorbent material (such as vermiculite or sand) to contain it. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Major Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety officer. Prevent entry to the area.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Characterization: This compound should be treated as a hazardous chemical waste.

  • Containerization:

    • Collect all waste material (including contaminated consumables like gloves and bench paper) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office.

    • Chemical waste should never be disposed of down the drain or in regular trash.[11]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows, advancing your scientific objectives while maintaining a steadfast commitment to safety.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Permeation of aromatic solvent mixtures through nitrile protective gloves. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Kentucky Environmental Health & Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.